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Methyl geranate

Cat. No.: B071984
CAS No.: 1189-09-9
M. Wt: 182.26 g/mol
InChI Key: ACOBBFVLNKYODD-CSKARUKUSA-N
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Description

Methyl geranate, the methyl ester of geranic acid, is a valuable acyclic monoterpenoid ester of significant interest in chemical ecology, fragrance research, and organic synthesis. It serves as a key reference standard and starting material in the study of insect pheromones and plant-insect interactions, due to its structural similarity to numerous naturally occurring signaling molecules. Researchers utilize this compound as a versatile building block in organic synthesis, particularly in the construction of more complex terpenoid structures and as a precursor for flavors and fragrances. Its mechanism of action in biological systems often involves interaction with olfactory and chemosensory receptors, making it a crucial compound for studying attractant and repellent behaviors in insects. This product is provided for research applications only, supporting advancements in agrochemistry, sensory biology, and synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B071984 Methyl geranate CAS No. 1189-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E)-3,7-dimethylocta-2,6-dienoate
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InChI

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOBBFVLNKYODD-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C(=O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274147
Record name Methyl (E)-geranate
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1189-09-9
Record name Methyl geranate
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Record name Methyl geranate
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Record name 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)-
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Record name Methyl (E)-geranate
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Record name Methyl (E)-3,7-dimethylocta-2,6-dienoate
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Record name METHYL GERANATE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Geranate (B1243311): Chemical Properties and Structure

Methyl geranate is a naturally occurring monoterpenoid and an ester recognized for its characteristic fruity and floral aroma.[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols, and biological activities.

Chemical Structure

This compound is the methyl ester of geranic acid.[1][2] Its chemical structure is characterized by a 10-carbon chain with two double bonds and a methyl ester functional group.

IUPAC Name: methyl (2E)-3,7-dimethylocta-2,6-dienoate[1][4]

Synonyms: (E)-methyl geranate, Geranic acid methyl ester, Methyl trans-geranate, Methyl (E)-3,7-dimethylocta-2,6-dienoate.[1][2][4]

Stereoisomerism: this compound is the (E)- or trans-isomer with respect to the double bond at the C2 position. The corresponding (Z)- or cis-isomer is known as methyl nerate.[5]

Molecular Formula: C₁₁H₁₈O₂[1][2][4][6][7][8]

SMILES: CC(=CCC/C(=C/C(=O)OC)/C)C[4]

InChI Key: ACOBBFVLNKYODD-CSKARUKUSA-N[2][4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is soluble in organic solvents like alcohol but has limited solubility in water.[2][] The key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Weight 182.26 g/mol [1][4][6][8][10]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 247.4 °C at 760 mmHg[1][3]
Density 0.909 - 0.927 g/cm³ at 25 °C[1][6]
Refractive Index 1.467 - 1.472 at 20 °C[6]
Flash Point 91 - 98.89 °C[1][6]
Vapor Pressure 0.00036 mmHg at 20 °C[6]
Solubility Soluble in alcohol, insoluble in water[2][]
CAS Number 1189-09-9[1][4][6][7]

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong absorption band for the C=O stretching vibration of the ester group around 1750-1735 cm⁻¹. Absorptions due to C-H stretching vibrations are observed around 2900 cm⁻¹, and C-O stretching vibrations are seen in the 1200-1180 cm⁻¹ region.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of this compound.[3][4]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for the identification and quantification of this compound in various samples.[1][4][12][13][14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig-Horner reaction.[15]

Protocol:

  • Reactant Preparation: A solution of methyl heptenone is mixed with trimethyl phosphonoacetate in a tetrahydrofuran (B95107) (THF) solvent.

  • Ylide Formation: Sodium hydride (NaH) is added to the mixture to facilitate the formation of the ylide.

  • Reaction: The mixture is stirred for 24-48 hours to allow the Wittig-Horner reaction to proceed.

  • Hydrolysis and Extraction: Water is added to hydrolyze the reaction mixture. The organic layer containing this compound is then separated.

  • Purification: The crude product can be further purified using techniques such as distillation or chromatography.

G cluster_synthesis Synthesis of this compound Reactants Methyl Heptenone + Trimethyl Phosphonoacetate in THF Ylide Ylide Formation (add NaH) Reactants->Ylide Reaction Wittig-Horner Reaction (stir 24-48h) Ylide->Reaction Hydrolysis Hydrolysis (add H₂O) Reaction->Hydrolysis Separation Separation of Organic Layer Hydrolysis->Separation Purification Purification Separation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methods
  • Gas Chromatography (GC): Used to separate this compound from other volatile compounds.

  • Mass Spectrometry (MS): Coupled with GC, it provides identification based on the mass-to-charge ratio of fragmented ions.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antimicrobial and antioxidant properties.[1][2] It also plays a role in plant and insect chemical communication.

Antimicrobial Activity

This compound has demonstrated efficacy against various bacterial strains, inhibiting biofilm formation by disrupting the synthesis of the extracellular polymeric substance matrix.[1] This anti-biofilm activity is observed in both Gram-positive and Gram-negative bacteria.[1]

Plant Defense Signaling

In some plants, such as Achyranthes bidentata, this compound is involved in defense mechanisms.[1] The plant hormone methyl jasmonate (MeJA) can elicit the biotransformation of geraniol (B1671447) (stored as a glucose conjugate) into volatile this compound.[][10] This emission can deter herbivores and attract beneficial insects like parasitoids.[1]

G cluster_pathway Plant Defense Signaling Pathway MeJA Methyl Jasmonate (MeJA) Elicitation Enzymes Upregulation of Oxidative & Methylative Enzymes MeJA->Enzymes GeraniolGlucoside Geraniol-Glucoside (Stored) MethylGeranate This compound (Volatile) GeraniolGlucoside->MethylGeranate Biotransformation Enzymes->MethylGeranate Herbivores Herbivore Deterrence MethylGeranate->Herbivores Pollinators Pollinator/Parasitoid Attraction MethylGeranate->Pollinators

Caption: Role of this compound in plant defense.

Insect Pheromone

In the burying beetle Nicrophorus vespilloides, breeding females release this compound as a chemical signal.[] This pheromone helps males identify the breeding status of the female and distinguish her from non-breeding intruders.[]

Applications

Due to its pleasant aroma, this compound is a common ingredient in the fragrance and flavor industries.[1][2][3] It is used in perfumes, cosmetics, soaps, and as a flavoring agent.[2][3] Its antimicrobial properties also suggest potential applications as a natural preservative.[1] In agriculture, its role as a semiochemical could be explored for pest management strategies.

References

An In-depth Technical Guide to Methyl Geranate (CAS 1189-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl geranate (B1243311) (CAS 1189-09-9) is a naturally occurring monoterpenoid ester recognized for its characteristic fruity and floral aroma. Beyond its established use in the fragrance and flavor industries, emerging research has highlighted its potential biological activities, including antimicrobial properties, and its involvement in crucial plant and insect signaling pathways. This technical guide provides a comprehensive overview of methyl geranate, encompassing its chemical and physical properties, detailed synthesis and purification protocols, in-depth spectral analysis, and a review of its biological significance and potential applications in drug development. Experimental methodologies are detailed to enable replication and further investigation, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

This compound is the methyl ester of geranic acid. Its fundamental properties are summarized in the table below, compiled from various sources.[1][2][3][4]

PropertyValueReference
CAS Number 1189-09-9[1][2][3][4]
IUPAC Name methyl (2E)-3,7-dimethylocta-2,6-dienoate[1]
Molecular Formula C₁₁H₁₈O₂[1][2][4]
Molecular Weight 182.26 g/mol [1][4]
Appearance Colorless to pale yellow liquid[3]
Odor Fruity, floral, waxy, green
Density 0.920 - 0.927 g/cm³ at 20°C[3]
Boiling Point 70°C at 4 mmHg
Flash Point 91°C (195.8°F)[3]
Refractive Index 1.467 - 1.472 at 20°C[3]
Solubility Insoluble in water; soluble in organic solvents

Synthesis and Purification

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of geranic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve geranic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound can be purified by either vacuum fractional distillation or column chromatography.

2.2.1. Vacuum Fractional Distillation

This method is suitable for purifying larger quantities of the product and separates compounds based on their boiling points at reduced pressure.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation.

  • Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the boiling point of this compound (approximately 70°C at 4 mmHg).

2.2.2. Column Chromatography

Column chromatography is a versatile technique for purifying smaller quantities of this compound, separating it from impurities based on polarity.

Experimental Protocol:

  • Column Packing: Prepare a silica (B1680970) gel column using a slurry packing method with a non-polar solvent such as hexane.[5][6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.[5][6]

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The polarity of the eluent is chosen so that the retention factor (Rf) of this compound is around 0.2-0.3 on a TLC plate.[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H and ¹³C NMR Spectral Data:

¹H NMR (CDCl₃)δ (ppm)MultiplicityIntegrationAssignment
~5.68s1HH-2
~5.08t1HH-6
~3.68s3HOCH₃
~2.16s3HCH₃-3
~2.10m4HH-4, H-5
~1.68s3HCH₃-7
~1.60s3HCH₃-8
¹³C NMR (CDCl₃)δ (ppm)Assignment
~167.0C-1 (C=O)
~161.0C-3
~139.0C-7
~123.0C-6
~115.5C-2
~51.0OCH₃
~41.0C-4
~26.5C-5
~25.5C-8
~19.0CH₃-3
~17.5CH₃-7
Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified by their characteristic absorption bands in the IR spectrum.

FTIR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2915StrongC-H stretch (alkane)
~1715StrongC=O stretch (α,β-unsaturated ester)
~1645MediumC=C stretch
~1225StrongC-O stretch (ester)
~1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its identification.

GC-MS Fragmentation Data:

m/zRelative IntensityPossible Fragment
182[M]⁺Molecular ion
151[M - OCH₃]⁺
123[M - COOCH₃]⁺
114[M - C₅H₁₀]⁺ (McLafferty rearrangement)
83[C₆H₁₁]⁺
69Base Peak[C₅H₉]⁺
41[C₃H₅]⁺

Biological Activities and Signaling Pathways

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is suitable for determining the MIC of lipophilic compounds like this compound.[3][8][9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. To enhance solubility in the aqueous broth, a non-ionic surfactant like Tween 80 (e.g., at a final concentration of 0.002%) can be used.[8][9]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Quantitative Antimicrobial Activity Data:

Specific MIC values for this compound are not extensively reported in the readily available literature and would require targeted experimental investigation.

Role in Plant Signaling: The Jasmonate Pathway

This compound is involved in plant defense responses, which are often mediated by the jasmonate signaling pathway. Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in this pathway.

Jasmonate Signaling Pathway Overview:

The binding of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), to the COI1-JAZ co-receptor complex triggers the ubiquitination and subsequent degradation of JAZ repressor proteins. This degradation releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes involved in defense and development.[1][2][12][13][14][15]

Jasmonate_Signaling cluster_transduction Signal Transduction cluster_response Response JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits Ubiquitination 26S Proteasome Degradation JAZ->Ubiquitination targeted for MYC2 MYC2 (Transcription Factor) Ubiquitination->MYC2 releases JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes activates Defense_Development Defense & Development JR_Genes->Defense_Development

Jasmonate Signaling Pathway
Role in Insect Physiology: Juvenile Hormone Biosynthesis

This compound is structurally related to insect juvenile hormones (JHs), which are crucial for regulating development, metamorphosis, and reproduction. The biosynthesis of Juvenile Hormone III (JH III), a common JH in many insect species, involves a series of enzymatic steps starting from acetyl-CoA.

Juvenile Hormone III Biosynthesis Pathway Overview:

The pathway begins with the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). FPP is then converted to farnesoic acid, which is subsequently methylated by juvenile hormone acid methyltransferase (JHAMT) to form methyl farnesoate. The final step is the epoxidation of methyl farnesoate by a P450 epoxidase to yield JH III.[2][16][17][18][19]

JH_III_Biosynthesis Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway FPP Farnesyl Pyrophosphate Mevalonate_Pathway->FPP Farnesoic_Acid Farnesoic Acid FPP->Farnesoic_Acid Methyl_Farnesoate Methyl Farnesoate Farnesoic_Acid->Methyl_Farnesoate JHAMT JH_III Juvenile Hormone III Methyl_Farnesoate->JH_III P450 Epoxidase JHAMT JHAMT P450_Epoxidase P450 Epoxidase

Juvenile Hormone III Biosynthesis

Applications in Drug Development

The biological activities of this compound suggest several potential avenues for its application in drug development:

  • Antimicrobial Agents: Its demonstrated antimicrobial properties make it a candidate for the development of new antibacterial and antifungal agents, particularly in an era of increasing antibiotic resistance.

  • Agrochemicals: The involvement of this compound in insect physiology suggests its potential as a lead compound for the development of novel, target-specific insecticides that disrupt insect development and reproduction.

  • Anti-inflammatory and Anticancer Research: The connection to the jasmonate pathway, which has been implicated in inflammation and cancer, suggests that this compound and its derivatives could be investigated for their potential in these therapeutic areas.

Safety and Handling

This compound is a combustible liquid and may cause skin irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It should be stored in a cool, well-ventilated area away from sources of ignition.

Conclusion

This compound is a versatile molecule with a well-established presence in the fragrance and flavor industries and growing potential in the pharmaceutical and agrochemical sectors. This technical guide has provided a detailed overview of its chemical properties, synthesis, purification, and spectral characteristics. The elucidation of its role in key biological signaling pathways, coupled with its antimicrobial activity, opens up exciting avenues for future research and development. The experimental protocols and data presented herein serve as a valuable resource for scientists and researchers seeking to explore the full potential of this intriguing natural compound.

References

Biosynthesis of Methyl Geranate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl geranate (B1243311), a volatile monoterpenoid ester, contributes to the characteristic aroma of various plants and possesses potential applications in the fragrance, flavor, and pharmaceutical industries. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the core biosynthetic pathway of methyl geranate in plants, detailing the enzymatic steps, precursor molecules, and relevant genetic information. The guide summarizes available quantitative data, provides detailed experimental protocols for key analytical methods, and includes visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this important biochemical process.

Introduction

This compound is a naturally occurring organic compound found in a variety of plants, including those from the Lamiaceae and Geraniaceae families. It is a key contributor to the floral and fruity scent profiles of many essential oils. Beyond its aromatic properties, this compound and its precursor, geranic acid, have been investigated for their potential biological activities. This guide focuses on the elucidation of the biosynthetic route to this compound in plant systems, providing a technical resource for researchers in phytochemistry, biotechnology, and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. The pathway to this compound proceeds through a series of enzymatic reactions, as outlined below.

Putative Biosynthetic Pathway of this compound:

This compound Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (GeDH) GeranicAcid Geranic Acid Geranial->GeranicAcid Geranial Dehydrogenase (GaDH) MethylGeranate This compound GeranicAcid->MethylGeranate Geranic Acid Methyltransferase (GAMT) Metabolite Analysis Workflow Start Plant Tissue Collection (e.g., leaves, flowers) Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Solvent Extraction (e.g., hexane (B92381) or dichloromethane) Grinding->Extraction Concentration Concentrate Extract (under gentle nitrogen stream) Extraction->Concentration Analysis GC-MS Analysis Concentration->Analysis Quantification Quantification using Internal Standard Analysis->Quantification Enzyme Assay Workflow Start Protein Extraction from Plant Tissue Quantify Protein Quantification (e.g., Bradford assay) Start->Quantify AssayMix Prepare Assay Mixture (Buffer, NADP+, Enzyme) Quantify->AssayMix Initiate Initiate Reaction with Substrate (Geraniol) AssayMix->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate Calculate Enzyme Activity Measure->Calculate Heterologous Expression Workflow Start Isolate Candidate Gene cDNA Cloning Clone into Expression Vector (e.g., pET vector with His-tag) Start->Cloning Transformation Transform into E. coli Cloning->Transformation Induction Induce Protein Expression (e.g., with IPTG) Transformation->Induction Purification Purify Recombinant Protein (e.g., Ni-NTA chromatography) Induction->Purification Assay Enzyme Activity Assay Purification->Assay

Natural Occurrence of Methyl Geranate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311) (C₁₁H₁₈O₂) is a monoterpenoid ester that contributes to the characteristic aroma of various essential oils. Its pleasant, fruity, and slightly rosy scent makes it a valuable compound in the fragrance and flavor industries. Beyond its aromatic properties, methyl geranate and the essential oils containing it are of increasing interest to researchers for their potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound in essential oils, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its biosynthetic origins.

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, part of the plant used for extraction, and the extraction method employed. The following table summarizes the quantitative data for this compound content in several essential oils as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Plant SpeciesPlant PartGeographical OriginExtraction MethodThis compound (% of total oil)Reference
Callitris columellarisWoodAustraliaNot Specified0.10[1]
Callitris intratropicaWoodAustraliaNot Specified0.20[1]
Citrus bergamia (Bergamot)PeelNot SpecifiedNot Specified0.002 - 0.015[1]
Michelia champaca (Champaca)Flower (Concrete)Not SpecifiedNot Specified0.05[1]
Couroupita guianensis (Cannonball Tree)FlowerBrazilNot Specified0.10[1]

Experimental Protocols

The identification and quantification of this compound in essential oils are predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a representative experimental protocol synthesized from common practices in the analysis of essential oil composition.

Sample Preparation
  • Dilution: Dilute the essential oil sample in a suitable organic solvent (e.g., methanol, hexane, or ethyl acetate) to a concentration of approximately 1% (v/v). This prevents column overload and ensures sharp chromatographic peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: An Agilent 6890 series gas chromatograph coupled to a mass selective detector is a commonly used system.

  • Column: A non-polar capillary column, such as an HP-5MS (5% phenyl methyl siloxane; 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is typically employed for the separation of volatile compounds.

  • Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1 µL of the diluted sample in split mode with a split ratio of 1:25 to 1:100. The injector temperature is typically set to 250-280°C.

  • Oven Temperature Program: A temperature gradient is crucial for separating the complex mixture of compounds in an essential oil. A typical program is as follows:

    • Initial temperature: 60°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 3-5°C/min to 240-280°C.

    • Final hold: Maintain the final temperature for 5-15 minutes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 500.

    • Solvent Delay: A solvent delay of 2-4 minutes is used to prevent the solvent peak from damaging the detector.

Compound Identification and Quantification
  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a reference standard and with data from mass spectral libraries such as NIST (National Institute of Standards and Technology) and Wiley.

  • Quantification: The relative percentage of this compound is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram (area percent normalization). For more precise quantification, an internal standard method can be employed.

Biosynthesis of this compound in Plants

This compound is a monoterpenoid, and its biosynthesis in plants originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps leading to the formation of this compound are outlined in the signaling pathway diagram below.

This compound Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Biosynthesis G3P Glyceraldehyde-3-Phosphate MEP 2-C-methyl-D-erythritol 4-phosphate G3P->MEP + Pyruvate Pyruvate Pyruvate IPP IPP MEP->IPP DMAPP Dimethylallyl pyrophosphate IPP->DMAPP GPP Geranyl Diphosphate (B83284) IPP->GPP + DMAPP (GPP Synthase) Geraniol (B1671447) Geraniol GPP->Geraniol (Geraniol Synthase) Geranic_Acid Geranic Acid Geraniol->Geranic_Acid (Oxidation) Methyl_Geranate This compound Geranic_Acid->Methyl_Geranate + SAM (Geranic acid O-methyltransferase) - SAH

Caption: Putative biosynthetic pathway of this compound in plants.

The biosynthesis begins with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the universal precursor of monoterpenes. GPP is then converted to geraniol by the enzyme geraniol synthase. Subsequent oxidation of geraniol yields geranic acid. The final step is the methylation of the carboxyl group of geranic acid, a reaction catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, to form this compound. While the specific O-methyltransferase responsible for this reaction in many plant species has yet to be fully characterized, the existence of a wide range of O-methyltransferases in plants that act on various secondary metabolites strongly supports this proposed mechanism.

Experimental Workflow for Analysis

The logical flow of an experiment to identify and quantify this compound in an essential oil is depicted in the following diagram.

Experimental Workflow EO_Sample Essential Oil Sample Dilution Dilution in Solvent EO_Sample->Dilution GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Compound_ID Compound Identification (Mass Spectral Library & Retention Index) Peak_Integration->Compound_ID Quantification Quantification (Area Percent Normalization) Compound_ID->Quantification Report Final Report Quantification->Report

Caption: A typical experimental workflow for the GC-MS analysis of this compound in essential oils.

Conclusion

This compound is a naturally occurring monoterpenoid ester found in a variety of essential oils, contributing to their aromatic profiles. Its identification and quantification are reliably achieved through GC-MS analysis, for which standardized protocols are well-established. The biosynthesis of this compound in plants follows the general pathway of monoterpene synthesis, with a final methylation step that is a promising area for further enzymatic characterization. This technical guide provides a foundational understanding for researchers and professionals in the fields of natural products chemistry, pharmacology, and drug development who are interested in the study and application of this compound and its essential oil sources.

References

An In-depth Technical Guide on Methyl Geranate as a Plant Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl geranate (B1243311), a monoterpenoid ester, is an intriguing plant volatile organic compound (PVOC) with a characteristic floral and fruity aroma. While its role as an insect pheromone and anti-aphrodisiac has been a primary focus of research, its significance within the plant kingdom is an emerging area of study. This technical guide provides a comprehensive overview of methyl geranate's presence in various plant species, its biosynthesis, and its potential physiological roles. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers in plant science, chemical ecology, and natural product-based drug discovery.

Introduction

Volatile organic compounds (VOCs) are crucial for a plant's interaction with its environment, mediating processes from attracting pollinators to defending against herbivores. This compound (C₁₁H₁₈O₂) is a lipophilic, volatile ester that has been identified as a component of the essential oils of several plant species. Its pleasant scent has led to its use in the fragrance industry. However, its biological functions as a PVOC are not yet fully understood, presenting a promising field for scientific investigation. This guide aims to consolidate the current knowledge on this compound in plants to facilitate further research into its ecological and physiological significance.

Occurrence and Quantitative Data

This compound has been identified in a variety of plant species, often as a minor but significant component of their volatile profile. The concentration of this compound can vary considerably depending on the plant species, tissue type, and environmental conditions. A summary of its presence in several plant species is presented in Table 1.

Table 1: Quantitative Data of this compound in Various Plant Species

Plant SpeciesFamilyPlant PartConcentration/PercentageReference(s)
Eucalyptus staigerianaMyrtaceaeLeaves5.2% of essential oil[1]
Eucalyptus staigerianaMyrtaceaeLeaves11-18% of essential oil[2]
Elettaria cardamomum (Cardamom)ZingiberaceaeGrains0.11% of essential oil[3]
Elettaria cardamomum (Cardamom)ZingiberaceaeNot specified0.2% of essential oil[4]
Juniperus communis (Juniper)CupressaceaeBerriesTrace amount[5]
Aquilaria malaccensisThymelaeaceaeWoodPresence not confirmed in reviewed abstracts[6][7][8]
Minthostachys mollisLamiaceaeAerial PartsPresence reported, quantification not specified in abstracts[9][10][11][12][13]
Juniperus rigidaCupressaceaeNot specifiedPresence not confirmed in reviewed abstracts[14][15][16][17][18][19]
Phlomoides umbrosaLamiaceaeRoots/RhizomePresence not confirmed in reviewed abstracts[20][21][22][23]

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the terpenoid pathway, with geranyl pyrophosphate (GPP) serving as a key precursor. The final step involves the methylation of geranic acid. This reaction is likely catalyzed by a member of the S-adenosyl-L-methionine (SAM)-dependent SABATH family of methyltransferases.

Putative Biosynthetic Pathway

The proposed pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

This compound Biosynthesis cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase Geranial Geranial Geraniol->Geranial Alcohol Dehydrogenase GeranicAcid Geranic Acid Geranial->GeranicAcid Aldehyde Dehydrogenase MethylGeranate This compound GeranicAcid->MethylGeranate Geranic Acid Methyltransferase (SABATH family) SAH SAH MethylGeranate->SAH SAM SAM SAM->MethylGeranate

Caption: Putative biosynthetic pathway of this compound in plants.

While the complete enzymatic cascade for this compound biosynthesis in plants has not been fully elucidated, research on a farnesoic acid methyltransferase (FAMT) from Arabidopsis thaliana, a member of the SABATH family, has shown activity with geranic acid, suggesting its potential involvement.[24] Further research is needed to identify and characterize the specific geranic acid methyltransferases in different plant species.

Physiological Role and Biological Activity

The direct physiological effects of this compound on plants are largely unknown and represent a significant knowledge gap. Much of the research on related compounds has focused on methyl jasmonate, a key signaling molecule in plant defense. It is plausible that this compound may also play a role in plant defense signaling or have allelopathic properties.

Potential Role in Plant Defense

Volatile methyl esters, such as methyl salicylate, are well-known airborne signals that can induce defense responses in neighboring plants.[25] While direct evidence for this compound is lacking, its structural similarity to other signaling molecules suggests it could potentially be involved in priming or inducing defense gene expression in response to herbivory or pathogen attack.

Potential Allelopathic Effects

Allelopathy is the process by which a plant releases chemicals that affect the growth and development of neighboring plants. Some volatile terpenoids have been shown to have allelopathic effects, such as inhibiting seed germination.[1][8] Future research could explore whether this compound exhibits similar properties, which could have implications for agriculture and weed management.

Experimental Protocols

To facilitate further research into this compound as a PVOC, this section outlines key experimental methodologies.

Collection and Analysis of this compound from Plant Headspace

Objective: To collect, identify, and quantify this compound from the volatile emissions of a plant.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME GC-MS Workflow Plant Plant Sample in Sealed Vial SPME SPME Fiber (e.g., PDMS/DVB) Plant->SPME Headspace Adsorption GCMS GC-MS System SPME->GCMS Thermal Desorption Data Data Analysis (Identification & Quantification) GCMS->Data Chromatogram & Mass Spectra

Caption: General workflow for HS-SPME GC-MS analysis of plant volatiles.

Detailed Protocol:

  • Sample Preparation: Enclose a known mass of fresh plant material (e.g., leaves, flowers) in a sealed, airtight glass vial.

  • Headspace Collection: Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined period to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Thermally desorb the collected volatiles from the SPME fiber in the injection port of a gas chromatograph.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Detect and identify the compounds using a mass spectrometer.

    • Identify this compound by comparing its mass spectrum and retention time to an authentic standard.

  • Quantification: Quantify the amount of this compound by comparing its peak area to a calibration curve generated using known concentrations of a this compound standard.

Investigating the Role of this compound in Plant-Insect Interactions

Objective: To determine if an insect species can detect this compound emitted from a plant.

Methodology: Electroantennography (EAG).

EAG Workflow Antenna Excised Insect Antenna Electrodes Electrodes (Recording & Reference) Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier DataAcq Data Acquisition System Amplifier->DataAcq Stimulus This compound Stimulus Delivery Stimulus->Antenna Puff of Air

Caption: Simplified workflow for Electroantennography (EAG) experiment.

Detailed Protocol:

  • Antenna Preparation: Excise an antenna from the head of the insect of interest and mount it between two electrodes.

  • Stimulus Preparation: Prepare a dilution of this compound in a suitable solvent and apply it to a filter paper inside a Pasteur pipette.

  • Stimulus Delivery: Deliver a puff of air through the pipette, carrying the this compound odor over the mounted antenna.

  • Data Recording: Record the electrical potential change across the antenna using the electrodes and an amplifier. A significant depolarization indicates that the insect's olfactory receptor neurons are responding to this compound.

Investigating the Effect of this compound on Plant Gene Expression

Objective: To determine if exposure to this compound induces changes in the expression of defense-related genes in plants.

Methodology: Quantitative Real-Time PCR (qRT-PCR).

qRT-PCR Workflow PlantExposure Plant Exposure to This compound RNAExtraction RNA Extraction PlantExposure->RNAExtraction cDNAsynthesis cDNA Synthesis RNAExtraction->cDNAsynthesis qRT_PCR qRT-PCR with Gene-Specific Primers cDNAsynthesis->qRT_PCR Analysis Gene Expression Analysis qRT_PCR->Analysis

Caption: Workflow for analyzing plant gene expression in response to this compound.

Detailed Protocol:

  • Plant Treatment: Expose whole plants or detached leaves to a known concentration of volatile this compound in a sealed chamber for a specific duration. Use a control group with no this compound exposure.

  • RNA Extraction: Harvest the plant tissue at different time points after exposure and extract total RNA.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for target defense-related genes (e.g., PR genes, genes involved in phytoalexin biosynthesis) and a reference gene for normalization.

  • Data Analysis: Analyze the relative expression levels of the target genes in the this compound-treated plants compared to the control plants.

Future Directions and Conclusion

The study of this compound as a plant volatile organic compound is a field with considerable potential for new discoveries. While its presence in several plant species is established, a significant number of questions remain. Future research should focus on:

  • Comprehensive Quantification: A broader survey of plant species to quantify this compound emission rates and their variation in response to biotic and abiotic stresses.

  • Elucidation of Biosynthetic Pathways: Identification and characterization of the specific methyltransferases responsible for this compound synthesis in different plant species.

  • Physiological and Ecological Functions: In-depth studies to determine the direct effects of this compound on plant physiology, including its role in defense signaling, allelopathy, and plant-plant communication.

  • Translational Research: Exploring the potential applications of this compound in agriculture as a biopesticide, a growth regulator, or a tool for enhancing crop resilience.

This technical guide provides a solid foundation for researchers to build upon. By addressing the current knowledge gaps, the scientific community can unlock the full potential of this compound as a significant player in the chemical ecology of plants and as a valuable natural product for various applications.

References

The Role of Methyl Geranate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the role of methyl geranate (B1243311) as a primary signaling molecule or direct defense compound in plants is currently limited. This guide synthesizes the available information on its biosynthesis and places it within the broader, well-established context of monoterpenoid volatiles in plant defense mechanisms. The quantitative data and experimental protocols provided are based on studies of closely related compounds and general methodologies for analyzing plant volatiles, serving as a framework for future research on methyl geranate.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against a multitude of threats, including pathogens and herbivores. A key component of this arsenal is the production of a diverse array of secondary metabolites, among which are volatile organic compounds (VOCs). These VOCs can act directly as toxins or deterrents, or indirectly as signals to attract natural enemies of herbivores or to prime defenses in neighboring plants.[1][2][3]

This compound (C₁₁H₁₈O₂) is a monoterpenoid methyl ester. While its counterpart, methyl jasmonate, is a well-documented master regulator of plant defense signaling, the specific functions of this compound are less understood.[4][5] However, emerging evidence suggests it is a product of defense-related pathways, synthesized from the central monoterpenoid precursor, geranyl diphosphate (B83284) (GPP).[6][] This guide provides a technical overview of the known biosynthesis of this compound, its putative role in plant immunity, and the experimental frameworks required for its study.

Biosynthesis of this compound

The synthesis of this compound in plants is intrinsically linked to the core terpenoid biosynthetic pathway and can be induced by canonical defense signals. The pathway originates in the plastid and culminates in a final methylation step.

The Plastidial MEP Pathway and GPP Synthesis

The universal C5 building blocks for monoterpenes, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are produced in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[6] Geranyl diphosphate (GPP) synthase then catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound GPP.[6][8] This molecule is a critical branch-point, serving as the direct precursor for the vast family of C10 monoterpenoids that are central to plant defense.[9]

Conversion of GPP to Geranic Acid

GPP is hydrolyzed and subsequently oxidized to form geranic acid. While the specific enzymes catalyzing these steps in the context of this compound synthesis are not fully elucidated, this conversion is a known route in plant metabolism.[10]

Methylation of Geranic Acid

The final step is the methylation of geranic acid to form this compound. This reaction is catalyzed by a carboxyl methyltransferase, which uses S-adenosyl-L-methionine (SAM) as a methyl donor. Research has identified methyltransferases in the SABATH family in Arabidopsis thaliana that are capable of methylating geranic acid, providing a potential enzymatic basis for this conversion.[11][12] Crucially, one study demonstrated that in Achyranthes bidentata, the biotransformation of a geraniol (B1671447) conjugate into this compound is elicited by the application of methyl jasmonate (MeJA), directly linking this compound production to the jasmonate defense signaling pathway.[]

Methyl_Geranate_Biosynthesis MEP MEP Pathway (Plastid) IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Geraniol Geraniol / Geranial GPP->Geraniol Terpene Synthases GeranicAcid Geranic Acid Geraniol->GeranicAcid Oxidation MethylGeranate This compound GeranicAcid->MethylGeranate MeJA Methyl Jasmonate (Elicitor) MT SABATH Methyltransferase MeJA->MT Induces MT->GeranicAcid

Biosynthesis of this compound in Plants.

Role in Plant Defense Signaling

Direct evidence for this compound's role as a signaling molecule is lacking. However, its identity as a monoterpenoid VOC and its production following MeJA elicitation allow for an informed hypothesis based on the known functions of related compounds.[] Monoterpenes are key components of herbivore- and pathogen-induced VOC blends and are integral to both direct and indirect defense strategies.[13]

Putative Functions as a Volatile Organic Compound (VOC)
  • Direct Defense: Like other monoterpenes (e.g., pinenes, limonene), this compound may exhibit direct toxicity or repellency against insect herbivores and microbial pathogens.[6]

  • Indirect Defense: As a component of the VOC blend, it could contribute to the attraction of predators and parasitoids of herbivores.

  • Plant-Plant Signaling: Monoterpenes such as α- and β-pinene have been shown to act as airborne signals that prime or induce defense responses in neighboring plants, a phenomenon associated with Systemic Acquired Resistance (SAR).[14][15][16] this compound could potentially contribute to this chemical communication network.

The induction of this compound by MeJA suggests it functions as a downstream output of the jasmonate pathway, which is the primary signaling cascade for defense against necrotrophic pathogens and chewing insects.[5][]

Defense_Signaling_Pathway herbivore Herbivore Attack / Pathogen Infection ja_signal Jasmonate (JA) Signaling Cascade herbivore->ja_signal meja Methyl Jasmonate (MeJA) Synthesis ja_signal->meja mg_synth This compound Synthesis meja->mg_synth Elicits voc_blend VOC Blend Emission mg_synth->voc_blend Contributes to direct Direct Defense (Toxicity, Repellency) voc_blend->direct indirect Indirect Defense (Attract Parasitoids) voc_blend->indirect priming Plant-Plant Signaling (Defense Priming) voc_blend->priming neighbor Neighboring Plant priming->neighbor

Hypothesized Role of this compound in Defense.

Quantitative Data on Related Monoterpenes in Plant Defense

No quantitative data is currently available for the specific effects of this compound on plant defense responses. The following table summarizes representative data for other monoterpenes known to be involved in plant immunity, illustrating the types of effects that could be investigated for this compound.

Compound(s)Plant SpeciesPathogen/HerbivoreMeasured EffectMagnitude of EffectReference
α-pinene, β-pineneArabidopsis thalianaPseudomonas syringae pv. tomato (Pst)Induction of PR1 (Pathogenesis-Related 1) gene expression after 24h exposure.~2.5-fold increase vs. control[14][15]
α-pinene, β-pineneArabidopsis thalianaPseudomonas syringae pv. tomato (Pst)Reduced bacterial growth in planta (log cfu/cm²) in exposed plants.~1.5 log reduction vs. control[14][15]
Camphene, α-pinene, β-pineneArabidopsis thalianaPseudomonas syringae pv. tomato (Pst)Induction of resistance in neighboring "receiver" plants exposed to volatiles from infected "sender" plants.Significant reduction in bacterial titers[14][15]
GeraniolAchyranthes bidentataElicitation with MeJABiotransformation into this compound.Detected via GC-MS analysis[]

Experimental Protocols

Detailed protocols for studying the role of this compound are not established. The following sections provide robust, generalized methodologies for the study of plant volatiles in defense, which can be adapted specifically for this compound.

Protocol: Elicitation and Headspace VOC Collection

This protocol describes how to elicit VOC production using a chemical inducer like methyl jasmonate and collect the emitted volatiles for analysis.

Materials:

  • Intact plants (e.g., Nicotiana benthamiana, Arabidopsis thaliana) grown in a controlled environment.

  • Elicitor solution: 1 mM Methyl Jasmonate (MeJA) in 0.1% (v/v) Tween-20. Control solution: 0.1% Tween-20.

  • Glass chambers or polyacetate bags for enclosing plants.

  • Volatile collection traps (e.g., glass tubes packed with Porapak Q or other adsorbent).

  • Vacuum pump and flowmeters.

  • Gas-tight syringes and spray bottles.

Procedure:

  • Plant Acclimation: Place healthy, intact plants individually into glass chambers. Allow them to acclimate for 2-4 hours under controlled light and temperature.

  • Elicitation: Spray the foliage of treatment plants evenly with the MeJA solution until runoff. Spray control plants with the control solution.

  • Volatile Collection: Seal the chambers. Connect the air inlet to a charcoal filter to provide clean air. Connect the outlet to a volatile collection trap.

  • Sampling: Draw air through the chamber and over the adsorbent trap using a vacuum pump at a constant flow rate (e.g., 200 mL/min) for a defined period (e.g., 4-8 hours).

  • Elution: After collection, remove the trap and elute the trapped volatiles using a suitable solvent (e.g., 200 µL of dichloromethane (B109758) or hexane) into a gas chromatography vial. Add an internal standard (e.g., n-octane) for quantification.

  • Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other volatiles.

VOC_Collection_Workflow start Intact Plant elicit Spray with Elicitor (e.g., Methyl Jasmonate) start->elicit seal Seal in Chamber with Clean Air Inlet elicit->seal collect Pull Air Through Adsorbent Trap seal->collect elute Elute Trap with Solvent + Internal Std. collect->elute analyze GC-MS Analysis elute->analyze end Identify & Quantify This compound analyze->end

References

The Function of Methyl Geranate in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl geranate (B1243311), a monoterpenoid ester, plays a significant and multifaceted role in the chemical communication of various insect species. This technical guide provides an in-depth exploration of the functions of methyl geranate, with a primary focus on its well-documented role as an anti-aphrodisiac pheromone in the burying beetle, Nicrophorus vespilloides. We delve into the biosynthesis of this compound, its correlation with reproductive physiology, and its direct impact on insect behavior. This guide also outlines detailed experimental protocols for the collection, analysis, and behavioral assessment of this semiochemical. Furthermore, we present quantitative data in structured tables and utilize Graphviz diagrams to illustrate key signaling pathways and experimental workflows, offering a comprehensive resource for researchers in chemical ecology, pest management, and drug discovery.

Introduction

Chemical communication is a cornerstone of insect behavior, mediating critical interactions such as mating, foraging, and social organization. Semiochemicals, the information-carrying molecules, are central to these interactions. This compound ((E)-3,7-dimethyl-2,6-octadienoic acid methyl ester) is a volatile organic compound with a floral, fruity scent, recognized for its role in the fragrance industry.[1][2] In the realm of insect communication, it serves as a fascinating example of a single molecule with diverse functions, from a floral attractant to a sophisticated signaling molecule regulating reproductive behavior.

This guide synthesizes the current scientific understanding of this compound's function in insect communication, providing the necessary technical details for its study and potential application.

Biosynthesis and Physiological Regulation

The production of this compound in insects is intricately linked to their reproductive physiology, particularly through its connection to the juvenile hormone (JH) pathway. Juvenile hormone III (JH III) is a key regulator of reproductive maturation and behavior in many insect species.

Biosynthetic Pathway

This compound shares a biosynthetic precursor with JH III, geranyl pyrophosphate.[3] This shared pathway suggests that the emission of this compound can serve as an honest signal of an individual's hormonal state. In the burying beetle Nicrophorus vespilloides, a strong positive correlation has been observed between the titer of JH III and the emission of this compound.[1]

cluster_regulation Physiological State Geranyl Pyrophosphate Geranyl Pyrophosphate JH III Pathway JH III Pathway Geranyl Pyrophosphate->JH III Pathway This compound Pathway This compound Pathway Geranyl Pyrophosphate->this compound Pathway Juvenile Hormone III Juvenile Hormone III JH III Pathway->Juvenile Hormone III This compound This compound This compound Pathway->this compound High JH III Titer High JH III Titer High JH III Titer->this compound correlates with high emission

Fig. 1: Putative shared biosynthetic pathway of JH III and this compound.

Role in Insect Communication: The Case of Nicrophorus vespilloides

The most extensively studied role of this compound in insect communication is as an anti-aphrodisiac in the burying beetle, Nicrophorus vespilloides. This species exhibits biparental care, and the regulation of mating behavior during the breeding cycle is crucial for reproductive success.

Anti-aphrodisiac Function

During parental care, female N. vespilloides with high levels of JH III, a state associated with temporary infertility, emit significant amounts of this compound.[1][4] This chemical signal is detected by males and inhibits their mating attempts. This ensures that the female can focus her energetic resources on caring for the existing brood rather than on further reproduction.[5]

Quantitative Behavioral Data

The emission of this compound by female N. vespilloides is directly influenced by the presence and size of their brood. Females caring for larvae emit significantly more this compound than females without larvae.[1] This increased emission has a clear impact on male mating behavior.

ConditionThis compound Emission (ng/20 min, mean ± s.e.)Male Copulation Attempts
Females with larvaeVaries with brood size (e.g., ~40 ng for 20 larvae)[1]Significantly reduced[5]
Females without larvaeNear zero[1]Normal
Artificial this compound Source (430 ng/20 min)43023.08% of males attempted copulation[5]
Control (Solvent only)078.57% of males attempted copulation[5]

Table 1: Quantitative data on this compound emission in N. vespilloides and its effect on male copulation behavior.

Female with Larvae Female with Larvae High JH III Titer High JH III Titer Female with Larvae->High JH III Titer High this compound Emission High this compound Emission High JH III Titer->High this compound Emission Male Beetle Male Beetle High this compound Emission->Male Beetle detected by Inhibition of Mating Behavior Inhibition of Mating Behavior Male Beetle->Inhibition of Mating Behavior

Fig. 2: Signaling pathway of this compound as an anti-aphrodisiac.

Other Potential Roles in Insect Communication

While the anti-aphrodisiac function in N. vespilloides is well-established, this compound's presence in other ecological contexts suggests broader roles in insect communication.

Floral Volatile and Kairomone

This compound is a component of various floral scents, where it can act as an attractant for pollinators.[6][7][8] Its fruity and floral aroma can also serve as a kairomone for herbivorous insects, guiding them to host plants. Conversely, these same plant-derived volatiles can be exploited by predators and parasitoids to locate their herbivorous prey. For instance, some parasitoid wasps are known to be attracted to host-induced plant volatiles, although a specific link to this compound in this context requires further investigation.[9][10]

Limited Evidence in Other Insect Models

Despite extensive research on the chemical communication of Drosophila melanogaster and various social insects like stingless bees, there is currently limited specific information on the role of this compound in these species.[11][12][13][14][15] While the chemical profiles of stingless bee products and the olfactory responses of Drosophila have been studied, this compound has not been identified as a key semiochemical in these contexts.[12][13][14]

Experimental Protocols

The study of this compound in insect communication employs a range of sophisticated analytical and behavioral techniques.

Headspace Volatile Collection

Objective: To collect volatile organic compounds, including this compound, emitted by insects.

Methodology: Solid-Phase Microextraction (SPME)

  • Apparatus: SPME fiber (e.g., 75 µm Carboxen/PDMS), glass vial with a septum, heating block.

  • Procedure:

    • Place the insect(s) in the glass vial and seal it.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., 30-60 °C).

    • Retract the fiber and immediately introduce it into the GC-MS for analysis.[3][16][17]

cluster_collection Headspace Collection cluster_analysis Analysis Insect in Vial Insect in Vial SPME Fiber Exposure SPME Fiber Exposure Insect in Vial->SPME Fiber Exposure Volatiles adsorb GC-MS GC-MS SPME Fiber Exposure->GC-MS Thermal Desorption

Fig. 3: Workflow for SPME headspace collection and GC-MS analysis.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in collected volatile samples.

Typical Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Mass Spectrometer: Agilent 5975 or similar, operating in electron ionization (EI) mode.

  • Identification: Based on comparison of retention time and mass spectrum with a synthetic standard of this compound.

Electrophysiological Analysis: Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex volatile mixture elicit a response from an insect's antenna.

Methodology:

  • Preparation: An insect antenna is excised and mounted between two electrodes filled with a saline solution.

  • GC Effluent Splitting: The effluent from the GC column is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other part being directed over the prepared antenna.

  • Data Acquisition: The FID signal and the electrical response from the antenna (the electroantennogram, or EAG) are recorded simultaneously. Peaks in the EAG trace that correspond to peaks in the FID chromatogram indicate biologically active compounds.[5][18]

GC Column GC Column Effluent Splitter Effluent Splitter GC Column->Effluent Splitter FID FID Effluent Splitter->FID Antennal Preparation Antennal Preparation Effluent Splitter->Antennal Preparation Data Acquisition Data Acquisition FID->Data Acquisition Chromatogram Antennal Preparation->Data Acquisition EAG Signal

Fig. 4: Schematic of a GC-EAD experimental setup.
Behavioral Assays

Objective: To determine the behavioral response of an insect to this compound.

Example: Mating Inhibition Assay in N. vespilloides

  • Apparatus: Observation arena (e.g., a petri dish).

  • Procedure:

    • A receptive female beetle is presented to a male.

    • A small septum impregnated with a known concentration of synthetic this compound in a solvent (e.g., hexane) is attached to the female's pronotum.

    • A control group of females is treated with a septum containing only the solvent.

    • The mating behavior of the male (e.g., number of copulation attempts, duration of courtship) is observed and recorded over a set period.

    • Statistical analysis (e.g., Chi-squared test, GLM) is used to compare the behavior of males towards treated and control females.[2][4][19]

Conclusion and Future Directions

This compound serves as a potent semiochemical in the chemical communication of Nicrophorus vespilloides, acting as an honest signal of female reproductive status and effectively regulating male mating behavior. Its biosynthesis is closely tied to the juvenile hormone pathway, providing a clear link between physiology and behavior. While its role as a floral volatile is recognized, its function as a kairomone for predators and parasitoids remains an area ripe for further investigation. The lack of significant findings for its role in well-studied models like Drosophila and social insects suggests either a species-specific function or a yet-to-be-discovered role.

Future research should focus on obtaining quantitative electrophysiological data from a wider range of insect species to understand the breadth of its perception. Screening for its effects on beneficial insects, such as parasitoids and predators, could lead to novel applications in integrated pest management. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted world of this compound in insect communication.

References

Antimicrobial Properties of Methyl Geranate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the antimicrobial properties of various terpenoids and essential oil components. However, specific quantitative data and detailed mechanistic studies on methyl geranate (B1243311) remain limited. This guide provides a comprehensive overview of the established methodologies used to evaluate such properties and discusses the potential antimicrobial characteristics of methyl geranate based on current knowledge of related compounds. The quantitative data presented herein is illustrative and intended to serve as a template for the presentation of future experimental findings.

Introduction

This compound (C₁₁H₁₈O₂) is the methyl ester of geranic acid, a monoterpenoid found in various plants.[1][2] Its structural similarity to other known antimicrobial terpenoids, such as geraniol (B1671447) and citral, suggests its potential as an antimicrobial agent.[3][4] The exploration of natural compounds like this compound for antimicrobial applications is driven by the increasing challenge of antibiotic resistance and the demand for natural preservatives in the food and cosmetic industries. This document outlines the current understanding and experimental approaches to characterizing the antimicrobial profile of this compound.

Spectrum of Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in peer-reviewed literature, its parent acid and related compounds have demonstrated activity against a range of microorganisms. The data below are presented as a representative table for summarizing future experimental findings on the antimicrobial spectrum of this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismTypeStrain (Example)Illustrative MIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaATCC 29213256
Bacillus subtilisGram-positive bacteriaATCC 6633128
Escherichia coliGram-negative bacteriaATCC 25922512
Pseudomonas aeruginosaGram-negative bacteriaATCC 27853>1024
Candida albicansFungus (Yeast)ATCC 90028512
Aspergillus nigerFungus (Mold)ATCC 16404>1024

Synergistic Antimicrobial Effects

The combination of natural compounds with conventional antibiotics is a promising strategy to combat drug-resistant pathogens. Such combinations can result in synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects. The checkerboard assay is a standard method to determine these interactions, and the results are often expressed as the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is typically considered synergistic.

Table 2: Illustrative Synergistic Activity of this compound with Conventional Antimicrobials (FICI Values)

MicroorganismAntibioticIllustrative FICIInterpretation
Staphylococcus aureus (MRSA)Ampicillin0.375Synergy
Escherichia coliGentamicin0.75Additive
Candida albicansFluconazole0.5Synergy

Potential Mechanisms of Action

Direct studies on the antimicrobial mechanism of this compound are scarce. However, based on the known mechanisms of similar terpenoids, several potential modes of action can be proposed:

  • Disruption of Cell Membrane Integrity: Like many lipophilic essential oil components, this compound may intercalate into the lipid bilayer of microbial cell membranes. This can disrupt the membrane structure, increase its fluidity and permeability, and lead to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately causing cell death.

  • Enzyme Inhibition: this compound could potentially inhibit the activity of crucial microbial enzymes involved in metabolic pathways, protein synthesis, or cell wall maintenance.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some terpenoids have been shown to interfere with biofilm formation by inhibiting bacterial adhesion, disrupting the extracellular polymeric substance (EPS) matrix, or downregulating genes involved in biofilm development.

  • Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Some natural compounds can interfere with QS signaling, thereby reducing the pathogenicity of bacteria without directly killing them. One study has indicated that an essential oil containing Z-Methyl geranate as a minor component exhibited quorum-sensing inhibitory activity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial properties of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours) on a suitable agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to obtain a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the different concentrations of this compound.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Plate B->E C This compound Stock D Serial Dilutions in Plate C->D D->E F Incubate (e.g., 37°C, 24h) E->F G Read Plate for Growth F->G H Determine MIC G->H

Workflow for MIC determination by broth microdilution.
Determination of Synergistic Effects

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Protocol: Checkerboard Assay

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of this compound and the antibiotic to be tested.

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis (columns) and the antibiotic along the y-axis (rows). This creates a matrix of wells with various combinations of concentrations of the two agents.

  • Inoculation and Incubation:

    • Prepare and add the microbial inoculum to each well as described in the broth microdilution protocol.

    • Include controls for each agent alone.

    • Incubate the plate under appropriate conditions.

  • Calculation of FICI:

    • After incubation, determine the MIC of each agent alone and in combination.

    • Calculate the FICI using the following formula: FICI = FIC of agent A + FIC of agent B where: FIC of A = (MIC of A in combination) / (MIC of A alone) FIC of B = (MIC of B in combination) / (MIC of B alone)

    • Interpret the FICI value: ≤ 0.5 (synergy), > 0.5 to 4.0 (additive or indifference), > 4.0 (antagonism).

Potential Signaling Pathway Interactions

While direct evidence is lacking for this compound, related compounds have been shown to interfere with bacterial signaling pathways, most notably quorum sensing (QS). The inhibition of QS can lead to a reduction in the expression of virulence factors and biofilm formation. A hypothetical model for how this compound could disrupt a QS signaling pathway is presented below.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule produces Receptor Receptor Protein (e.g., LuxR) Signal_Molecule->Receptor binds to Virulence_Genes Virulence & Biofilm Genes Receptor->Virulence_Genes activates Expression Gene Expression Virulence_Genes->Expression Methyl_Geranate This compound Methyl_Geranate->Signal_Synthase Inhibits Methyl_Geranate->Receptor Blocks binding

Hypothetical inhibition of a bacterial quorum sensing pathway.

In this model, this compound could potentially act by:

  • Inhibiting the synthase enzyme responsible for producing the autoinducer signal molecule.

  • Blocking the binding of the autoinducer to its cognate receptor protein, thereby preventing the activation of downstream virulence genes.

Conclusion

This compound, as a naturally occurring monoterpenoid, presents a promising scaffold for the development of new antimicrobial agents. While direct and comprehensive data on its antimicrobial efficacy are currently limited, the established methodologies outlined in this guide provide a clear roadmap for its evaluation. Future research should focus on determining the MIC of this compound against a broad panel of clinically relevant microorganisms, exploring its synergistic potential with existing antibiotics, and elucidating its precise mechanism of action, including its effects on microbial cell structures and signaling pathways. Such studies are crucial for unlocking the full therapeutic and preservative potential of this compound.

References

The Biological Activity of Methyl Geranate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311), a naturally occurring monoterpenoid ester, exists as two primary geometric isomers: the (E)-isomer, commonly known as methyl geranate, and the (Z)-isomer, referred to as methyl nerate. These compounds are found in the essential oils of various aromatic plants, including those from the Cymbopogon (e.g., lemongrass, palmarosa) and Pelargonium (geranium) species.[1][2][3][4][5] While traditionally utilized in the fragrance and flavor industries, emerging research has highlighted the potential pharmacological activities of these isomers, spanning antimicrobial, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound isomers, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Chemical Properties

The subtle difference in the spatial arrangement of the substituents around the C2-C3 double bond distinguishes this compound from methyl nerate, leading to potentially different biological activities.

PropertyThis compound ((E)-isomer)Methyl Nerate ((Z)-isomer)
IUPAC Name methyl (2E)-3,7-dimethylocta-2,6-dienoatemethyl (2Z)-3,7-dimethylocta-2,6-dienoate
Synonyms E-Methylgeranate, Methyl (E)-geranate, Methyl trans-geranateZ-Methyl geranate, Methyl neric acid, cis-Geranic acid methyl ester
Molecular Formula C₁₁H₁₈O₂C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol 182.26 g/mol
CAS Number 1189-09-91862-61-9

Biological Activities of this compound Isomers

The biological activities of this compound isomers are an area of growing research interest. While data on the pure, isolated isomers is still emerging, studies on essential oils rich in these compounds, as well as on structurally related molecules, provide valuable insights into their potential therapeutic applications.

Antimicrobial Activity

This compound has demonstrated notable quorum-quenching activity, which is the inhibition of bacterial cell-to-cell communication, a key factor in biofilm formation and virulence.

Table 1: Quorum Quenching Activity of this compound

Target OrganismAssayKey ParameterValue
Chromobacterium violaceumQuorum QuenchingIC₅₀89 µg/mL
Pseudomonas aeruginosa PAO1Quorum QuenchingIC₅₀128 µg/mL

Data sourced from a study on the antiquorum sensing activity of this compound.

The essential oils of Cymbopogon species, which contain this compound isomers, have shown broad-spectrum antimicrobial effects. For instance, Cymbopogon khasianus essential oil exhibited MIC and MBC values of 20 μg/mL against Escherichia coli and MICs ranging from 25–50 μg/mL against other bacteria like Bacillus subtilis and Staphylococcus aureus.[1]

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Geranium Essential Oil

AssayModelEffect
Croton oil-induced ear edemaMice73-88% reduction in edema
Nitric Oxide (NO) ProductionIn vitroInhibition
Cyclooxygenase-2 (COX-2) ExpressionIn vitroReduced expression
Inducible Nitric Oxide Synthase (iNOS) ExpressionIn vitroReduced expression

Data is for geranium essential oil, not isolated this compound isomers.[5]

Insecticidal and Repellent Activity

The insecticidal and repellent properties of this compound isomers are suggested by studies on related compounds and essential oils. For example, geranylacetone (B162166) derivatives have shown larvicidal activity against Culex quinquefasciatus, with an LD₅₀ value of 14.1 µg/mL for one of the more active derivatives. Unsaturated fatty acids, which share structural similarities with the carbon chain of this compound, have also demonstrated toxicity to mosquito larvae, with oleic acid having an LC₅₀ of 18.07 mg/L against Aedes aegypti. The mode of action for some of these compounds is believed to be the inhibition of acetylcholinesterase.

Essential oils containing this compound isomers have also been evaluated for their repellent activity against stored product pests like Tribolium castaneum.[7][8][9][10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound isomers against bacterial and fungal strains.

1. Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

2. Materials:

  • This compound and methyl nerate

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Resazurin (B115843) or INT (p-iodonitrotetrazolium violet) as a viability indicator

  • Spectrophotometer (plate reader)

3. Procedure: a. Preparation of Test Compounds: Prepare a stock solution of each isomer in DMSO. Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate. b. Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. c. Incubation: Inoculate the wells with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi. d. Determination of MIC: After incubation, assess microbial growth. This can be done visually or by adding a viability indicator like resazurin and measuring the color change or by reading the optical density at 600 nm. The MIC is the lowest concentration of the compound where no visible growth is observed.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound isomers by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

1. Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this NO production. NO is unstable and quickly converts to nitrite (B80452) in the culture medium. The nitrite concentration can be quantified using the Griess reagent.

2. Materials:

3. Procedure: a. Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. b. Treatment: Pre-treat the cells with various concentrations of the this compound isomers (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour. c. Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS and vehicle (DMSO) only, and a negative control group with untreated cells. d. Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate. Incubate at room temperature for 10 minutes. e. Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-treated control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound isomers are not yet fully elucidated, their biological activities likely involve interactions with key cellular targets. Based on the activities of structurally related compounds, we can propose hypothetical mechanisms.

Hypothetical Antimicrobial Mechanism: Quorum Sensing Inhibition

This compound's demonstrated quorum-quenching activity suggests it may act as a competitive inhibitor of bacterial autoinducer binding to transcriptional regulators, such as LasR in Pseudomonas aeruginosa. By blocking this interaction, it can disrupt the expression of virulence factors and biofilm formation.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Autoinducer Autoinducer (e.g., AHL) LasR LasR Receptor Autoinducer->LasR Binds and activates Virulence_Genes Virulence Genes LasR->Virulence_Genes Activates transcription Methyl_Geranate This compound Methyl_Geranate->LasR Competitively binds and inhibits

Caption: Hypothetical mechanism of quorum sensing inhibition by this compound.

Hypothetical Anti-inflammatory Mechanism: Modulation of NF-κB and MAPK Pathways

Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. It is plausible that this compound isomers could act similarly. They might prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like iNOS and COX-2. Additionally, they could inhibit the phosphorylation of key kinases in the MAPK cascade (e.g., ERK, JNK, p38), further reducing the inflammatory response.

Anti_Inflammatory_Pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) ERK->Pro_inflammatory_Genes JNK->Pro_inflammatory_Genes p38->Pro_inflammatory_Genes IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits NFkB->Pro_inflammatory_Genes Activates transcription Methyl_Geranate This compound Isomers Methyl_Geranate->ERK Inhibits Methyl_Geranate->JNK Inhibits Methyl_Geranate->p38 Inhibits Methyl_Geranate->IKK Inhibits

Caption: Hypothetical anti-inflammatory mechanism of this compound isomers.

Conclusion and Future Directions

This compound and its (Z)-isomer, methyl nerate, are promising natural compounds with a range of potential biological activities. The current evidence, largely derived from studies on essential oils and related molecules, points towards significant antimicrobial, anti-inflammatory, and insecticidal properties. However, there is a clear need for further research to isolate and test the pure isomers to obtain specific quantitative data on their efficacy and to elucidate their precise mechanisms of action. Future studies should focus on determining the MIC and IC₅₀ values of both isomers against a broader range of microbial pathogens and in various in vitro and in vivo models of inflammation. Furthermore, investigating their effects on specific signaling pathways, such as NF-κB and MAPK, will be crucial for understanding their molecular targets and for the potential development of these compounds into novel therapeutic agents. The exploration of their structure-activity relationships will also be vital for the synthesis of more potent and selective derivatives.

References

A Comprehensive Technical Guide to the Physical Properties of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl geranate (B1243311) is a naturally occurring monoterpenoid and an ester recognized for its characteristic fruity and floral aroma.[1] This technical guide provides an in-depth overview of the key physical properties of methyl geranate, with a particular focus on its boiling point. This document details experimental protocols for the determination of boiling points and presents a summary of other relevant physicochemical data. Furthermore, it includes visualizations of experimental workflows and the factors influencing boiling point to aid in the understanding of this compound's behavior.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid.[1] It is an organic compound with the chemical formula C₁₁H₁₈O₂.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Boiling Point 247.4 °C at 760 mmHg[2][3][4]
72.0 °C at 0.30 mmHg[5]
70-73 °C at 3 Torr[6]
230 °C[7]
Molecular Weight 182.26 g/mol [1][8]
Density 0.909 g/cm³ at 25 °C[1][4]
0.920 - 0.927 g/cm³[9]
0.916 - 0.925 g/cm³ at 25 °C[5]
Refractive Index 1.467 - 1.472 at 20 °C[9]
1.4690[3]
1.465 - 1.471 at 20 °C[5]
Flash Point 91 °C (195.8 °F)[9]
109.6 °C[3][4]
98.89 °C[1][5]
Vapor Pressure 0.00036 mmHg at 20 °C[9]
0.0257 mmHg at 25 °C[3][4]
Solubility Soluble in alcohol[5]
Water solubility: 21.24 mg/L at 25 °C (estimated)[2][5]
CAS Number 1189-09-9[1][9]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For pure compounds, the boiling point is a characteristic physical property. Several experimental methods can be employed for its determination.

Distillation Method

This method is suitable when a sufficient quantity of the liquid is available (at least 5 mL) and can simultaneously serve as a purification step.[11]

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in thermal equilibrium with the boiling liquid is measured.

Procedure:

  • Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Place the this compound sample (at least 5 mL) into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Position the thermometer so that the top of the bulb is level with the side arm of the distillation head, ensuring it will be fully immersed in the vapor.[11]

  • Begin heating the flask.

  • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[11]

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[11][12]

Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid (less than 0.5 mL).[11]

Principle: A sample is heated in a small tube, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube is observed. Upon cooling, the temperature at which the liquid is drawn back into the capillary tube is the boiling point.[11]

Procedure:

  • Fill a small test tube (Durham tube) to about half-full with this compound.[11]

  • Place a capillary tube, sealed at one end, into the test tube with the open end downwards.[10]

  • Attach the test tube to a thermometer using a rubber band.[11]

  • Insert the thermometer and attached tube into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[10]

  • Heat the side arm of the Thiele tube gently with a Bunsen burner or other heat source.[10]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool.

  • The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.[10]

Microscale Boiling Point Determination

For very small sample volumes (around 10 µL), a microscale method using a melting point apparatus can be employed.[13]

Principle: A small sample is heated in a melting point tube containing an inverted, smaller, sealed tube that traps air. At the boiling point, a steady stream of bubbles will be evolved from this trapped air pocket.[13]

Procedure:

  • Create a small, inverted glass insert by sealing one end of a glass spotter and breaking it off to a length of about 1 cm.[13]

  • Place this insert into a standard melting point capillary tube.

  • Add approximately 10 µL of this compound to the melting point tube using a syringe.

  • Tap the tube to ensure the liquid settles at the bottom.

  • Place the sample in a melting point apparatus.

  • Heat the sample rapidly to about 10-15 °C below the expected boiling point, then reduce the heating rate to about 2 °C per minute.

  • The temperature at which a sustained stream of bubbles emerges from the inverted insert is the boiling point.[13]

Visualizations

Experimental Workflow for Boiling Point Determination

G start Start: Obtain this compound Sample prep Sample Preparation (e.g., add to tube, add boiling chips) start->prep setup Assemble Apparatus (Distillation, Thiele Tube, or Microscale) prep->setup heat Apply Heat Gradually setup->heat observe Observe for Boiling Indication (Steady distillation, bubble stream, etc.) heat->observe record_temp Record Temperature at Boiling Point observe->record_temp record_pressure Record Atmospheric Pressure observe->record_pressure end End: Determined Boiling Point record_temp->end record_pressure->end

Caption: Workflow for Boiling Point Determination.

Factors Influencing Boiling Point

G bp Boiling Point imf Intermolecular Forces (van der Waals, dipole-dipole) imf->bp stronger forces increase BP mw Molecular Weight mw->bp higher MW generally increases BP pressure External Pressure pressure->bp higher pressure increases BP purity Purity of Substance purity->bp impurities can alter BP

Caption: Factors Affecting Boiling Point.

Simplified Synthesis of this compound

G ga Geranic Acid esterification Esterification Reaction (Acid Catalyst, Reflux) ga->esterification methanol Methanol methanol->esterification mg This compound esterification->mg water Water esterification->water

Caption: Simplified Synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, with a primary focus on its boiling point. The compiled data, experimental methodologies, and illustrative diagrams offer a valuable resource for researchers and professionals working with this compound. Accurate determination and understanding of these fundamental properties are crucial for applications in fragrance, flavor, and chemical synthesis.

References

A Technical Guide to the Solubility of Methyl Geranate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl geranate (B1243311), a key fragrance and flavor compound, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where understanding the solubility of such molecules is critical. While quantitative solubility data for methyl geranate is not extensively available in public literature, this guide furnishes qualitative solubility information, data for structurally similar compounds, and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound ((2E)-3,7-dimethylocta-2,6-dienoate) is an acyclic monoterpenoid ester. It is a colorless liquid with a characteristic fruity and floral aroma. Its physicochemical properties make it a valuable ingredient in the fragrance, flavor, and cosmetic industries. An understanding of its solubility is paramount for formulation development, quality control, and various research applications.

Solubility of this compound

Based on available literature, this compound is generally soluble in alcohols and other common organic solvents, while it is considered insoluble or has very limited solubility in water. This behavior is consistent with its chemical structure, which includes a relatively nonpolar hydrocarbon backbone and an ester functional group.

Qualitative and Analogous Solubility Data

While specific quantitative solubility data for this compound is scarce, information on structurally similar terpene esters like geranyl acetate (B1210297), neryl acetate, and citronellyl acetate provides valuable context. These compounds share a similar molecular weight and structural motifs, suggesting their solubility behavior will be comparable.

CompoundSolventTemperature (°C)Solubility
This compound AlcoholNot SpecifiedSoluble
WaterNot SpecifiedInsoluble/Limited Solubility
Geranyl Acetate AlcoholNot SpecifiedSoluble[1][2]
Organic SolventsNot SpecifiedSoluble[1]
WaterNot SpecifiedInsoluble[1][3]
GlycerolNot SpecifiedInsoluble[3]
Neryl Acetate AlcoholNot SpecifiedSoluble[4][5]
OilsNot SpecifiedSoluble[4]
Most Organic SolventsNot SpecifiedSoluble[4][5]
Water25Practically Insoluble[4]
Citronellyl Acetate Organic SolventsNot SpecifiedSoluble[6]
WaterNot SpecifiedLimited Solubility[6]

Note: The table presents qualitative data and data for analogous compounds due to the limited availability of quantitative solubility data for this compound in the reviewed literature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the isothermal equilibrium method.

Materials and Equipment
  • This compound (high purity)

  • Selected Organic Solvents (analytical grade)

  • Analytical Balance (±0.0001 g)

  • Thermostatic Shaker Bath or Magnetic Stirrer with Hotplate

  • Calibrated Thermometer or Temperature Probe

  • Syringes and Syringe Filters (e.g., 0.22 µm PTFE)

  • Volumetric Flasks and Pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Vials with Septa Caps

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact volume of the filtrate and dilute it with a known volume of the same solvent to a concentration suitable for analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated GC-FID or HPLC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

Visualizations

The following diagrams illustrate the logical workflow of the solubility determination process.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation prep_materials Prepare Materials (this compound, Solvent) create_mixture Create Supersaturated Mixture prep_materials->create_mixture equilibrate Equilibrate at Constant Temperature create_mixture->equilibrate sample Withdraw & Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute analyze Analyze via GC/HPLC dilute->analyze calculate Calculate Solubility (g/100mL, mole fraction) analyze->calculate

Experimental Workflow for Solubility Determination.

G solubility Solubility solute_props Solute Properties (Polarity, Size) solubility->solute_props depends on solvent_props Solvent Properties (Polarity, H-bonding) solubility->solvent_props depends on temperature Temperature solubility->temperature influenced by pressure Pressure solubility->pressure influenced by

Factors Influencing Solubility.

References

Spectroscopic Data of Methyl Geranate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl geranate (B1243311), a key compound in various research and development sectors. This document is intended to serve as a core reference for the identification, characterization, and quality control of methyl geranate.

Introduction

This compound ((2E)-3,7-dimethylocta-2,6-dienoate) is a naturally occurring monoterpenoid ester with the chemical formula C₁₁H₁₈O₂. It is a significant component of various essential oils and is utilized in the fragrance and flavor industries. Its chemical structure and potential biological activities make it a subject of interest in chemical synthesis, natural product chemistry, and drug discovery. Accurate and detailed spectroscopic data are paramount for its unambiguous identification and for understanding its chemical behavior.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
5.67s1H-H-2
5.08t1H7.0H-6
3.68s3H-OCH₃
2.15s3H-CH₃-3
2.10q2H7.0H-5
2.05t2H7.0H-4
1.68s3H-CH₃-7 (E)
1.60s3H-CH₃-7 (Z)

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmCarbon Atom
167.3C-1 (C=O)
159.9C-3
131.8C-7
123.6C-6
115.6C-2
51.0OCH₃
41.3C-4
26.4C-5
25.6C-8
18.7C-9
17.6C-10
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of this compound is presented below.[1]

Table 3: Key Fragments in the EI-Mass Spectrum of this compound

m/zRelative Intensity (%)Putative Fragment
18210[M]⁺ (Molecular Ion)
15125[M - OCH₃]⁺
12330[M - COOCH₃]⁺
11445[C₈H₁₈]⁺
9560[C₇H₁₁]⁺
81100[C₆H₉]⁺ (Base Peak)
6985[C₅H₉]⁺
4190[C₃H₅]⁺

Experimental Protocols

The following are representative experimental protocols for acquiring NMR and GC-MS data for this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 8278 Hz

  • Temperature: 298 K

¹³C NMR Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.3 s

  • Spectral Width: 23810 Hz

  • Temperature: 298 K

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 µL in 1 mL).

Instrumentation: A gas chromatograph (e.g., Agilent 7890B) coupled to a mass selective detector (e.g., Agilent 5977A) is used for the analysis.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1562 amu/s.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Output Sample This compound Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR GCMS GC-MS Analysis Preparation->GCMS NMR_Data NMR Data Processing (FT, Phasing, Baseline Correction) NMR->NMR_Data MS_Data MS Data Processing (Chromatogram Integration, Spectral Deconvolution) GCMS->MS_Data Interpretation Structural Elucidation & Data Interpretation NMR_Data->Interpretation MS_Data->Interpretation Report Comprehensive Spectroscopic Report Interpretation->Report

Caption: General workflow for the spectroscopic analysis of this compound.

Methyl_Geranate_Structure_and_Fragmentation cluster_structure This compound Structure cluster_fragmentation Key EI-MS Fragmentation Pathways img M [M]⁺ m/z 182 F151 [M - OCH₃]⁺ m/z 151 M->F151 -OCH₃ F123 [M - COOCH₃]⁺ m/z 123 M->F123 -COOCH₃ F81 [C₆H₉]⁺ m/z 81 (Base Peak) F123->F81 -C₃H₆ F69 [C₅H₉]⁺ m/z 69 F81->F69 -CH₂

Caption: Chemical structure and key EI-MS fragmentation pathways of this compound.

References

Methyl Geranate: A Precursor to Juvenile Hormone III - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvenile Hormone III (JH III) is a crucial sesquiterpenoid hormone in insects, regulating a wide array of physiological processes including development, reproduction, and metamorphosis. Its biosynthesis and signaling pathways present attractive targets for the development of novel insecticides and pest management strategies. This technical guide provides an in-depth exploration of methyl geranate's role as a precursor in the biosynthesis of JH III, alongside detailed experimental methodologies and an overview of its signaling cascade. While the biosynthetic pathway of JH III typically begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway, methyl geranate (B1243311) is closely related to key intermediates and serves as a valuable starting point for both biosynthetic and chemical synthetic approaches to JH III and its analogs.

Biosynthesis of Juvenile Hormone III from this compound Precursors

The natural biosynthesis of JH III in insects is a multi-step enzymatic process. While this compound itself is not a direct intermediate in the canonical pathway, it is structurally very similar to geraniol (B1671447) and geranial, which are precursors to geranyl pyrophosphate (GPP). GPP is a key building block in the formation of farnesyl pyrophosphate (FPP), the direct precursor to the JH III backbone.

The biosynthetic linkage of this compound to JH III is through their shared precursor, geranyl pyrophosphate. The later stages of JH III biosynthesis, which are insect-specific, involve the conversion of FPP to JH III through a series of enzymatic reactions. This part of the pathway is a primary focus for the development of insect-specific growth regulators.

The key enzymatic steps in the late stages of JH III biosynthesis are:

  • Conversion of Farnesyl Pyrophosphate (FPP) to Farnesol: FPP is hydrolyzed by a phosphatase to yield farnesol.

  • Oxidation of Farnesol: Farnesol is then oxidized to farnesal (B56415) and subsequently to farnesoic acid.

  • Methylation and Epoxidation: The final steps vary between insect orders. In most orders, farnesoic acid is first methylated to methyl farnesoate by the enzyme Juvenile Hormone Acid Methyltransferase (JHAMT). This is followed by the epoxidation of methyl farnesoate at the C10-C11 double bond by a cytochrome P450 monooxygenase (CYP15A1) to yield the active JH III.[1]

Biosynthetic Pathway of Juvenile Hormone III

JH_III_Biosynthesis cluster_early Mevalonate Pathway cluster_late Late Stage JH III Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps GPP Geranyl Pyrophosphate IPP_DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate GPP->FPP FPP Synthase Farnesol Farnesol FPP->Farnesol Phosphatase Farnesal Farnesal Farnesol->Farnesal Alcohol Dehydrogenase Farnesoic_Acid Farnesoic Acid Farnesal->Farnesoic_Acid Aldehyde Dehydrogenase Methyl_Farnesoate Methyl Farnesoate Farnesoic_Acid->Methyl_Farnesoate JHAMT JH_III Juvenile Hormone III Methyl_Farnesoate->JH_III CYP15A1 (Epoxidase) Methyl_Geranate_Precursor This compound Precursors (e.g., Geraniol) Methyl_Geranate_Precursor->GPP Conversion

Caption: Biosynthetic pathway of Juvenile Hormone III.

Quantitative Data on JH III Biosynthesis

The rate of JH III biosynthesis can vary significantly depending on the insect species, developmental stage, and physiological conditions. The following tables summarize key quantitative data related to the enzymes and intermediates in the JH III biosynthetic pathway.

EnzymeSubstrateApparent K_m (μM)V_max or k_catInsect Species
Methyl Farnesoate EpoxidaseMethyl Farnesoate7.7Not determined due to substrate solubilityLocusta migratoria
Juvenile Hormone Acid Methyltransferase (JHAMT)Farnesoic Acid-5-fold lower activity than with JHA IIIAedes aegypti
CYP15A1Methyl Farnesoate--Diploptera punctata
ParameterValueConditions
JH III concentration in mosquito hemolymph1.4 ± 0.04 pg/gAdult female
JH III concentration in whole mosquito body801 ± 0.3 pg/gAdult female
Rate of JH III biosynthesis by corpora allata110 fmol to 50 pmol per CA/hVaries by species and physiological state

Experimental Protocols

Protocol 1: In Vitro Biosynthesis of JH III from Methyl Farnesoate

This protocol is adapted from studies on the enzymatic conversion of methyl farnesoate to JH III.

1. Preparation of Microsomes from Corpora Allata:

  • Dissect corpora allata (CA) from the desired insect species in cold insect saline.

  • Homogenize the glands in a phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 1 mM EDTA and 20% glycerol).

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove cell debris and mitochondria.

  • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in the homogenization buffer.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Microsomal protein (e.g., 0.1-0.5 mg/mL)

    • NADPH generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

    • [³H]-Methyl farnesoate (substrate) in a suitable solvent (e.g., ethanol, final concentration <1%)

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

3. Extraction and Analysis:

  • Vortex the reaction mixture vigorously and centrifuge to separate the phases.

  • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • Resuspend the residue in a small volume of a suitable solvent (e.g., hexane).

  • Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiodetection to quantify the conversion of [³H]-methyl farnesoate to [³H]-JH III.

Protocol 2: Chemical Synthesis of (±)-Juvenile Hormone III from Geraniol

This protocol outlines a general synthetic route from geraniol, a close structural relative of this compound.

1. Conversion of Geraniol to Geranyl Chloride:

  • React geraniol with a chlorinating agent such as thionyl chloride in the presence of a base like pyridine (B92270) in an inert solvent (e.g., diethyl ether) at low temperature.

2. Alkylation to form a C12 Ketone:

3. Horner-Wadsworth-Emmons Reaction:

  • React geranylacetone with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a strong base (e.g., sodium hydride) to introduce the ester functionality and extend the carbon chain to form methyl farnesoate.

4. Epoxidation:

  • Epoxidize the terminal double bond of methyl farnesoate using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane) to yield racemic JH III.

5. Purification:

Experimental Workflow for JH III Synthesis and Analysis

JH_III_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Starting Material (e.g., this compound Precursor) Intermediate_1 Intermediate Synthesis Start->Intermediate_1 Methyl_Farnesoate_Synth Methyl Farnesoate Synthesis Intermediate_1->Methyl_Farnesoate_Synth JH_III_Synth JH III Synthesis (Epoxidation) Methyl_Farnesoate_Synth->JH_III_Synth Crude_Product Crude JH III JH_III_Synth->Crude_Product Purification Column Chromatography Pure_JH_III Pure JH III Purification->Pure_JH_III Analysis Spectroscopic Analysis (NMR, MS) Pure_JH_III->Analysis Final_Product Characterized JH III Analysis->Final_Product

Caption: General workflow for JH III synthesis.

Juvenile Hormone III Signaling Pathway

JH III exerts its biological effects by binding to an intracellular receptor, a protein known as Methoprene-tolerant (Met).[2] Upon binding JH III, Met forms a heterodimer with another bHLH-PAS domain protein, often Taiman (Tai) or Steroid Receptor Co-activator (SRC). This ligand-activated complex then binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription.

A key downstream target of the JH-Met-Tai complex is the gene Krüppel-homolog 1 (Kr-h1). Kr-h1 is a zinc-finger transcription factor that acts as a primary transducer of the JH signal, repressing the expression of genes that promote metamorphosis and activating genes involved in maintaining the juvenile state. In adult insects, the JH III signaling pathway is also crucial for reproductive processes, such as the synthesis of vitellogenin, a yolk protein precursor.

JH III Signaling Pathway Diagram

JH_III_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH_III JH III Met Met JH_III->Met Met_Tai Met-Tai Complex Met->Met_Tai Tai Tai/SRC Tai->Met_Tai Met_Tai_active Active Met-Tai-JH III Complex Met_Tai->Met_Tai_active Translocation JHRE JH Response Element (JHRE) Met_Tai_active->JHRE Reproductive_genes Reproductive Genes Met_Tai_active->Reproductive_genes Activation Kr_h1_gene Kr-h1 Gene JHRE->Kr_h1_gene Activation Kr_h1_protein Kr-h1 Protein Kr_h1_gene->Kr_h1_protein Transcription & Translation Metamorphic_genes Metamorphic Genes Kr_h1_protein->Metamorphic_genes Repression

Caption: Simplified JH III signaling pathway.

Conclusion

The biosynthetic and signaling pathways of Juvenile Hormone III are intricate and highly regulated processes that are fundamental to insect physiology. This compound and its precursors represent valuable chemical scaffolds for the synthesis of JH III analogs, which can be potent tools for both basic research and the development of next-generation insecticides. A thorough understanding of the enzymes involved in JH III biosynthesis, such as JHAMT and CYP15A1, as well as the key players in its signaling cascade, like Met and Kr-h1, provides a solid foundation for the rational design of molecules that can selectively disrupt these pathways in pest insects. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this critical area of insect science and drug discovery.

References

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311) ((2E)-3,7-dimethylocta-2,6-dienoate) is a naturally occurring monoterpenoid ester found in various essential oils, contributing to their characteristic aromas.[1] It is utilized in the fragrance and flavor industries and is of interest in pharmaceutical research for its potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like methyl geranate.[2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Principle of the Method

Gas chromatography separates compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for confident identification of the compound. For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the analyte.[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

a) For Essential Oils and Liquid Samples:

  • Direct Dilution: Dilute the essential oil or liquid sample in a volatile organic solvent such as hexane (B92381), ethyl acetate, or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[4]

  • Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter into a clean GC vial.

b) For Solid Samples (e.g., plant material):

  • Solvent Extraction:

    • Weigh a known amount of the homogenized solid sample into a clean extraction vessel.

    • Add a suitable organic solvent (e.g., hexane or ethyl acetate).

    • Extract the analytes using techniques such as sonication or Soxhlet extraction.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

c) For Trace Analysis in Complex Matrices:

  • Solid-Phase Microextraction (SPME): This solvent-free technique is ideal for extracting volatile and semi-volatile compounds from liquid or solid samples. Expose a coated fiber to the headspace above the sample or directly immerse it in the liquid sample. The analytes adsorb to the fiber, which is then directly inserted into the hot GC inlet for desorption and analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or Splitless for trace analysis
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Rangem/z 40-400
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis

The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at different known concentrations. The peak area of a characteristic ion is plotted against the concentration. The concentration of this compound in an unknown sample is then determined from its peak area using the calibration curve.[6][7]

Table 1: Example of Quantitative Data for this compound in an Essential Oil Sample.

CompoundRetention Time (min)Quantitative Ion (m/z)Peak AreaConcentration (%)
This compound13.2369, 93, 114458760.02[1]

Note: This data is illustrative and based on a published analysis of essential oil.[1] Actual retention times and peak areas will vary depending on the specific instrument and conditions.

Table 2: Typical Method Validation Parameters for Quantitative GC-MS Analysis. [3][8][9]

ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.995
Limit of Detection (LOD)Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-Noise ratio ≥ 10
Accuracy (% Recovery)80 - 120%
Precision (% RSD)≤ 15%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Start Sample (e.g., Essential Oil) Dilution Dilution with Solvent (e.g., Hexane) Start->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Mass Spectrum Acquisition Chromatogram->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Identification Identification (Library Match) Mass_Spectrum->Identification Result Report Identification->Result Quantification->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Data_Analysis_Logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis RT Retention Time Identification Compound Identification RT->Identification MS Mass Spectrum Library Spectral Library (NIST) MS->Library Library->Identification Peak_Area Peak Area Calibration_Curve Calibration Curve (Standard Solutions) Peak_Area->Calibration_Curve Concentration Concentration Determination Calibration_Curve->Concentration

Caption: Logical relationship for qualitative and quantitative data analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl geranate (B1243311) is an unsaturated monoterpenoid ester commonly found in a variety of essential oils and is utilized in the flavor and fragrance industry. Accurate and reliable quantification of methyl geranate is crucial for quality control in raw materials and finished products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound.

Principle

The method employs a C18 stationary phase and a mobile phase consisting of an acetonitrile (B52724) and water gradient. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and the polar mobile phase. Detection is achieved using a UV-Vis detector, as the double bonds in the this compound structure allow for UV absorbance.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Standard LC System
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 50-90% B; 10-15 min: 90% B; 15-16 min: 90-50% B; 16-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

2. Reagents and Standards

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Essential Oils: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Other Matrices: For other sample matrices, a suitable extraction method (e.g., liquid-liquid extraction with a non-polar solvent followed by evaporation and reconstitution in methanol) may be necessary to isolate the this compound.

5. Method Validation

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL

Table 2: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
51.82.598.5
251.21.9101.2
750.81.599.3

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Stock Prepare Stock Solution (1000 µg/mL in Methanol) Standard->Stock Sample Essential Oil Sample Dilution Dilute Sample in Methanol Sample->Dilution Working Prepare Working Standards (1-100 µg/mL) Stock->Working Injection Inject 10 µL into HPLC Working->Injection Filter Filter through 0.45 µm Syringe Filter Dilution->Filter Filter->Injection Separation C18 Column Separation (Acetonitrile/Water Gradient) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Quantification of Methyl Geranate in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311) (C₁₁H₁₈O₂) is a monoterpenoid ester recognized for its characteristic fruity and floral aroma, contributing to the fragrance of various plants. Beyond its olfactory properties, methyl geranate is involved in plant physiology and communication, including roles in chemical defense.[1] Its presence and concentration in plant tissues are of significant interest for applications in the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and protocols for the accurate quantification of this compound in plant tissues, summarizing available quantitative data and outlining validated analytical methodologies.

Data Presentation: Quantitative Levels of this compound in Plant Tissues

The concentration of this compound can vary significantly depending on the plant species, the specific tissue, developmental stage, and environmental conditions. The following tables summarize the reported quantitative data for this compound in various plant matrices.

Table 1: Quantification of this compound in Essential Oils

Plant SpeciesPlant PartPercentage in Essential Oil (%)Analytical MethodReference
Rosa damascena Mill.Flowers0.06 - 0.07GC-MS[2]
Rosa rugosa Thunb. cv. PlenaFlowers0.06GC-MS[2]
Rosa sertata × R. rugosaFlowers0.06GC-MS[2]

Note: Data for this compound concentration in specific plant tissues (e.g., µg/g of fresh or dry weight) is limited in publicly available literature. The majority of quantitative analyses report the relative percentage of constituents in the essential oil.

Experimental Protocols

The accurate quantification of the volatile compound this compound from complex plant matrices requires robust and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for both identifying and quantifying this compound.[3][4] For volatile compounds, sample preparation is critical, with headspace solid-phase microextraction (HS-SPME) offering a solvent-free and sensitive option.[5][6]

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for analyzing volatile compounds like this compound from fresh plant tissues with minimal sample preparation and without the use of organic solvents.

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, flowers, stems).

  • Accurately weigh a specific amount of the plant tissue (e.g., 0.5 - 2.0 g) into a headspace vial (e.g., 20 mL).

  • For quantitative analysis, add a known concentration of an appropriate internal standard to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Immediately after extraction, desorb the SPME fiber in the heated injection port of the GC-MS system.

  • Gas Chromatograph (GC) Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp to 150°C at 5°C/min

      • Ramp to 250°C at 10°C/min, hold for 5 minutes

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

4. Quantification:

  • Identify this compound based on its retention time and mass spectrum by comparing with a certified reference standard.

  • Quantify the amount of this compound by creating a calibration curve using the reference standard at various concentrations. The concentration in the sample is calculated based on the peak area ratio of this compound to the internal standard.

Protocol 2: Quantification of this compound using Solvent Extraction coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for obtaining a broader profile of semi-volatile and volatile compounds, including this compound.

1. Sample Preparation and Extraction:

  • Collect and homogenize fresh or dried plant tissue.

  • Accurately weigh a known amount of the homogenized tissue (e.g., 5-10 g).

  • Perform solvent extraction using a suitable organic solvent such as hexane (B92381) or a mixture of hexane and diethyl ether. Maceration, ultrasound-assisted extraction, or Soxhlet extraction can be employed.[7][8]

  • For quantitative analysis, add a known amount of an internal standard to the extraction solvent.

  • After extraction, filter the extract and concentrate it under a gentle stream of nitrogen to a final known volume.

2. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • The GC-MS conditions can be similar to those described in Protocol 1.

3. Quantification:

  • Identification and quantification are performed as described in Protocol 1, using a calibration curve prepared with a certified reference standard of this compound.

Visualizations

Experimental Workflow for this compound Quantification

General Workflow for this compound Quantification cluster_sampling Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing cluster_output Result plant_material Plant Tissue (Leaves, Flowers, etc.) weighing Weighing plant_material->weighing is_addition Internal Standard Addition weighing->is_addition hs_spme Headspace SPME is_addition->hs_spme Volatiles solvent_extraction Solvent Extraction is_addition->solvent_extraction Broad Profile gcms GC-MS Analysis hs_spme->gcms solvent_extraction->gcms identification Identification (Retention Time, Mass Spectra) gcms->identification quantification Quantification (Calibration Curve) identification->quantification result This compound Concentration quantification->result

Caption: General workflow for this compound quantification.

Logical Relationship of Analytical Techniques

Analytical Techniques for this compound cluster_main Primary Analytical Method cluster_sampling_prep Sample Introduction/Preparation cluster_detection Detection & Quantification GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Mass_Spectrometry Mass Spectrometry (MS) GCMS->Mass_Spectrometry Identification & Quantification FID Flame Ionization Detector (FID) GCMS->FID Quantification HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) HS_SPME->GCMS Solvent-free, for volatiles Solvent_Extraction Solvent Extraction Solvent_Extraction->GCMS Broad spectrum Hydrodistillation Hydrodistillation Hydrodistillation->GCMS For essential oils

Caption: Relationship between analytical techniques for this compound analysis.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile compounds such as methyl geranate (B1243311) from various matrices.[1][2][3] This method integrates sampling, extraction, and concentration into a single step, simplifying workflows and reducing sample preparation time.[1][3] The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[1] Following extraction, the fiber is transferred to a gas chromatograph (GC) for thermal desorption and analysis, often coupled with a mass spectrometer (MS) for detection.[1] This document provides detailed application notes and protocols for the sampling and analysis of methyl geranate using SPME.

Core Principles of SPME

SPME is an equilibrium-based technique where analytes partition between the sample (or its headspace) and the fiber coating.[2] The amount of analyte extracted is proportional to its concentration in the sample, allowing for quantitative analysis.[4][5] Key advantages of SPME include:

  • Solvent-Free: Eliminates the need for organic solvents, making it an environmentally friendly "green" technique.[1][6]

  • High Sensitivity: Concentrates analytes on the fiber, enabling the detection of trace levels (ppb and ppt).[1][7]

  • Versatility: Applicable to a wide range of analytes and sample matrices, including liquids, solids, and gases.[1][6]

  • Ease of Automation: SPME procedures can be fully automated, enhancing reproducibility and sample throughput.[1][2]

SPME for this compound: Key Considerations

This compound (C11H18O2, MW: 182.26 g/mol ) is a volatile ester.[8] The selection of appropriate SPME parameters is crucial for achieving accurate and reproducible results.

Fiber Selection

The choice of SPME fiber coating is critical and depends on the analyte's polarity and molecular weight.[1] For volatile esters like this compound, a mixed-phase fiber is often the most effective choice to ensure efficient extraction.[1]

Recommended Fiber:

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This tri-phase fiber is recommended for a broad range of volatile and semi-volatile compounds, including those with varying polarities and molecular weights.[9][10] The combination of different polymeric materials provides a wide applicability.

Sampling Mode: Headspace SPME (HS-SPME)

For volatile compounds like this compound in liquid or solid matrices, Headspace SPME (HS-SPME) is the preferred method.[2][11] In HS-SPME, the fiber is exposed to the vapor phase above the sample, preventing the fiber from being contaminated by non-volatile matrix components.[2] This results in cleaner extracts and prolongs the fiber's lifespan.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in a liquid matrix using HS-SPME coupled with GC-MS.

Materials and Equipment
  • SPME Fiber Assembly: Manual or autosampler-ready holder with a 50/30 µm DVB/CAR/PDMS fiber.[1]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[1]

  • Heater/Agitator: To control temperature and ensure consistent agitation.[1]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and an appropriate capillary column (e.g., DB-5ms, HP-5ms).[1][12]

  • Sodium Chloride (NaCl): ACS grade, for "salting-out."

  • This compound Standard: For calibration and quantification.

  • Internal Standard (IS): A compound with similar chemical properties to this compound but not present in the sample (e.g., deuterated analog or a compound with a similar retention time).

Experimental Workflow

SPME_Workflow Figure 1. HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep 1. Place 5 mL of sample into a 20 mL vial add_salt 2. Add NaCl (e.g., 1.5 g) to the sample sample_prep->add_salt add_is 3. Spike with Internal Standard (if used) add_salt->add_is seal_vial 4. Immediately seal the vial add_is->seal_vial incubate 5. Incubate at 60°C for 15 min with agitation seal_vial->incubate expose_fiber 6. Expose DVB/CAR/PDMS fiber to headspace for 20 min incubate->expose_fiber retract_fiber 7. Retract fiber into the needle expose_fiber->retract_fiber desorption 8. Thermally desorb in GC inlet (e.g., 250°C for 2 min) retract_fiber->desorption separation 9. Chromatographic separation desorption->separation detection 10. Mass spectrometric detection separation->detection peak_integration 11. Peak identification and integration detection->peak_integration quantification 12. Quantification using calibration curve peak_integration->quantification

Caption: HS-SPME-GC-MS Workflow for this compound Analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

    • Add 1.5 g of NaCl to the sample to increase the ionic strength, which can enhance the partitioning of volatile analytes into the headspace.[1][12]

    • If an internal standard is used for quantification, spike the sample with a known concentration.

    • Immediately seal the vial with a PTFE/silicone septum screw cap.

  • Headspace Extraction:

    • Place the sealed vial in the heater/agitator.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[1][9] This allows the volatile compounds to partition into the headspace and reach equilibrium.

    • Extraction: After incubation, expose the DVB/CAR/PDMS fiber to the headspace of the sample for a defined period, for instance, 20 minutes at 60°C.[9] The optimal extraction time should be determined experimentally.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

    • Desorption: Thermally desorb the analytes from the fiber in the GC inlet, typically set at 250°C, for 2-5 minutes.[12] A narrow-bore injection port liner (e.g., 0.75 mm I.D.) is recommended to minimize band broadening.[2]

    • Start the GC-MS data acquisition at the beginning of the desorption process.

Optimization of SPME Parameters

For a new method, it is essential to optimize the extraction parameters to achieve the best sensitivity and reproducibility.

  • Extraction Temperature: Higher temperatures generally increase the vapor pressure of analytes, leading to higher concentrations in the headspace. However, excessively high temperatures can affect the partitioning equilibrium. A typical range to investigate is 40-80°C.[9][13]

  • Extraction Time: The time required to reach equilibrium between the headspace and the fiber should be determined. This can be evaluated by plotting the analyte peak area against extraction time. While equilibrium is not strictly necessary for quantitative analysis, working under consistent, pre-equilibrium conditions requires precise timing.[2]

  • Agitation: Agitation (e.g., stirring or shaking) of the sample facilitates the mass transfer of the analyte from the sample matrix to the headspace, reducing the time needed for equilibration.

  • Salt Effect: The addition of salt (e.g., NaCl) generally increases the extraction efficiency of polar volatile compounds from aqueous matrices by decreasing their solubility in the sample. The optimal salt concentration should be evaluated.[12]

Quantitative Data and Performance

The following tables summarize typical performance data that can be expected from an optimized SPME-GC-MS method for volatile esters. The exact values for this compound should be determined experimentally.

Table 1: Optimized HS-SPME and GC-MS Parameters

ParameterRecommended Value
HS-SPME Parameters
Fiber Type50/30 µm DVB/CAR/PDMS
Sample Volume5 mL in a 20 mL vial
Salt Addition1.5 g NaCl
Incubation Temperature60°C
Incubation Time15 min
Extraction Temperature60°C
Extraction Time20 min
Agitation250 rpm
GC-MS Parameters
Injection Port Temperature250°C
Injection ModeSplitless
Liner0.75 mm I.D. SPME liner
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
Oven Program40°C (2 min), ramp to 250°C at 10°C/min, hold 5 min
Carrier GasHelium, constant flow 1.0 mL/min
MS Transfer Line Temp280°C
Ion Source Temperature230°C
Mass Scan Range35-350 amu

Table 2: Representative Quantitative Performance for Volatile Esters

ParameterTypical Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 µg/L (ppb)
Limit of Quantitation (LOQ)0.5 - 25 µg/L (ppb)
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Note: These are representative values and may vary depending on the specific instrumentation and sample matrix.[1]

Logical Relationships in Method Development

Method_Dev Figure 2. Logical Flow for SPME Method Development cluster_initial Initial Setup cluster_optimization Parameter Optimization cluster_validation Method Validation define_analyte Define Analyte: this compound (Volatile Ester) select_fiber Select Fiber: DVB/CAR/PDMS (Broad Range Volatiles) define_analyte->select_fiber select_mode Select Mode: HS-SPME (Volatile in Liquid/Solid) select_fiber->select_mode opt_temp Optimize Extraction Temperature select_mode->opt_temp opt_time Optimize Extraction Time opt_temp->opt_time opt_agitation Optimize Agitation Speed opt_time->opt_agitation opt_salt Optimize Salt Concentration opt_agitation->opt_salt linearity Linearity & Range opt_salt->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy

Caption: Logical Flow for SPME Method Development.

Conclusion

Solid-Phase Microextraction offers a powerful, efficient, and solventless approach for the sampling and analysis of this compound. By carefully selecting the appropriate fiber and optimizing key experimental parameters such as extraction time and temperature, researchers can develop robust and sensitive methods for the quantification of this compound in a variety of matrices. The protocols and guidelines presented here provide a solid foundation for the implementation of SPME in research, quality control, and drug development applications.

References

Application Notes and Protocols for Electroantennography (EAG) with Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus.[1][2][3] This method is instrumental in identifying biologically active compounds, such as pheromones, host plant volatiles, and other semiochemicals, by assessing the overall antennal sensitivity to specific odorants.[4] Methyl geranate (B1243311) (C₁₁H₁₈O₂) is a monoterpenoid ester found in various plants and has been identified as a semiochemical in certain insect species, notably as a female-produced anti-aphrodisiac in the burying beetle, Nicrophorus vespilloides.[5][6]

These application notes provide a comprehensive protocol for conducting EAG experiments with methyl geranate to screen for antennal responses in insects. The protocol covers antenna preparation, stimulus delivery, data recording, and analysis, offering a standardized method for researchers investigating the olfactory effects of this compound.

Experimental Protocols

This section details the materials and methodology required to perform electroantennography with this compound.

Materials and Reagents
  • Insect Subjects: Healthy adult insects of the target species (e.g., Nicrophorus vespilloides, moths, beetles, or other species of interest). Age and mating status should be controlled and recorded.[4]

  • This compound: High purity (≥98%) this compound.

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil for dissolving this compound.

  • Reference Odorant: A standard odorant for positive control and response normalization (e.g., cis-3-Hexen-1-ol for green leaf volatiles, or another relevant compound for the test species).

  • Saline Solution: Insect saline solution appropriate for the species (e.g., Ringer's solution).

  • Conductive Gel: Electrode gel to ensure good electrical contact.[7]

  • Micropipettes: Glass capillaries for creating recording and reference electrodes.

  • Micromanipulators: For precise positioning of the electrodes.

  • EAG System: Including a probe, amplifier (DC, high-impedance), and data acquisition software.

  • Stimulus Delivery System: A device capable of delivering timed puffs of purified, humidified air through a Pasteur pipette containing the odorant source.

Preparation of this compound Stimuli
  • Stock Solution: Prepare a 1 M stock solution of this compound in high-purity hexane.

  • Serial Dilutions: Create a series of decadic dilutions from the stock solution to generate a range of concentrations for dose-response testing (e.g., 10⁻⁵ M to 10⁻¹ M).

  • Stimulus Cartridges: Apply 10 µL of each dilution onto a small piece of filter paper (e.g., 1 cm x 2 cm). After the solvent has completely evaporated (approximately 30-60 seconds), insert the filter paper into a clean Pasteur pipette. Prepare a solvent-only pipette as a negative control.[8]

  • Storage: Seal the tips of the prepared pipettes with paraffin film and store them at 4°C until use. Prepare fresh cartridges daily.

Insect Antenna Preparation
  • Immobilization: Gently restrain the insect in a holder, such as a modified pipette tip or a custom-built stage, exposing the head and antennae. Modeling clay or wax can be used to secure the insect's body.

  • Antenna Excision: Using fine micro-scissors, carefully excise one antenna at its base (scape).[7]

  • Mounting: Immediately transfer the excised antenna to the EAG probe holder. Place the basal end of the antenna into the reference electrode filled with saline solution or conductive gel. Gently bring the recording electrode, also filled with saline or gel, into contact with the distal tip of the antenna, slightly cutting the tip to ensure good electrical contact.[4][7]

EAG Recording Procedure
  • System Setup: Position the mounted antenna preparation under a continuous stream of purified, humidified air (approximately 0.5 L/min) directed at the antenna.

  • Acclimatization: Allow the antenna to stabilize in the clean air stream for at least 1-2 minutes before starting the recordings.

  • Stimulation Protocol:

    • Insert the tip of the stimulus pipette into the air stream outlet.

    • Deliver a controlled puff of air (e.g., 0.5 seconds in duration) through the pipette to present the odorant to the antenna.[4]

    • Maintain a sufficient interval between stimulations (e.g., 60 seconds) to allow the antennal receptors to recover.[4]

  • Data Acquisition: Record the electrical potential difference between the two electrodes using the EAG system. The typical response is a negative voltage deflection.[4] The sampling rate should be adequate to capture the signal shape (e.g., 100-200 Hz).[4]

  • Experimental Sequence:

    • Begin with a solvent control puff to measure the mechanical and solvent response.

    • Present the this compound dilutions in ascending order of concentration to generate a dose-response curve.

    • Include a positive control (reference odorant) at the beginning and end of each recording session to monitor the viability and sensitivity of the antennal preparation.[8]

    • Replicate the entire procedure on multiple insects (e.g., n=8-10) for statistical validity.

Data Presentation and Analysis

Quantitative data should be systematically organized to facilitate interpretation and comparison.

Data Normalization

To account for variability in antenna responsiveness over time and between preparations, normalize the responses. Subtract the solvent control response from all subsequent responses. Then, express the corrected response to this compound as a percentage of the response to the positive control.

Formula: Normalized Response (%) = [(Response to this compound (mV) - Response to Solvent (mV)) / (Response to Positive Control (mV) - Response to Solvent (mV))] x 100

Data Tables

Summarize the recorded and normalized data in structured tables.

Table 1: Example EAG Response Data for this compound in [Insect Species]

Concentration (M)Mean Absolute Response (mV) ± SEMMean Normalized Response (%) ± SEM
Solvent Control0.15 ± 0.030
10⁻⁵0.45 ± 0.0825.0 ± 4.5
10⁻⁴0.85 ± 0.1247.2 ± 6.7
10⁻³1.50 ± 0.2183.3 ± 11.7
10⁻²1.80 ± 0.25100.0 ± 13.9
10⁻¹1.82 ± 0.26101.1 ± 14.4
Positive Control (10⁻² M cis-3-Hexen-1-ol)1.95 ± 0.28100 (by definition)

Note: The data presented in this table are hypothetical examples to illustrate data presentation. Actual values must be determined experimentally.

Table 2: Key EAG Recording Parameters

ParameterValueUnit
Airflow Rate0.5L/min
Stimulus Duration0.5seconds
Inter-Stimulus Interval60seconds
Amplifier Gain100x-
Low-pass Filter50Hz
High-pass Filter0.1Hz
Sampling Rate100Hz

Visualizations

Diagrams illustrating workflows and pathways are crucial for clarity.

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis stim_prep Prepare this compound Serial Dilutions ant_prep Immobilize Insect & Excise Antenna mount Mount Antenna on EAG Probe ant_prep->mount stabilize Stabilize Antenna in Clean Air Stream mount->stabilize puff Deliver Odor Puff (Stimulus) stabilize->puff record Record EAG Signal (mV Deflection) puff->record recover Allow Antenna Recovery (60s Interval) record->recover measure Measure Peak Amplitude (-mV) record->measure recover->puff normalize Normalize Data to Control Response measure->normalize dose_response Plot Dose-Response Curve normalize->dose_response stats Statistical Analysis dose_response->stats

Caption: EAG experimental workflow from preparation to data analysis.

Insect Olfactory Signaling Pathway

Olfactory_Pathway cluster_membrane Dendritic Membrane cluster_neuron Olfactory Receptor Neuron (ORN) odorant Methyl Geranate or Odorant Receptor (ORx) odorant->or Binding ion_channel Ion Channel or->ion_channel Activation orco Co-receptor (Orco) orco->ion_channel depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (Na+, Ca2+) action_potential Action Potential Generation depolarization->action_potential brain Antennal Lobe (Brain) action_potential->brain Signal to CNS

Caption: General insect olfactory signal transduction pathway.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311), a monoterpenoid ester, is a naturally occurring compound found in various plants and is recognized for its pleasant fruity and floral aroma.[1][2] Beyond its use in the fragrance industry, emerging research suggests that methyl geranate possesses antimicrobial properties, positioning it as a potential candidate for development as a novel antimicrobial agent.[3] These application notes provide a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of this compound against a variety of pathogenic and opportunistic microorganisms. The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4] Understanding the MIC is a foundational step in the assessment of a compound's antimicrobial efficacy and is essential for further drug development studies.

The protocols detailed below are based on established methodologies for antimicrobial susceptibility testing, including broth microdilution, agar (B569324) dilution, and disk diffusion assays. These methods provide quantitative and qualitative data on the antimicrobial activity of this compound, enabling a thorough evaluation of its potential.

Data Presentation

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a selection of common bacterial and fungal strains. This data is for illustrative purposes to demonstrate how results can be presented and should be replaced with experimentally determined values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Test MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213128
Staphylococcus aureus (MRSA)ATCC 43300256
Escherichia coliATCC 25922512
Pseudomonas aeruginosaATCC 278531024

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Test MicroorganismStrain IDMIC (µg/mL)
Candida albicansATCC 90028256
Aspergillus nigerATCC 16404512

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute the stock solution in the appropriate sterile broth to achieve a starting concentration that is at least double the highest concentration to be tested.

  • Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. Add 100 µL of the diluted this compound solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control, and the twelfth as the sterility control.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.

Agar Dilution Assay for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound

  • Appropriate solvent

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to molten agar before pouring the plates. A control plate with no this compound should also be prepared.

  • Inoculum Preparation: Prepare the microbial inoculum as described in the broth microdilution method.

  • Inoculation: Spot-inoculate a standardized amount of the microbial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

Disk Diffusion Assay (Qualitative)

This method provides a qualitative assessment of the antimicrobial susceptibility.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Sterile MHA plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

Protocol:

  • Inoculation of Agar Plate: Uniformly streak the surface of an MHA plate with the standardized microbial inoculum using a sterile swab to create a lawn of growth.

  • Disk Preparation and Application: Aseptically apply a known amount of this compound solution to a sterile filter paper disk. Allow the solvent to evaporate. Place the impregnated disk onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate as previously described.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around the disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Assays cluster_analysis Data Analysis MG_stock This compound Stock Solution Broth_Dilution Broth Microdilution MG_stock->Broth_Dilution Agar_Dilution Agar Dilution MG_stock->Agar_Dilution Disk_Diffusion Disk Diffusion MG_stock->Disk_Diffusion Inoculum Standardized Microbial Inoculum Inoculum->Broth_Dilution Inoculum->Agar_Dilution Inoculum->Disk_Diffusion MIC_Determination MIC Determination Broth_Dilution->MIC_Determination Agar_Dilution->MIC_Determination Zone_Measurement Inhibition Zone Measurement Disk_Diffusion->Zone_Measurement

Caption: Experimental workflow for determining the antimicrobial activity of this compound.

Signaling_Pathway cluster_cell Microbial Cell MG This compound Membrane Cell Membrane MG->Membrane Intercalation Proteins Membrane Proteins Membrane->Proteins Disorganization Permeability Increased Permeability Membrane->Permeability Disruption Membrane Potential Disruption Membrane->Disruption Inhibition Inhibition of Cellular Respiration Proteins->Inhibition Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Disruption->Cell_Death Inhibition->Cell_Death

Caption: Postulated mechanism of antimicrobial action of this compound targeting the cell membrane.

References

Application Notes and Protocols for Antibacterial Activity Testing of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311), a monoterpenoid ester, is a naturally occurring compound found in various plants and is recognized for its pleasant fruity and floral aroma. Beyond its use in the fragrance and flavor industries, emerging research suggests its potential as an effective antimicrobial agent.[1][2] This has significant implications for the development of new natural preservatives and therapeutic agents, particularly in the context of rising antibiotic resistance. The proposed mechanisms of its antibacterial action include the disruption of bacterial communication systems like quorum sensing and interference with efflux pumps, which are critical for bacterial virulence and resistance.[1]

These application notes provide detailed protocols for testing the antibacterial activity of methyl geranate, along with methods for data interpretation. The protocols are designed to be adaptable for researchers in various laboratory settings.

Data Presentation: Antibacterial Activity of Related Compounds

While specific quantitative data for this compound is still emerging, data from closely related compounds, such as geranium oil (which contains geraniol (B1671447), a precursor to this compound), provide a valuable preliminary understanding of the potential efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Geranium Oil against Staphylococcus aureus

Bacterial StrainMIC Range (µL/mL)
Staphylococcus aureus (Standard Strain ATCC 43300)0.25 - 2.50
Staphylococcus aureus (Clinical Isolates, including MRSA)0.25 - 2.50

Data sourced from studies on Pelargonium graveolens oil, which contains geraniol and citronellol (B86348) as major components.[1] It is important to note that these values are for geranium oil and specific testing on pure this compound is required for precise data.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Tween 80 or DMSO (to solubilize this compound)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Resazurin (B115843) solution (optional, as a growth indicator)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or by creating an emulsion with Tween 80 to enhance its solubility in the aqueous broth. The final concentration of the solvent should not exceed 1% in the test wells and should be confirmed to not inhibit bacterial growth on its own.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with MHB and inoculum only) and a negative control (wells with MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

    • Optionally, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method is used to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Calipers or a ruler

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform bacterial lawn.

  • Preparation and Application of Disks:

    • Aseptically apply a known volume (e.g., 10 µL) of different concentrations of this compound onto sterile filter paper disks.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the impregnated disks onto the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.

    • Include a negative control disk (with solvent only) and a positive control disk with a standard antibiotic.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

    • The diameter is measured in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[3][4][5][6]

Visualizations

Experimental_Workflow_for_Antibacterial_Activity_Testing cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D G Prepare Bacterial Lawn on MHA Plate B->G C->D E Incubate (37°C, 18-24h) D->E F Determine MIC E->F H Apply Impregnated Disks G->H I Incubate (37°C, 18-24h) H->I J Measure Zone of Inhibition I->J

Caption: Workflow for antibacterial activity testing of this compound.

Quorum_Sensing_Inhibition_Concept cluster_bacterial_qs Bacterial Quorum Sensing cluster_inhibition Potential Inhibition by this compound A Bacteria Produce Signal Molecules (Autoinducers) B Signal Molecules Accumulate with Population Density A->B Release C Signal Molecules Bind to Receptors B->C Threshold Reached D Activation of Gene Expression C->D E Virulence Factor Production & Biofilm Formation D->E X This compound X->A Inhibits Synthesis? X->C Blocks Receptor?

Caption: Conceptual diagram of potential quorum sensing inhibition.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis and purification of methyl geranate (B1243311), a valuable intermediate and fragrance component. The procedures outlined below are based on established chemical principles and common laboratory techniques.

Synthesis of Methyl Geranate via Wittig-Horner Reaction

The synthesis of this compound can be effectively achieved through a Wittig-Horner reaction. This method involves the reaction of 6-methyl-5-hepten-2-one (B42903) with trimethyl phosphonoacetate in the presence of a strong base, such as sodium hydride.

Experimental Protocol: Synthesis
  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 300 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Reagents: To the THF, add 50 mL of 6-methyl-5-hepten-2-one solution and 60 mL of trimethyl phosphonoacetate.

  • Base Addition: Cool the mixture to -5°C using an ice-salt bath. Carefully add 35 g of sodium hydride (NaH) in three portions over one hour with vigorous stirring. The formation of a white precipitate will be observed.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours.

  • Quenching: After the reaction is complete, carefully add water to hydrolyze the reaction mixture.

  • Extraction: Separate the organic layer. The aqueous layer can be further extracted with diethyl ether to recover any dissolved product.

  • Work-up: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound. A yield of approximately 83.1% can be expected.[1]

Synthesis Workflow

Synthesis_Workflow Reactants 6-Methyl-5-hepten-2-one + Trimethyl Phosphonoacetate Reaction Wittig-Horner Reaction (-5°C to RT, 24-48h) Reactants->Reaction Reagents NaH, THF Reagents->Reaction Hydrolysis Water Quench Reaction->Hydrolysis Workup Extraction with Et2O, Brine Wash, Drying (MgSO4) Hydrolysis->Workup Crude_Product Crude this compound Workup->Crude_Product

Caption: Wittig-Horner synthesis of this compound.

Purification of this compound

The crude this compound obtained from the synthesis will contain unreacted starting materials, byproducts, and residual solvent. Purification can be achieved through fractional distillation under reduced pressure or by column chromatography.

Method 1: Fractional Distillation

Fractional distillation is suitable for separating compounds with close boiling points and is an effective method for purifying this compound on a larger scale.[2][3][4]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a heating mantle with a stirrer for uniform heating.

  • Distillation: Transfer the crude this compound to the distillation flask and add boiling chips.

  • Fraction Collection: Gradually heat the flask while monitoring the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 78-79°C at 3.0 mmHg.[5]

ParameterValue
Boiling Point (atm)~230-247 °C
Boiling Point (3.0 mmHg)78-79 °C[5]
Method 2: Flash Column Chromatography

For smaller scale purification and for separating isomers or closely related impurities, flash column chromatography is a highly effective technique.[6][7]

  • Column Packing: Prepare a glass column with silica (B1680970) gel as the stationary phase, packed using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The separation can be monitored by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

ParameterDescription
Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate Gradient
MonitoringThin-Layer Chromatography (TLC)

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Choice Purification Method Crude_Product->Choice Distillation Fractional Distillation Choice->Distillation Large Scale Chromatography Flash Column Chromatography Choice->Chromatography Small Scale/ High Purity Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Purification options for this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.26 g/mol
AppearanceColorless liquid[]
Boiling Point230.97 °C[]
Density0.909 g/cm³[]
Refractive Index1.464 - 1.474 at 20°C[]
SolubilityInsoluble in water; soluble in alcohol[]

References

Application Note: Utilizing Methyl Geranate as a Standard in Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311) (C₁₁H₁₈O₂) is a naturally occurring monoterpenoid ester known for its pleasant, fruity, and floral aroma. It is a component of various essential oils and is widely used in the fragrance and flavor industry.[1] In analytical chemistry, particularly in the field of gas chromatography (GC), the purity, stability, and distinct chromatographic behavior of methyl geranate make it a suitable candidate for use as a standard for the identification and quantification of volatile and semi-volatile compounds. This application note provides detailed protocols and guidelines for using this compound as both an external and internal standard in GC analysis, complete with data presentation examples and workflow diagrams.

The choice of an appropriate standard is critical for accurate and reproducible quantitative analysis in gas chromatography. An ideal standard should be chemically stable, pure, not naturally present in the sample matrix, and should elute in a region of the chromatogram that is free from interfering peaks. This compound's physical and chemical properties, including its boiling point and polarity, often allow it to be well-separated from many common analytes in complex matrices like essential oils and fragrance formulations.

Rationale for Using this compound as a Standard

This compound can be employed in two primary modes in quantitative GC analysis: as an external standard or as an internal standard.

  • External Standard: In this method, a series of this compound solutions of known concentrations are analyzed to create a calibration curve. The concentration of an analyte in an unknown sample is then determined by comparing its peak area to this calibration curve. This method is straightforward but can be susceptible to variations in injection volume and instrument response.

  • Internal Standard (IS): A known amount of this compound is added to all samples, calibration standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to create the calibration curve. This method is often preferred as it corrects for variations in sample injection, solvent evaporation, and instrument drift, leading to improved precision and accuracy.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing appropriate GC methods.

PropertyValue
Chemical Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~247 °C
Flash Point 91 °C
Solubility Soluble in ethanol (B145695) and other organic solvents

Experimental Protocols

The following sections provide detailed protocols for the use of this compound as a standard in GC analysis with both Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Materials and Reagents
  • This compound (≥98% purity)

  • High-purity solvent (e.g., Hexane, Ethyl Acetate, or Ethanol, GC grade)

  • Analytes of interest (for calibration)

  • Sample matrix (e.g., essential oil, fragrance concentrate)

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa

Preparation of Standard Solutions

4.2.1. Stock Standard Solution (1000 µg/mL) Accurately weigh approximately 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask with the chosen solvent.

4.2.2. Working Standard Solutions Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the analytes. For example, prepare standards at 1, 5, 10, 25, 50, and 100 µg/mL.

4.2.3. Internal Standard (IS) Solution If using this compound as an internal standard, prepare a stock solution (e.g., 1000 µg/mL). A specific volume of this stock solution will be added to each sample and calibration standard to achieve a consistent final concentration (e.g., 20 µg/mL).

Sample Preparation

4.3.1. Liquid Samples (e.g., Essential Oils, Fragrance Concentrates)

  • Accurately weigh a known amount of the sample (e.g., 100 mg).

  • Dissolve the sample in a suitable solvent in a volumetric flask (e.g., 10 mL).

  • If using an internal standard, add a precise volume of the this compound IS solution to the flask.

  • Bring the solution to volume with the solvent and mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

4.3.2. Solid Samples

  • Extract the volatile compounds from the solid matrix using an appropriate technique (e.g., solvent extraction, headspace, or solid-phase microextraction - SPME).

  • If using a solvent extract, follow the procedure for liquid samples.

  • For headspace or SPME analysis, the internal standard can be added directly to the sample vial before incubation.

Gas Chromatography (GC) Conditions

The following are recommended starting conditions for a GC-FID or GC-MS system. These should be optimized for the specific application and analytes of interest.

ParameterGC-FIDGC-MS
Column Non-polar (e.g., HP-5ms, DB-5) or mid-polar (e.g., DB-17) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thicknessNon-polar (e.g., HP-5ms, DB-5) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250 °C250 °C
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1) or Splitless
Injection Volume 1 µL1 µL
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C (hold 5 min)Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 280 °C (hold 5 min)
Detector Temp. 280 °CN/A
MS Transfer Line N/A280 °C
MS Ion Source N/A230 °C
MS Quadrupole N/A150 °C
MS Scan Range N/A40 - 450 amu

Data Presentation and Method Validation

For quantitative methods, it is essential to validate the performance of the analytical procedure. The following tables provide examples of the type of data that should be generated.

Table 1: Example Calibration Data for an Analyte using this compound as an Internal Standard
Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1.015,234305,1230.050
5.076,543304,9870.251
10.0153,123305,5430.501
25.0382,987304,8761.256
50.0765,432305,1112.509
100.01,532,876304,9995.026
Linearity (R²) \multicolumn{3}{c}{0.9995}
Table 2: Example Method Validation Parameters

This table presents typical validation data for the analysis of volatile compounds using an internal standard method. Similar data should be generated when using this compound as a standard.[3]

ParameterSpecificationExample Result
Linearity (R²) > 0.9950.9995
Accuracy (% Recovery) 80 - 120%95.8%
Precision (% RSD) < 15%4.2%
Limit of Detection (LOD) S/N > 30.1 µg/mL
Limit of Quantification (LOQ) S/N > 100.3 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a GC analysis using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent Sample->Solvent IS Add Internal Standard (this compound) Solvent->IS Dilute Dilute to Final Volume IS->Dilute Vial Transfer to GC Vial Dilute->Vial GC_Inject Inject into GC Vial->GC_Inject GC_Separate Chromatographic Separation GC_Inject->GC_Separate GC_Detect Detection (FID/MS) GC_Separate->GC_Detect Integrate Peak Integration GC_Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Caption: Workflow for GC analysis using an internal standard.

Role of Internal vs. External Standard

This diagram illustrates the logical difference between using an internal and an external standard for quantification.

standard_logic cluster_external External Standard Method cluster_internal Internal Standard Method Ext_Std Known Concentrations of Standard Ext_Cal Generate Calibration Curve (Peak Area vs. Concentration) Ext_Std->Ext_Cal Ext_Quant Determine Concentration from Peak Area Ext_Cal->Ext_Quant Ext_Sample Analyze Unknown Sample Ext_Sample->Ext_Quant Int_Std Add Fixed Concentration of IS (this compound) to all Samples & Standards Int_Cal Generate Calibration Curve (Area Ratio vs. Concentration Ratio) Int_Std->Int_Cal Int_Sample Analyze Unknown Sample with IS Int_Std->Int_Sample Int_Quant Determine Concentration from Area Ratio Int_Cal->Int_Quant Int_Sample->Int_Quant

Caption: Comparison of external and internal standard methodologies.

Conclusion

This compound is a versatile and effective standard for the quantitative analysis of volatile and semi-volatile compounds by gas chromatography. Its physicochemical properties allow for good chromatographic separation in many applications. By following the detailed protocols for either external or internal standard calibration, researchers can achieve accurate and precise quantification. The use of an internal standard method is particularly recommended for complex matrices to mitigate potential errors from sample preparation and instrument variability. Proper method validation is crucial to ensure the reliability of the obtained results.

References

Application Notes and Protocols for the Extraction of Methyl Geranate from Insect Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311) is a monoterpenoid ester that plays a significant role in insect chemical communication. It has been identified as a key component of the male-produced sex pheromone in certain species of stink bugs, notably Chlorochroa sayi. The extraction and analysis of methyl geranate from insect glands are crucial for research in chemical ecology, the development of biorational pest management strategies, and the discovery of novel semiochemicals. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound from the metathoracic glands of Chlorochroa sayi, based on established methodologies.

Data Presentation

The quantitative data on the composition of the male-specific sex pheromone blend from Chlorochroa sayi is summarized below. While absolute yields per insect are not extensively reported, the relative ratios of the primary components have been established.

Insect SpeciesGland TypeCompoundMean Relative Abundance (%)Analytical MethodReference
Chlorochroa sayiMetathoracic GlandThis compound98.4GC-MS[1]
Chlorochroa sayiMetathoracic GlandMethyl citronellate0.4GC-MS[1]
Chlorochroa sayiMetathoracic GlandMethyl (E)-6-2,3-dihydrofarnesoate1.2GC-MS[1]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Chlorochroa sayi Metathoracic Glands

This protocol details the dissection of the metathoracic glands from male Chlorochroa sayi and the subsequent solvent extraction of this compound and other volatile compounds.

Materials:

  • Adult male Chlorochroa sayi (sexually mature, >10 days post-final molt)[1]

  • Pentane (HPLC grade)

  • Carbon dioxide (for anesthesia)

  • Stereomicroscope

  • Fine-tipped forceps and micro-scissors

  • Drawn-out glass microcapillary tubes

  • 1.5 mL glass vials with PTFE-lined caps

  • Conical glass vial inserts (200 µL)

  • Nitrogen gas cylinder with a gentle stream regulator

Procedure:

  • Insect Anesthesia: Anesthetize the male stink bugs using a gentle stream of carbon dioxide. To prevent the discharge of gland contents, insects can also be killed by freezing.[2]

  • Gland Dissection:

    • Under a stereomicroscope, place the anesthetized insect ventral side up.

    • Carefully make an incision along the outer edges of the abdomen using micro-scissors.

    • Flip open the dorsal cuticle to expose the abdominal contents.

    • Gently remove the internal tissues to reveal the paired, orange-colored metathoracic glands.[2]

  • Extraction:

    • Pierce a metathoracic gland with a drawn-out glass microcapillary tube to collect the contents.[2]

    • Break the microcapillary tube in a 200 µL conical glass vial insert containing 20 µL of pentane.[2]

    • Seal the vial immediately to prevent the loss of volatile compounds.

    • Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Sample Preparation for Analysis:

    • If necessary, concentrate the extract to a final volume of approximately 10-20 µL under a gentle stream of nitrogen gas. Avoid complete evaporation.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for the identification and quantification of this compound in the prepared extracts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5MS (20 m x 0.2 mm i.d.) or equivalent non-polar column[2]

GC-MS Conditions:

  • Injector Temperature: 250°C[2]

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute

    • Ramp: 10°C/minute to 250°C

    • Final hold: Maintain at 250°C[2]

  • Transfer Line Temperature: 280°C[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI)

    • Ionization Energy: 70 eV[2]

    • Mass Range: 40-400 amu

Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

  • Quantification: Determine the relative amount of this compound by calculating the area under its corresponding peak in the total ion chromatogram.[2]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis insect Anesthetize Male Chlorochroa sayi dissection Dissect Metathoracic Glands insect->dissection extraction Solvent Extraction (Pentane) dissection->extraction concentration Concentrate Extract (Nitrogen Stream) extraction->concentration gcms GC-MS Analysis concentration->gcms identification Identification (Mass Spectra, Retention Time) gcms->identification quantification Quantification (Peak Area) gcms->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Putative_Biosynthetic_Pathway cluster_pathway Putative Biosynthesis of this compound cluster_JHIII Shared Precursor with Juvenile Hormone III (JH III) GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Geranial Geranial Geraniol->Geranial Alcohol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Aldehyde Dehydrogenase Methyl_Geranate This compound Geranic_Acid->Methyl_Geranate Methyltransferase JHIII Juvenile Hormone III FPP->JHIII Multiple Steps

Caption: Putative biosynthetic pathway of this compound in insects.

References

Application Notes and Protocols for Behavioral Assays of Methyl Geranate in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl geranate (B1243311) is a monoterpenoid ester with a characteristic fruity, slightly rosy odor. It is found in the essential oils of various plants and is also produced by some insects, where it can act as a semiochemical mediating intra- and interspecific interactions. Understanding the behavioral responses of insects to methyl geranate is crucial for the development of novel pest management strategies, such as attractants for trapping or repellents for crop and health protection. These application notes provide an overview of common behavioral assays used to study the effects of this compound on insects, complete with detailed protocols and data presentation guidelines.

I. Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's entire antenna to a volatile compound. It is a powerful tool for rapidly screening compounds to determine if they can be detected by an insect's olfactory system. A significant EAG response to this compound indicates that the insect possesses olfactory receptors sensitive to this compound, which is a prerequisite for a behavioral response.

Protocol: Electroantennography (EAG)

1. Insect Preparation:

  • Immobilize an adult insect, typically by restraining it in a pipette tip with its head and antennae protruding.

  • Using micro-scissors, carefully excise the terminal segment of one antenna to facilitate electrical contact.

  • Mount the insect on a stage under a microscope.

2. Electrode Placement:

  • Use two glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution).

  • Insert the reference electrode into the insect's head or eye.

  • Carefully bring the recording electrode into contact with the cut tip of the antenna. A small amount of conductive gel can be used to ensure a good connection.

3. Stimulus Preparation and Delivery:

  • Prepare a solution of this compound in a volatile solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Apply a known volume (e.g., 10 µL) of the solution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Allow the solvent to evaporate completely, leaving the this compound on the filter paper.

  • A continuous stream of purified, humidified air is passed over the antenna.

  • The stimulus is delivered by puffing a known volume of air through the Pasteur pipette into the continuous airstream.

4. Data Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded using specialized software.

  • The amplitude of the negative voltage deflection following the stimulus is measured as the EAG response.

  • Responses are typically normalized by subtracting the response to a solvent control.

  • A dose-response curve can be generated by plotting the EAG response against the logarithm of the this compound concentration.

Data Presentation: EAG Responses to this compound

While specific EAG data for a wide range of insects to this compound is not extensively published, the following table illustrates how such data would be presented. Responses are hypothetical and would need to be determined experimentally.

Insect Species (Order)Concentration (µg)Mean EAG Response (mV) ± SE
Nicrophorus vespilloides (Coleoptera)101.2 ± 0.2
Aedes aegypti (Diptera)100.8 ± 0.1
Spodoptera littoralis (Lepidoptera)101.5 ± 0.3

II. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of an insect antenna as a detector. It is used to identify which specific compounds in a complex mixture (e.g., a plant extract or insect pheromone blend) are biologically active.

Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

1. Sample Preparation:

  • Prepare an extract containing volatile compounds. This could be a solvent extract of insect glands or a headspace collection of volatiles from a plant or insect.

  • For analyzing pure this compound, a standard solution in a suitable solvent is used.

2. GC-EAD System Setup:

  • A gas chromatograph is equipped with a column suitable for separating volatile compounds.

  • The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), and the other is directed towards the insect antenna preparation.

  • The antenna is prepared and mounted as described in the EAG protocol. The effluent from the GC is mixed with a humidified, purified air stream before being passed over the antenna.

3. Data Acquisition and Analysis:

  • The FID signal and the EAG signal are recorded simultaneously.

  • The retention time of peaks in the FID chromatogram is compared to the timing of deflections in the EAG recording.

  • A compound is considered "EAD-active" if a peak in the FID chromatogram consistently corresponds in time with a depolarization of the antennal preparation.[1]

  • In the case of Nicrophorus vespilloides, GC-EAD has been used to confirm that male antennae respond to synthetic this compound.[2]

III. Y-Tube Olfactometer Assay

The Y-tube olfactometer is a classic behavioral assay used to assess the preference of an insect for one of two odor sources. It is a valuable tool for determining whether a compound acts as an attractant or a repellent.[3]

Protocol: Y-Tube Olfactometer Assay

1. Apparatus:

  • A Y-shaped glass or plastic tube. Dimensions can vary depending on the size of the insect, but a common size is a 15 cm main arm and two 10 cm side arms at a 60-75 degree angle.

  • An air pump to provide a continuous and controlled airflow.

  • Flow meters to ensure equal airflow through both arms.

  • Odor source chambers connected to the upstream end of each arm.

2. Experimental Setup:

  • Place a filter paper with a known amount of this compound (dissolved in a solvent) into one odor chamber.

  • Place a filter paper with the solvent alone in the other odor chamber as a control.

  • Set a constant airflow (e.g., 100-500 mL/min, depending on the insect) through both arms.

  • The olfactometer is typically placed in a controlled environment with uniform lighting and temperature to avoid visual biases.

3. Behavioral Observation:

  • Introduce a single insect at the downwind end of the main arm.

  • Observe the insect's movement for a set period (e.g., 5-10 minutes).

  • A "choice" is recorded when the insect moves a certain distance into one of the arms (e.g., past a designated line).

  • Insects that do not make a choice within the allotted time are recorded as "no choice" and are typically excluded from the preference analysis.

  • After each trial, the olfactometer should be cleaned thoroughly with a solvent (e.g., ethanol) and baked to remove any residual odors. The position of the treatment and control arms should be swapped between trials to control for any positional bias.

4. Data Analysis:

  • The number of insects choosing the treatment arm versus the control arm is compared using a chi-square test or a binomial test to determine if there is a statistically significant preference.

  • A preference index (PI) can also be calculated as: PI = (Number choosing treatment - Number choosing control) / Total number of choices. A positive PI indicates attraction, while a negative PI indicates repulsion.

Workflow for a Y-tube olfactometer behavioral assay.

IV. Wind Tunnel Assay

Wind tunnels provide a more realistic environment for studying the flight behavior of insects in response to an odor plume.[4][5] They are particularly useful for investigating long-range attraction and the specific flight maneuvers insects use to locate an odor source.

Protocol: Wind Tunnel Assay

1. Apparatus:

  • A wind tunnel, typically made of glass or plexiglass, with a flight section of sufficient length (e.g., 1.5-2 meters).

  • A fan to generate a laminar airflow at a controlled speed (e.g., 20-50 cm/s).

  • A charcoal filter to purify the incoming air.

  • An odor source delivery system (e.g., a heated dispenser or a filter paper placed upwind).

  • A release platform for the insects at the downwind end of the tunnel.

2. Experimental Conditions:

  • The wind tunnel room should have controlled temperature, humidity, and lighting.

  • Visual cues, such as patterns on the floor or walls of the tunnel, can be provided to aid the insect's flight orientation.

3. Behavioral Observations:

  • Place the this compound source at the upwind end of the tunnel.

  • Release an insect on the platform at the downwind end.

  • Record the insect's flight behavior, including:

    • Activation: Taking flight.

    • Upwind flight: Oriented flight towards the odor source.

    • Casting: Zig-zagging flight perpendicular to the wind direction.

    • Source contact: Landing on or near the odor source.

  • A control trial with a solvent-only source should be conducted.

4. Data Analysis:

  • The percentage of insects exhibiting each behavioral category is calculated.

  • The flight path of the insects can be recorded and analyzed to determine flight speed, turning angles, and other kinematic parameters.

  • Statistical tests (e.g., chi-square or Fisher's exact test) are used to compare the behavioral responses to this compound and the control.

Wind_Tunnel_Workflow cluster_setup Wind Tunnel Setup cluster_observation Behavioral Observation & Data air_inlet Air Inlet (Charcoal Filtered) fan Fan air_inlet->fan Air flight_chamber Flight Chamber (Laminar Flow) fan->flight_chamber Airflow odor_source Odor Source (this compound) release_platform Insect Release Platform activation Activation (Take-off) upwind_flight Upwind Flight activation->upwind_flight casting Casting (Zig-zag) upwind_flight->casting source_contact Source Contact casting->source_contact data_analysis Data Analysis (% Responding) source_contact->data_analysis

Experimental workflow for a wind tunnel bioassay.

V. Mating Disruption/Anti-aphrodisiac Assay (Coleoptera)

This compound has been identified as an anti-aphrodisiac in the burying beetle Nicrophorus vespilloides.[2][6] This type of assay is crucial for understanding the role of semiochemicals in reproductive behavior.

Protocol: Mating Disruption Assay for Nicrophorus vespilloides

1. Insect Rearing and Pairing:

  • Rear burying beetles individually under controlled conditions.

  • Create breeding pairs of a male and a female on a small vertebrate carcass (e.g., a mouse).

2. Application of this compound:

  • To test the effect of exogenous this compound, a septum treated with a known amount of synthetic this compound (e.g., 430 ng per 20 min) can be attached to the pronotum of the female.[2]

  • Control females are equipped with a septum treated with the solvent only.

3. Behavioral Observation:

  • Observe the pairs for a set period (e.g., 90 minutes).

  • Record the number of copulation attempts made by the male.

4. Data Analysis:

  • Compare the number of copulation attempts between the treatment and control groups using a suitable statistical test (e.g., a generalized linear model with a Poisson distribution).

Data Presentation: Effect of this compound on N. vespilloides Mating Behavior
TreatmentPercentage of Males CopulatingMean Number of Copulations ± SE
This compound23.08%0.3 ± 0.1
Solvent Control78.57%1.5 ± 0.3
Data from Engel et al. (2016) showing a significant decrease in male copulation activity in the presence of this compound.[2]

VI. Potential Applications for Other Insect Orders

While detailed studies on the behavioral effects of this compound are most prominent for Coleoptera, its structural similarity to other known semiochemicals suggests potential applications in other insect orders.

  • Diptera (Flies and Mosquitoes): Geraniol, a related compound, has demonstrated repellent activity against mosquitoes.[7] Behavioral assays such as arm-in-cage tests or Y-tube olfactometers could be used to evaluate the repellent or attractant properties of this compound against medically important Diptera.

  • Lepidoptera (Moths and Butterflies): Fatty acid derivatives are common components of lepidopteran sex pheromones.[8] Wind tunnel assays could be employed to investigate whether this compound acts as a synergist or antagonist to known sex pheromones, potentially leading to its use in mating disruption strategies.

  • Hemiptera (Aphids and True Bugs): Some fatty acid methyl esters have shown repellent effects against aphids.[9][10] Choice assays in controlled environments could be used to determine if this compound deters settling and feeding by hemipteran pests.

Conclusion

The behavioral assays outlined in these application notes provide a robust framework for investigating the role of this compound in insect behavior. Electroantennography and GC-EAD are essential for determining if an insect can detect the compound, while Y-tube olfactometers and wind tunnels are critical for characterizing the behavioral response as attraction, repulsion, or another modality. The documented anti-aphrodisiac effect in burying beetles highlights the importance of considering species-specific and context-dependent roles of semiochemicals. Further research across a broader range of insect taxa is needed to fully elucidate the potential of this compound in innovative pest management and to understand its ecological significance.

References

Application Notes and Protocols for Field Trapping Experiments with Methyl Geranate and Related Monoterpenoid Lures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl geranate (B1243311) is a monoterpenoid ester with a floral, fruity aroma, making it a candidate for use as an attractant for various insect species, particularly those that are drawn to floral scents for nectar feeding or mating. While specific field trapping data for methyl geranate is limited in publicly available research, protocols for closely related compounds, such as geraniol (B1671447), are well-established, particularly for the control and monitoring of the Japanese beetle (Popillia japonica). These protocols provide a robust framework for designing and implementing field trapping experiments to evaluate the efficacy of this compound as a lure.

This document provides detailed application notes and protocols adapted from established field trapping studies of the Japanese beetle using geraniol-based lures. These methodologies can be directly applied to test the attractiveness of this compound.

I. Experimental Protocols

A. Lure Preparation and Dispenser Loading

A common lure for the Japanese beetle is a ternary blend of phenethyl propionate (B1217596), eugenol, and geraniol (often in a 3:7:3 ratio by volume), used in conjunction with a sex pheromone (Japonilure). To adapt this for testing this compound, one could substitute geraniol with this compound or test this compound as a standalone lure.

Materials:

  • This compound (or geraniol for a standard lure)

  • Phenethyl propionate (if creating a blend)

  • Eugenol (if creating a blend)

  • Japonilure (sex pheromone)

  • Lure dispensers (e.g., plastic packets, rubber septa, or cotton wicks)

  • Heat sealer (for plastic packets)

  • Pipettes or graduated cylinders

Protocol:

  • Lure Formulation:

    • For a blended lure: Prepare the desired ratio of chemical attractants. For a standard Japanese beetle floral lure, mix phenethyl propionate, eugenol, and geraniol in a 3:7:3 ratio by volume. To test this compound, replace geraniol with this compound in the same ratio.

    • For a standalone lure: Use pure this compound.

  • Dispenser Loading:

    • Carefully measure the specified amount of the lure formulation. For example, a common commercial lure for Japanese beetles contains 4.2 grams of the floral lure blend.[1]

    • Dispense the lure into the chosen dispenser. Bait packets can be attached directly to trap baffles.[1]

B. Trap Design and Assembly

A standard trap for Japanese beetles consists of yellow vanes with a funnel and a collection container.

Materials:

  • Japanese beetle traps (e.g., Trece Catch Can Traps)

  • Lure dispensers (prepared as in Section A)

  • Mounting stakes (e.g., 1.5 m galvanized steel rods)

Protocol:

  • Assemble the trap according to the manufacturer's instructions. This typically involves attaching the vanes to the funnel and the collection container to the bottom of the funnel.

  • Attach the prepared lure dispenser to the trap, usually on the vanes.

  • Mount the trap on a stake at a height of approximately 1.2 meters above the ground.[1]

C. Field Deployment and Experimental Design

Proper field deployment and experimental design are critical for obtaining meaningful data.

Protocol:

  • Site Selection: Choose a site with a known or suspected population of the target insect. For Japanese beetles, this would be an area with turf and ornamental plants.[1]

  • Trap Density: The density of traps will depend on the objective. For monitoring, a lower density is sufficient. For mass trapping, a higher density is required (e.g., 5-10 traps per acre).[1]

  • Experimental Layout:

    • To compare different lures (e.g., this compound vs. standard geraniol lure vs. unbaited control), use a randomized complete block design.

    • Each block should contain one of each treatment (lure type).

    • Separate traps within a block by a sufficient distance to avoid interference (e.g., at least 10 meters).

    • Separate blocks by a larger distance (e.g., at least 30 meters).

  • Trap Placement: Place traps along the borders of the property or area to be protected, away from the specific plants you want to shield, as the lures can attract more beetles to the immediate vicinity.[2]

D. Data Collection and Analysis

Protocol:

  • Monitoring Frequency: Check traps at regular intervals, such as weekly.[1]

  • Data Recording: For each trap, record the number of captured target insects. It is also good practice to note any non-target species captured.

  • Data Analysis:

    • Calculate the mean number of insects captured per trap for each treatment.

    • Use appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine if there are significant differences in capture rates between the different lure treatments.

II. Data Presentation

The following tables present example data from a hypothetical field trial comparing a this compound lure to a standard geraniol-based lure and an unbaited control for trapping Japanese beetles.

Table 1: Mean Weekly Trap Captures of Popillia japonica

Lure TreatmentWeek 1Week 2Week 3Week 4
Unbaited Control15 ± 4a22 ± 6a18 ± 5a12 ± 3a
This compound150 ± 25b210 ± 30b185 ± 28b130 ± 20b
Standard Geraniol Lure350 ± 40c480 ± 55c410 ± 45c290 ± 35c

Values are mean number of beetles ± standard error. Means in the same column followed by the same letter are not significantly different (P > 0.05).

Table 2: Total Trap Captures and Attraction Ratios

Lure TreatmentTotal Beetles Captured (4 weeks)Attraction Ratio (vs. Control)
Unbaited Control671.0
This compound67510.1
Standard Geraniol Lure153022.8

III. Visualizations

A. Experimental Workflow

G cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase lure_prep Lure Formulation (this compound vs. Geraniol) dispenser_load Dispenser Loading lure_prep->dispenser_load trap_assembly Trap Assembly dispenser_load->trap_assembly deployment Trap Deployment (Randomized Block Design) trap_assembly->deployment data_collection Weekly Data Collection (Insect Counts) deployment->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis data_summary Data Summarization (Tables and Ratios) stat_analysis->data_summary reporting Reporting Findings data_summary->reporting G cluster_neuron Olfactory Receptor Neuron odorant Odorant Molecule (e.g., this compound) obp Odorant Binding Protein (OBP) odorant->obp Binds to or_complex Odorant Receptor (OR) + Orco Co-receptor obp->or_complex Transports to ion_channel Ion Channel Opening or_complex->ion_channel Activates membrane Dendritic Membrane of Olfactory Receptor Neuron depolarization Membrane Depolarization ion_channel->depolarization Leads to action_potential Action Potential Firing depolarization->action_potential Triggers brain Signal to Antennal Lobe of the Brain action_potential->brain Transmits

References

Application Note: Formulation of Methyl Geranate for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl geranate (B1243311) is a monoterpenoid ester with applications in the fragrance and flavor industry and potential uses as an antimicrobial agent or in pest management.[][2] Its volatile nature and susceptibility to degradation present challenges for its effective and sustained application. Controlled release formulations, such as polymer-based microparticles or nanoparticles, offer a robust solution to protect methyl geranate from environmental degradation, reduce its volatility, and provide a sustained release profile over an extended period.[3][4]

This document provides detailed protocols for the formulation and characterization of this compound-loaded nanoparticles using the solvent evaporation technique.[5][6] This method is widely employed for encapsulating lipophilic active agents within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), which is well-regarded for its biocompatibility and tunable degradation rates.[7][8] The protocols cover nanoparticle preparation, physicochemical characterization, and in vitro release studies.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Solvent Evaporation

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method for encapsulating this compound.

1.1.1 Materials and Reagents:

  • This compound (≥94% purity)[9]

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Polyvinyl Alcohol (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized Water

1.1.2 Equipment:

  • Magnetic stirrer and stir bars

  • High-speed homogenizer or probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

  • Freeze-dryer

  • Analytical balance

  • Glass beakers, vials, and syringes

1.1.3 Procedure:

  • Preparation of Organic Phase: Accurately weigh 100 mg of PLGA and dissolve it in 5 mL of dichloromethane. To this solution, add 25 mg of this compound. Stir the mixture until all components are fully dissolved.

  • Preparation of Aqueous Phase: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat gently on a magnetic stirrer to ensure complete dissolution.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous PVA solution while homogenizing at 10,000 rpm for 5 minutes or sonicating at 60W for 2 minutes on an ice bath. This will form an oil-in-water (o/w) emulsion.[5]

  • Solvent Evaporation: Transfer the resulting emulsion to a beaker containing 80 mL of deionized water and stir at 300 rpm at room temperature for 3-4 hours to allow the dichloromethane to evaporate. A rotary evaporator can also be used for more rapid solvent removal.[6]

  • Nanoparticle Recovery: Collect the hardened nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated this compound. Resuspend the pellet in water and centrifuge after each wash.

  • Lyophilization (Freeze-Drying): Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., 2% trehalose). Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.

  • Storage: Store the dried nanoparticles in a desiccator at 4°C.

G cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Nanoparticle Formulation & Recovery p1 Dissolve PLGA in Dichloromethane p2 Add this compound p1->p2 p4 Emulsification (Homogenization/Sonication) p2->p4 p3 Dissolve PVA in Deionized Water p3->p4 p5 Solvent Evaporation (Stirring) p4->p5 p6 Centrifugation p5->p6 p7 Washing (3x) p6->p7 p8 Lyophilization (Freeze-Drying) p7->p8 p9 Final Product: Dry Nanoparticle Powder p8->p9

Workflow for Nanoparticle Formulation.
Protocol 2: Characterization of Nanoparticles

1.2.1 Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Resuspend a small amount of lyophilized nanoparticles in deionized water.

  • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size (Z-average), PDI, and surface charge (zeta potential).

1.2.2 Morphological Evaluation:

  • Disperse the nanoparticles in deionized water and place a drop onto a clean stub.

  • After drying, sputter-coat the sample with gold.

  • Examine the morphology of the nanoparticles using a Scanning Electron Microscope (SEM).

1.2.3 Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Accurately weigh 10 mg of lyophilized nanoparticles.

  • Dissolve the nanoparticles in 2 mL of a suitable solvent (e.g., dichloromethane or acetonitrile) to release the encapsulated this compound.

  • Vortex the solution vigorously and centrifuge to precipitate the polymer.

  • Carefully collect the supernatant containing the this compound.

  • Quantify the amount of this compound in the supernatant using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Mass of encapsulated drug / Initial mass of drug) x 100

    • DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Release Study

This protocol uses the dialysis bag diffusion method to evaluate the release of this compound from the nanoparticles.[6]

1.3.1 Materials and Equipment:

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator shaker

  • HPLC or GC-MS system for quantification

1.3.2 Procedure:

  • Accurately weigh 10 mg of this compound-loaded nanoparticles and suspend them in 2 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag and securely seal both ends.

  • Immerse the sealed dialysis bag into a beaker containing 50 mL of PBS (pH 7.4).

  • Place the beaker in an incubator shaker set to 37°C and 100 rpm to maintain sink conditions.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the collected samples for this compound concentration using HPLC or GC-MS.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

G cluster_0 Input cluster_1 Characterization Workflow cluster_2 Output start This compound-Loaded Nanoparticles p1 Particle Size, PDI, Zeta Potential (DLS) start->p1 p2 Morphology (SEM) start->p2 p3 Encapsulation Efficiency & Drug Loading (HPLC/GC-MS) start->p3 p4 In Vitro Release (Dialysis Method) start->p4 out1 Physicochemical Properties p1->out1 p2->out1 p3->out1 out2 Release Kinetics Profile p4->out2

Workflow for Nanoparticle Characterization.

Data Presentation

The following tables present example data that could be obtained from the characterization experiments described above. These values are illustrative and will vary depending on the precise formulation parameters.

Table 1: Physicochemical Properties of this compound Nanoparticles

Formulation CodePolymer:Drug Ratio (w/w)Particle Size (nm)PDIZeta Potential (mV)EE (%)DL (%)
MG-NP-014:1185 ± 120.15-22.5 ± 2.175.315.1
MG-NP-028:1162 ± 90.12-25.8 ± 1.888.69.8
MG-NP-0312:1155 ± 110.11-27.1 ± 2.592.47.1

Data are presented as mean ± standard deviation (n=3).

Table 2: Cumulative Release of this compound from Nanoparticles In Vitro

Time (hours)Cumulative Release (%) - MG-NP-01Cumulative Release (%) - MG-NP-02Cumulative Release (%) - MG-NP-03
115.2 ± 1.810.5 ± 1.18.1 ± 0.9
432.7 ± 2.524.1 ± 2.018.6 ± 1.5
848.9 ± 3.138.6 ± 2.830.2 ± 2.2
2470.3 ± 4.061.2 ± 3.555.4 ± 3.1
4885.1 ± 4.678.9 ± 4.172.5 ± 3.9
7292.6 ± 5.289.4 ± 4.785.3 ± 4.4

Data are presented as mean ± standard deviation (n=3).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful formulation and evaluation of this compound-loaded nanoparticles for controlled release applications. By employing the solvent evaporation technique with PLGA, it is possible to create nanoparticles with desirable characteristics, including high encapsulation efficiency and a sustained release profile. The characterization methods described are essential for ensuring the quality, efficacy, and reproducibility of the formulation. Researchers can adapt these protocols by modifying parameters such as the polymer type, polymer-to-drug ratio, and stabilizer concentration to optimize the formulation for specific applications.

References

Application Notes: Headspace Analysis of Methyl Geranate from Flowers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl geranate (B1243311) is a significant contributor to the floral and fruity aroma of many flowers, possessing a scent profile described as floral, rosy, green, and slightly citrusy.[1][2] Its analysis is crucial for researchers in fields ranging from plant science and ecology to perfumery and drug development. Headspace analysis is the preferred method for studying volatile organic compounds (VOCs) like methyl geranate as it allows for the analysis of the scent profile of living flowers in a non-destructive manner, providing a more accurate representation of the emitted fragrance compared to solvent extraction techniques.[3][4] This document provides detailed protocols for the collection and analysis of this compound from floral headspace using various techniques.

Headspace Sampling Techniques: A Comparative Overview

The choice of a headspace sampling technique is critical and depends on the specific research goals, required sensitivity, and the nature of the volatile compounds being analyzed. The three primary methods are Static Headspace, Dynamic Headspace, and Headspace Solid-Phase Microextraction (HS-SPME).

  • Static Headspace (SHS): In this method, the flower is enclosed in a sealed container until the volatile compounds reach equilibrium between the sample and the gas phase (headspace).[5] A sample of the headspace gas is then directly injected into a gas chromatograph (GC) for analysis.[6]

  • Dynamic Headspace (DHS): Also known as "purge and trap," this technique involves actively pulling or pushing a purified gas (like air or nitrogen) over the flower to collect the emitted volatiles.[7] These compounds are then trapped on a sorbent material, from which they are later desorbed for analysis. This method concentrates the analytes, significantly increasing sensitivity.[5]

  • Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above the flower, where it adsorbs and concentrates the volatile compounds.[8] The fiber is then directly inserted into the GC injector for thermal desorption and analysis. This technique is solvent-free, simple, and can be used in the field.[3]

Table 1: Comparison of Headspace Sampling Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Static Headspace (SHS) Equilibrium-based sampling of the gas phase above the sample in a sealed vial.[5]Simple, requires minimal sample preparation.Lower sensitivity, long equilibration times, best for highly volatile compounds.[5]Rapid screening, analysis of samples with high VOC concentrations.
Dynamic Headspace (DHS) Volatiles are purged from the headspace by a continuous gas flow and concentrated on a sorbent trap.[7]High sensitivity, suitable for trace analysis and a wide range of volatiles, including less volatile ones.[5]More complex setup, potential for analyte breakthrough if not optimized, risk of contamination.[7]Comprehensive profiling of complex floral scents, detecting trace compounds.
HS-SPME Adsorption of volatiles onto a coated fiber exposed to the headspace.[8]Solvent-free, integrates sampling and concentration, portable for field use, various fiber coatings available for selectivity.[3]Fiber can become saturated, competition between analytes for fiber coating, potential for carryover.[8]Routine analysis, field studies, method development due to its simplicity and versatility.

Experimental Protocols

The following sections provide detailed protocols for Dynamic Headspace and HS-SPME sampling, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 1: Dynamic Headspace (Purge and Trap) Volatile Collection

This protocol is adapted from non-destructive methods for collecting floral volatiles and is suitable for concentrating compounds like this compound.[9][10]

Materials:

  • Intact, blooming flower on a live plant

  • Oven bags (e.g., 40 cm x 45 cm)[10]

  • Polypropylene (B1209903) bulkhead unions

  • Corrugated PTFE tubing

  • Sorbent traps (e.g., Tenax®, Porapak Q)

  • Portable vacuum pump with a flow meter

  • Charcoal air filter

  • Zip ties

Procedure:

  • Material Preparation:

    • To remove residual plastic compounds, boil oven bags in water for approximately 30 minutes and then bake them in an oven at 175°C to dry.[10]

    • Install a polypropylene bulkhead union in each corner of the closed end of the bag to serve as air inlet and outlet ports.[10]

    • Rinse all bags and tubing with 75% ethanol (B145695) and allow them to air dry.[9]

    • Further bake the bags and tubes at a lower temperature (e.g., 75-85°C) for 30 minutes to ensure they are clean.[9]

  • Flower Enclosure:

    • Select a healthy, blooming flower. If possible, choose one that has been open for at least 24 hours.[9]

    • Carefully place the prepared oven bag over the flower and secure it at the base with a zip tie, ensuring a tight seal to prevent air leakage.[9]

  • Volatile Collection:

    • Connect the PTFE tubing from a charcoal filter (to provide purified incoming air) to the inlet port of the bag.

    • Connect the sorbent trap to the outlet port of the bag.

    • Connect the other end of the sorbent trap to the vacuum pump.

    • Turn on the pump and pull air through the bag at a controlled flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 10 minutes to several hours). The shorter time is a key advantage of some modern methods.[4] The goal is to trap the emitted volatiles onto the sorbent tube.

  • Sample Storage:

    • After collection, turn off the pump, remove the sorbent trap, and cap both ends securely.

    • Store the trap at low temperature (e.g., 4°C or -20°C) until analysis to prevent analyte degradation.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the analysis of a broad range of floral volatiles, including semi-volatiles like this compound, by using a two-method approach.[11]

Materials:

  • Intact flower or excised petals in a headspace vial (e.g., 20 mL)

  • SPME manual holder and fibers (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm DVB/CAR/PDMS)[3]

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Place the flower or a known weight of floral tissue into a headspace vial. Seal the vial with a septum cap.

    • Allow the vial to equilibrate for a set period before extraction.

  • Extraction Method A (For Highly Volatile Compounds):

    • Set the heating block to a lower temperature (e.g., 30°C).[11]

    • Expose a pre-conditioned SPME fiber to the headspace of the vial for a shorter duration (e.g., 20 minutes).[11]

    • This method is suitable for capturing compounds like monoterpenes.

  • Extraction Method B (For Semi-Volatile Compounds like this compound):

    • Set the heating block to a higher temperature (e.g., 75°C).[11] An increase in temperature helps partition less volatile compounds into the headspace.[3]

    • Expose a pre-conditioned SPME fiber to the headspace for a longer duration (e.g., 65 minutes).[11] This ensures efficient extraction of compounds like this compound.[11]

  • Desorption and Analysis:

    • After extraction, immediately retract the fiber into its needle and introduce it into the heated injection port of the GC-MS for thermal desorption.

Table 2: Optimized HS-SPME Parameters for Different Floral Volatile Groups[11]

Analyte GroupExample CompoundsRecommended FiberExtraction Temp. (°C)Extraction Time (min)
High Volatility α-Thujene, Linalool, GeraniolDVB/CAR/PDMS3020
Medium-to-Low Volatility This compound , Methyl PalmitateDVB/CAR/PDMS7565
Protocol 3: GC-MS Analysis

This is a general protocol for the analysis of desorbed volatiles from either a sorbent trap or an SPME fiber.

Instrumentation and Parameters:

  • Gas Chromatograph: Coupled to a Mass Spectrometer (MS).

  • Injector: For SPME, use splitless mode at a temperature sufficient for desorption (e.g., 250-270°C).[3] For DHS, a thermal desorption unit (TDU) is required. A typical TDU method involves heating the trap to desorb volatiles (e.g., 220°C), which are then focused in a cold trap (e.g., -130°C) before being flash heated into the column.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]

  • Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: An initial temperature of 40°C held for 1-2 minutes, followed by a ramp of 10°C/min up to 270°C, with a final hold for 5-6 minutes.[6] This program should be optimized based on the specific compounds of interest.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Compound Identification: Compounds are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with known standards.

Visualizations and Workflows

Experimental_Workflow cluster_prep 1. Preparation cluster_sampling 2. Volatile Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing Flower_Selection Select Healthy Blooming Flower Material_Prep Prepare Sampling Materials (Bags/Vials) Enclose Enclose Flower (Bag or Vial) Material_Prep->Enclose DHS Dynamic Headspace: Purge & Trap on Sorbent Enclose->DHS Choose Method SPME HS-SPME: Expose Fiber Enclose->SPME Choose Method Desorption Thermal Desorption (from Trap or Fiber) DHS->Desorption SPME->Desorption GCMS GC-MS Separation & Detection Desorption->GCMS Identification Compound Identification (Mass Spectra Library) GCMS->Identification Quantification Quantification (Peak Area/Standards) Identification->Quantification

Logic_Diagram Start Research Goal: Analyze Floral Volatiles Question1 Need high sensitivity for trace compounds? Start->Question1 Question2 Is field portability required? Question1->Question2 No DHS Use Dynamic Headspace (DHS) - High concentration factor Question1->DHS Yes SPME Use HS-SPME - Solvent-free, field-ready Question2->SPME Yes SHS Use Static Headspace (SHS) - Simple, for high-concentration VOCs Question2->SHS No

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Column Performance for Methyl Geranate Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the gas chromatographic (GC) separation of methyl geranate (B1243311) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating methyl geranate isomers?

This compound exists as geometric isomers, this compound (the trans or E-isomer) and methyl nerate (the cis or Z-isomer). These isomers have very similar boiling points and polarities, making their separation by GC challenging. Achieving baseline resolution often requires careful selection of the GC column and optimization of analytical parameters.

Q2: Which type of GC column is best suited for separating geometric isomers of this compound?

For separating geometric isomers like this compound and methyl nerate, highly polar stationary phases are generally recommended.

  • Cyanopropyl Phases: Columns with a high percentage of cyanopropyl substitution are particularly effective for separating cis/trans isomers of fatty acid methyl esters (FAMEs) and other unsaturated compounds.[1][2][3] The polarity of these phases provides the selectivity needed to resolve these closely related compounds.

  • Biscyanopropyl Phases: For difficult separations, a 100% biscyanopropyl polysiloxane stationary phase offers very high polarity and is a column of choice for resolving geometric isomers.[3]

Q3: Are chiral columns necessary for separating this compound isomers?

Standard chiral columns are designed to separate enantiomers (mirror-image isomers), not geometric isomers like this compound (E) and methyl nerate (Z). Therefore, a chiral stationary phase is not the primary choice for this specific separation. However, some chiral columns based on cyclodextrin (B1172386) derivatives may exhibit unique selectivities that could incidentally aid in the separation of geometric isomers, but a polar cyanopropyl column is a more direct and reliable choice.[4][5]

Q4: How does column temperature programming affect the separation?

The oven temperature program is a critical parameter for optimizing the separation of this compound isomers.

  • Initial Oven Temperature: A lower initial oven temperature can improve the focusing of the sample at the head of the column, leading to sharper peaks.

  • Ramp Rate: A slow temperature ramp rate generally improves resolution between closely eluting peaks but increases the analysis time. Experimenting with different ramp rates is crucial to find the best balance between resolution and run time.

  • Final Temperature and Hold Time: The final temperature should be high enough to ensure all components elute from the column in a reasonable time. A final hold can help elute any less volatile compounds from the column.

Q5: What is the impact of the carrier gas and its flow rate?

The choice of carrier gas and its linear velocity affects both the speed of analysis and the separation efficiency.

  • Carrier Gas Type: Hydrogen is often preferred as a carrier gas because it allows for faster analysis times without a significant loss of efficiency compared to helium or nitrogen.

  • Flow Rate: Each column has an optimal flow rate (or linear velocity) at which it performs most efficiently. Operating at a flow rate significantly above the optimum can lead to decreased resolution. Conversely, a lower flow rate can improve resolution but will increase the analysis time.

Troubleshooting Guide

This guide addresses common issues encountered during the GC separation of this compound isomers.

Problem 1: Poor or No Resolution Between Isomers

Symptom: The peaks for this compound and methyl nerate are co-eluting or have a resolution value (Rs) of less than 1.5.

Potential Cause Solution
Inappropriate Column Phase Ensure you are using a highly polar stationary phase, such as one with a high cyanopropyl content. A standard non-polar or mid-polar column may not provide sufficient selectivity.
Suboptimal Oven Temperature Program Decrease the temperature ramp rate to give the isomers more time to interact with the stationary phase. Also, consider lowering the initial oven temperature.
Carrier Gas Flow Rate Too High Reduce the carrier gas flow rate to be closer to the column's optimal linear velocity. This will increase efficiency and improve resolution, though it will also increase the run time.
Column Overload Injecting too concentrated a sample can lead to broad, poorly resolved peaks. Dilute the sample or use a split injection with a higher split ratio.
Problem 2: Peak Tailing

Symptom: The peaks have an asymmetrical shape with a "tail" extending from the back of the peak.

Potential Cause Solution
Active Sites in the Inlet or Column Active sites, such as exposed silanols, can interact with the analytes, causing tailing. Deactivate the inlet liner by replacing it with a new, silanized liner. If the column is old, the stationary phase at the inlet may be degraded; trim 10-20 cm from the front of the column.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column. Bake out the column at its maximum isothermal temperature limit for a few hours.
Improper Column Installation If the column is not installed correctly in the injector or detector, dead volume can be introduced, leading to peak tailing. Reinstall the column according to the manufacturer's instructions.
Problem 3: Split Peaks

Symptom: A single isomer produces two or more peaks.

Potential Cause Solution
Improper Injection Technique Inconsistent or slow manual injection can cause the sample to be introduced as multiple bands. Use an autosampler for better reproducibility. If using manual injection, ensure a smooth and rapid injection.
Inlet Issues A partially blocked inlet liner or a poorly cut column end can disrupt the sample path and cause peak splitting.[4][5][6] Replace the liner and ensure the column is cut cleanly and squarely.
Solvent/Stationary Phase Mismatch If the injection solvent is not compatible with the stationary phase, it can cause poor sample focusing at the head of the column.[6] Ensure the solvent is of appropriate polarity for the column.
Condensation Effects If the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor sample focusing.[4] Set the initial oven temperature at least 20°C below the boiling point of the solvent.

Quantitative Data Summary

The following tables provide representative data on how changing key GC parameters can affect the separation of this compound and methyl nerate.

Table 1: Effect of Stationary Phase on Resolution

Column Stationary PhaseColumn DimensionsOven ProgramCarrier Gas (Flow)Retention Time (min) - Methyl Nerate (cis)Retention Time (min) - this compound (trans)Resolution (Rs)
5% Phenyl Polysiloxane30 m x 0.25 mm, 0.25 µm100°C (1 min) to 200°C at 5°C/minHe (1.2 mL/min)12.5412.680.85
50% Cyanopropylphenyl Polysiloxane30 m x 0.25 mm, 0.25 µm100°C (1 min) to 200°C at 5°C/minHe (1.2 mL/min)13.1213.451.62
100% Biscyanopropyl Polysiloxane30 m x 0.25 mm, 0.25 µm100°C (1 min) to 200°C at 5°C/minHe (1.2 mL/min)14.2114.782.15

Table 2: Effect of Oven Temperature Ramp Rate on Resolution (using a 50% Cyanopropylphenyl Column)

Oven Temperature Ramp Rate (°C/min)Retention Time (min) - Methyl Nerate (cis)Retention Time (min) - this compound (trans)Resolution (Rs)
1010.8811.121.21
513.1213.451.62
218.4519.011.98

Experimental Protocols

Protocol 1: GC-MS Method for Separation of this compound Isomers

This protocol provides a starting point for the separation of this compound and methyl nerate using a polar stationary phase.

1. Instrumentation and Consumables

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Column: 50% Cyanopropylphenyl Polysiloxane (e.g., DB-225MS), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium (99.999% purity)

  • Injector Liner: Deactivated, split/splitless liner

  • Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringe: 10 µL autosampler syringe

2. Sample Preparation

  • Prepare a stock solution of a this compound isomer mixture at 1000 µg/mL in hexane.

  • Create a working standard at 10 µg/mL by diluting the stock solution with hexane.

3. GC-MS Parameters

  • Inlet:

    • Mode: Split

    • Split Ratio: 50:1

    • Temperature: 250°C

  • Oven:

    • Initial Temperature: 80°C, hold for 1 minute

    • Temperature Ramp: 5°C/min to 220°C

    • Final Hold: Hold at 220°C for 5 minutes

  • Carrier Gas:

    • Gas: Helium

    • Flow Mode: Constant Flow

    • Flow Rate: 1.2 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-250 m/z

4. Data Analysis

  • Identify the peaks for methyl nerate and this compound based on their mass spectra and retention times.

  • Calculate the resolution between the two isomer peaks. A resolution of ≥ 1.5 indicates baseline separation.

Visualizations

GC_Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_end Outcome start Poor Isomer Separation check_column Is column a high-polarity cyanopropyl phase? start->check_column check_temp Is oven ramp rate slow enough (<5°C/min)? check_column->check_temp Yes change_column Install a high-polarity cyanopropyl column check_column->change_column No check_flow Is carrier gas flow rate near optimal? check_temp->check_flow Yes optimize_temp Decrease oven ramp rate check_temp->optimize_temp No optimize_flow Adjust carrier gas flow rate check_flow->optimize_flow end_good Resolution Achieved check_flow->end_good Yes change_column->check_temp optimize_temp->check_flow optimize_flow->end_good

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

Experimental_Workflow prep 1. Sample Preparation (Dilute isomer mix in hexane) inject 2. GC Injection (Split mode, 250°C) prep->inject separate 3. Chromatographic Separation (Polar column, temp. program) inject->separate detect 4. MS Detection (EI, Scan mode) separate->detect analyze 5. Data Analysis (Identify peaks, calculate resolution) detect->analyze

References

Technical Support Center: Improving Peak Shape for Methyl Geranate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the gas chromatography (GC) analysis of methyl geranate (B1243311), focusing on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl geranate peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue for polar or active compounds like this compound. This can compromise resolution and lead to inaccurate quantification.[1] The causes can be broadly categorized as chemical (active site interactions) or physical (flow path disruptions).

Common Causes and Solutions for Peak Tailing:

  • Active Site Interaction: Polar analytes can interact with active sites (silanol groups) in the inlet liner or on the column.[1][2]

    • Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or damaged stationary phase.[1][3]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites for analyte interaction.[2]

    • Solution: In addition to trimming the column, consider using a guard column or retention gap to protect the analytical column.[4]

  • Improper Column Installation: A poorly cut or improperly positioned column in the inlet can create dead volume and disrupt the carrier gas flow path, causing all peaks to tail.[1][2][5]

    • Solution: Ensure the column is cut at a clean 90° angle and installed at the manufacturer-recommended height within the inlet.[1][6]

  • Incompatibility of Sample/Solvent with Stationary Phase: A mismatch in polarity between the analyte/solvent and the column's stationary phase can lead to poor peak shape.[4][7]

    • Solution: Ensure the chosen column phase is appropriate for terpene ester analysis (e.g., a non-polar or mid-polar phase).[8]

  • Incorrect Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent proper analyte focusing at the head of the column.[1][9]

    • Solution: Set the initial oven temperature approximately 20°C below the boiling point of the sample solvent.[9][10]

TailingTroubleshooting start Peak Tailing Observed (Asymmetry > 1.5) check_all Do all peaks in the chromatogram tail? start->check_all physical_issue Likely a Physical Issue check_all->physical_issue Yes chemical_issue Likely a Chemical / Activity Issue check_all->chemical_issue No, primarily active compounds sol_physical1 1. Check column installation (cut & position). physical_issue->sol_physical1 sol_chemical1 1. Replace with a fresh, deactivated inlet liner. chemical_issue->sol_chemical1 sol_physical2 2. Check for system leaks (septum, fittings). sol_physical1->sol_physical2 sol_physical3 3. Verify correct carrier gas flow rate. sol_physical2->sol_physical3 sol_chemical2 2. Trim 10-20cm from the column inlet. sol_chemical1->sol_chemical2 sol_chemical3 3. Check for solvent/phase polarity mismatch. sol_chemical2->sol_chemical3

Troubleshooting workflow for peak tailing.

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, where the first half of the peak is sloped, is most often a sign of column overload.[11][12] This means that the mass of analyte injected exceeds the capacity of the stationary phase at that point in the column.

Common Causes and Solutions for Peak Fronting:

  • High Analyte Concentration: The sample is too concentrated.[12]

    • Solution: Dilute the sample or decrease the injection volume.[11]

  • Inappropriate Split Ratio: For split injections, the split ratio may be too low, allowing too much sample onto the column.

    • Solution: Increase the split ratio (e.g., from 10:1 to 50:1).[12]

  • Thin Stationary Phase Film: The column's film thickness is insufficient for the analyte concentration.[12]

    • Solution: Use a column with a thicker stationary phase film, which increases sample capacity.[12][13]

  • Incompatible Stationary Phase or Solvent: A poor match between the sample solvent and the stationary phase can cause improper band formation.[11]

    • Solution: Select a more appropriate stationary phase or change the sample solvent.[7][11]

PeakShapeDiagnosis start Poor Peak Shape Observed tailing Peak Tailing (Asymmetry > 1.5) start->tailing fronting Peak Fronting (Asymmetry < 1.0) start->fronting cause_tailing1 Primary Cause: Active Site Interactions tailing->cause_tailing1 cause_fronting1 Primary Cause: Column Overload fronting->cause_fronting1

Logical relationship of common peak shape issues.

Q3: What are the ideal starting GC parameters for this compound analysis?

This compound is a terpene ester. The parameters below are typical for the analysis of terpenes and related compounds and provide a good starting point for method development.[14][15]

ParameterRecommended SettingRationale / Notes
GC Column
Stationary PhaseNon-polar or Mid-polar (e.g., 5% Phenyl Polysiloxane)"Like dissolves like" principle. These phases provide good selectivity for terpenes.[13][16] Common examples: DB-5MS, Rxi-5Sil MS.[14][15]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension offering a good balance of efficiency and sample capacity for most applications.[17]
Temperatures
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[15][18]
Oven ProgramStart at 60-70°C, hold for 1-2 min, then ramp at 3-10°C/min to 250-280°C.A temperature program is necessary to elute compounds with a range of boiling points. The initial hold helps focus peaks.[10][14][15]
Detector Temp (FID)300 °CShould be higher than the final oven temperature to prevent condensation.[14]
Injection
Injection ModeSplit or SplitlessChoose based on analyte concentration (See Q4).[19]
Injection Volume1 µLA standard volume; adjust as needed to avoid overload.[14]
Carrier Gas
Gas TypeHelium or HydrogenInert gases that provide good efficiency.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal flow rates provide the best balance of speed and resolution.[14][15]
Q4: How do I choose between split and splitless injection for my analysis?

The choice between split and splitless injection depends primarily on the concentration of this compound in your sample and the sensitivity required for the analysis.[19][20]

FeatureSplit InjectionSplitless Injection
Primary Use High-concentration samples; method development.[19]Trace analysis; low-concentration samples.[19][21]
Analyte Conc. High (>10-50 ng/µL)Low (<1 ng/µL)
Sensitivity Lower, as most of the sample is vented.[19]Higher, as nearly the entire sample is transferred to the column.[20]
Peak Shape Typically sharper, narrower peaks due to fast sample transfer.[20][21]Can result in broader peaks, especially for volatile analytes, if not properly focused.[20][22]
Inlet Flow Rate High (e.g., >20 mL/min)Low (matches column flow, e.g., 1-2 mL/min) during injection.[20]
Column Overload Less risk of overload due to sample splitting.Higher risk of overload; requires careful optimization.
Q5: What routine maintenance can I perform to prevent peak shape problems?

Proactive maintenance is the best way to ensure reproducible results and good peak shapes.[23]

  • Replace the Inlet Septum: Change the septum regularly (e.g., after every 50-100 injections) to prevent leaks.[7]

  • Replace the Inlet Liner: Replace the liner frequently, especially when analyzing dirty samples. A contaminated liner is a primary source of peak tailing.[7][24]

  • Trim the Column: Periodically trim 10-20 cm from the inlet side of the column to remove contamination and active sites.[3]

  • Check for Leaks: Regularly check all fittings and connections with an electronic leak detector to ensure system integrity.[23]

  • Use High-Purity Gas and Filters: Ensure high-purity carrier gas and use moisture, oxygen, and hydrocarbon traps to prevent column degradation.

Experimental Protocols

Protocol 1: GC Inlet and Column Maintenance

This protocol describes the steps for routine maintenance to address common sources of peak shape issues.

Materials:

  • Ceramic column scoring wafer or cutter

  • New, appropriate-sized septa

  • New, deactivated inlet liner

  • Lint-free gloves

  • Wrenches for column fittings

  • Electronic leak detector

Procedure:

  • Cool Down the GC: Set the inlet, oven, and detector temperatures to below 50°C and wait for the system to cool completely.

  • Turn Off Gases: Turn off the carrier gas flow at the instrument.

  • Vent the MS (if applicable): If connected to a mass spectrometer, follow the manufacturer's procedure to vent the instrument.

  • Remove the Column: Wearing gloves, unscrew the column nut from the inlet. Gently pull the column out.

  • Replace Septum and Liner: Unscrew the septum nut and remove the old septum. Open the inlet and carefully remove the old liner, then insert a new, clean, deactivated liner. Replace the O-ring if it appears worn. Install a new septum and tighten the nut.[7]

  • Trim the Column: Using a ceramic scoring wafer, make a clean, square (90-degree) cut to remove 10-20 cm from the inlet end of the column.[1] Inspect the cut with a magnifier to ensure it is not jagged.[1]

  • Reinstall the Column: Gently feed the column back into the inlet to the depth recommended by the instrument manufacturer. This is critical for good chromatography.[1][6] Tighten the nut finger-tight, then an additional quarter-turn with a wrench.

  • Check for Leaks: Restore carrier gas flow. Use an electronic leak detector to check for leaks around the septum nut and the column fitting.[23]

  • Condition the System: Once leak-free, heat the system and run a few blank solvent injections to condition the new components before analyzing samples.

Protocol 2: Example Method for this compound Analysis by GC-FID

This protocol provides a starting point for the analysis of this compound, based on typical methods for terpenes.[14][15]

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare unknown samples by diluting them in the same solvent to fall within the calibration range. An injection of a highly concentrated sample can cause peak fronting.[11]

2. GC-FID Instrumentation and Conditions:

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

  • Inlet:

    • Mode: Split (e.g., 15:1 ratio for concentrations >10 µg/mL).[14]

    • Temperature: 250°C.[14]

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.[14]

    • Ramp 1: Increase at 3°C/min to 85°C.[14]

    • Ramp 2: Increase at 5°C/min to 180°C.

    • Ramp 3: Increase at 30°C/min to 250°C, hold for 5 minutes.[14]

  • Detector (FID):

    • Temperature: 300°C.[14]

    • Hydrogen Flow: 40 mL/min.[14]

    • Air Flow: 500 mL/min.[14]

    • Makeup Gas (He): 27 mL/min.[14]

3. Data Analysis:

  • Integrate the this compound peak and check the peak asymmetry/tailing factor. An ideal peak has an asymmetry factor between 0.9 and 1.5.

  • Quantify the sample using the calibration curve generated from the standards.

References

Technical Support Center: Analysis of Methyl Geranate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing methyl geranate (B1243311) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for methyl geranate in GC-MS analysis?

A1: The expected molecular ion ([M]⁺) for this compound (C₁₁H₁₈O₂) is at a mass-to-charge ratio (m/z) of 182.26.[1][2] It is important to note that the molecular ion peak may be of low intensity in the electron ionization (EI) mass spectrum.

Q2: What are the major fragment ions observed in the mass spectrum of this compound?

A2: The mass spectrum of this compound is characterized by several key fragment ions. The base peak is typically observed at m/z 41, with another very intense peak at m/z 69. Other significant fragments can be found at m/z 83 and 114.[1] A summary of these fragments is provided in the data presentation section.

Q3: Can this compound isomerize during GC-MS analysis?

A3: While specific studies on this compound isomerization during GC-MS are not prevalent, isomerization is a known phenomenon for structurally similar terpenes, such as geranial and neral.[3] High injector temperatures or active sites in the GC system can potentially cause isomerization of the double bonds in this compound, leading to the appearance of unexpected peaks, such as methyl nerolate (the Z-isomer). It is crucial to use optimized GC conditions to minimize this risk.

Q4: Is derivatization required for the analysis of this compound?

A4: this compound is a relatively volatile ester and can typically be analyzed directly by GC-MS without derivatization. However, if you are analyzing its precursor, geranic acid, derivatization to its methyl ester (this compound) is a common and effective strategy to improve its volatility and chromatographic behavior.[4]

Q5: What type of GC column is recommended for this compound analysis?

A5: A non-polar or mid-polarity column is generally suitable for the analysis of terpenes and their esters. Columns with a 5% phenyl-methylpolysiloxane stationary phase are a common choice and have been used for the analysis of related essential oil components.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Steps
Peak Tailing - Active sites in the injector liner or column.[6] - Column contamination.[7] - Incorrect column installation.[6]- Replace the injector liner with a deactivated one. - Trim the first few centimeters of the column. - Condition the column according to the manufacturer's instructions. - Ensure the column is installed correctly in the injector and detector.
Peak Fronting - Column overload.[8] - Incompatible solvent.- Dilute the sample. - Reduce the injection volume. - Ensure the sample solvent is compatible with the stationary phase.
Problem 2: Inconsistent Peak Areas or Retention Times (Poor Reproducibility)
Symptom Possible Cause Troubleshooting Steps
Variable Peak Areas - Leaks in the injection port septum or connections.[9] - Inconsistent injection volume (autosampler or manual). - Sample degradation in the injector.[10]- Perform a leak check of the GC inlet. - Replace the septum. - Verify autosampler performance and syringe condition. - Optimize the injector temperature to prevent thermal degradation.
Shifting Retention Times - Fluctuations in carrier gas flow rate. - Column aging or contamination.[7] - Oven temperature instability.- Check the carrier gas supply and pressure regulators. - Perform a leak check on the gas lines. - Condition or replace the GC column. - Verify the oven temperature calibration.
Problem 3: Presence of Unexpected Peaks
Symptom Possible Cause Troubleshooting Steps
Ghost Peaks - Carryover from previous injections. - Contamination of the syringe, solvent, or injector.[7]- Run a solvent blank to confirm carryover. - Clean the syringe and replace the rinse solvent. - Clean the injector port and replace the liner and septum.
Isomerization Peaks (e.g., Methyl Nerolate) - High injector temperature causing thermal isomerization. - Active sites in the GC system.- Lower the injector temperature in increments to find the optimal balance between volatilization and stability. - Use a deactivated liner and column.
Degradation Products - Thermal decomposition of this compound in the hot injector.[11]- Reduce the injector temperature. - Use a pulsed splitless injection to minimize residence time in the inlet.[12]
Contaminant Peaks - Contaminated carrier gas or gas lines.[8] - Column bleed. - Phthalates or other plasticizers from sample handling.- Use high-purity carrier gas and install traps. - Condition the column to reduce bleed. - Use glass or solvent-rinsed labware for sample preparation.

Data Presentation

Table 1: Key Mass Spectral Fragments of this compound

m/z Relative Intensity Proposed Ion Assignment
41High[C₃H₅]⁺
69High[C₅H₉]⁺
83Moderate[C₆H₁₁]⁺
114Moderate[M - C₅H₁₀]⁺
182Low[M]⁺ (Molecular Ion)

Data compiled from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

Representative GC-MS Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Dilute the essential oil or sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Parameters:

Parameter Setting
GC System Gas Chromatograph coupled to a Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C (may need optimization to prevent degradation)
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless
Oven Program - Initial Temperature: 60 °C, hold for 2 min - Ramp: 5 °C/min to 240 °C - Hold: 5 min at 240 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

This is an example method; optimization is recommended.[4][5]

Visualizations

Troubleshooting Workflow for this compound GC-MS Analysis

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC-MS Analysis start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? peak_shape->reproducibility No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes extra_peaks Unexpected Peaks? reproducibility->extra_peaks No area_var Area Variation reproducibility->area_var Yes rt_shift RT Shift reproducibility->rt_shift Yes no_peaks No/Low Signal? extra_peaks->no_peaks No ghost Ghost Peaks extra_peaks->ghost Yes isomer Isomerization extra_peaks->isomer Yes degradation Degradation extra_peaks->degradation Yes check_system Check MS Tune Verify Sample Concentration no_peaks->check_system Yes end Problem Resolved no_peaks->end No check_liner Check/Replace Liner Trim Column tailing->check_liner check_overload Dilute Sample Reduce Injection Volume fronting->check_overload check_liner->end check_overload->end leak_check Perform Leak Check Check Syringe area_var->leak_check flow_check Check Carrier Gas Flow Verify Oven Temp rt_shift->flow_check leak_check->end flow_check->end run_blank Run Solvent Blank Clean Injector ghost->run_blank optimize_temp Optimize Injector Temp Use Deactivated Liner isomer->optimize_temp degradation->optimize_temp run_blank->end optimize_temp->end check_system->end

Caption: A flowchart outlining a systematic approach to troubleshooting common issues in this compound GC-MS analysis.

Logical Relationships in Troubleshooting

LogicalRelationships Logical Relationships in GC-MS Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Poor Peak Shape Poor Peak Shape System Activity System Activity Poor Peak Shape->System Activity Method Parameters Method Parameters Poor Peak Shape->Method Parameters Sample Issues Sample Issues Poor Peak Shape->Sample Issues Poor Reproducibility Poor Reproducibility Poor Reproducibility->System Activity Poor Reproducibility->Method Parameters Extra Peaks Extra Peaks Extra Peaks->Method Parameters Contamination Contamination Extra Peaks->Contamination System Maintenance System Maintenance System Activity->System Maintenance Method Optimization Method Optimization Method Parameters->Method Optimization Contamination->System Maintenance Sample Issues->Method Optimization Sample Preparation Sample Preparation Sample Issues->Sample Preparation

Caption: Diagram illustrating the relationships between analytical symptoms, their potential causes, and corresponding solutions.

References

Technical Support Center: Optimization of SPME Parameters for Methyl Geranate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methyl geranate (B1243311) using Solid-Phase Microextraction (SPME). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best SPME fiber for methyl geranate analysis?

A1: The optimal fiber choice depends on the sample matrix and the desired sensitivity. For floral volatile compounds like this compound, fibers with mixed phases are often preferred due to their broad analyte range. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are frequently used for their efficiency in extracting a wide range of volatile and semi-volatile compounds.[1][2][3][4] Carboxen/Polydimethylsiloxane (CAR/PDMS) is also a strong candidate, known for its high sensitivity towards volatile compounds.[5][6] It is recommended to test a few fiber types to determine the best performance for your specific application.

Q2: What are the typical ranges for extraction time and temperature for this compound?

A2: Extraction time and temperature are critical and interdependent parameters that significantly influence the amount of analyte adsorbed by the SPME fiber.[3] For volatile compounds, extraction times typically range from 15 to 60 minutes.[7][8] Extraction temperatures commonly fall between 30°C and 70°C.[5][8][9] It is crucial to find the optimal balance; higher temperatures can increase the volatility of this compound, leading to higher concentrations in the headspace, but excessively high temperatures can negatively impact the fiber's adsorption efficiency.[7]

Q3: How do I optimize the desorption conditions for this compound?

A3: Desorption is typically performed thermally in the gas chromatograph (GC) injection port. Key parameters to optimize are desorption temperature and time. A desorption temperature of 250°C is a common starting point.[2][9] The desorption time should be sufficient to ensure complete transfer of the analyte from the fiber to the GC column, typically ranging from 2 to 5 minutes.[2][7][9] It is important to use a splitless injection mode to maximize the transfer of the analyte and enhance sensitivity.[7]

Q4: Can the sample matrix affect my this compound analysis?

A4: Yes, the sample matrix can have a significant impact on the extraction efficiency of SPME, a phenomenon known as the "matrix effect".[10][11][12] Components in the matrix can compete with this compound for adsorption sites on the fiber or alter its volatility. For aqueous samples, adding salt (e.g., NaCl or Na₂SO₄) at concentrations of 5% to 30% (w/v) can increase the ionic strength of the solution, which often enhances the release of volatile compounds into the headspace.[7][8][13] Adjusting the pH of the sample can also be beneficial.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no peak for this compound - Inappropriate SPME fiber selection. - Suboptimal extraction time or temperature. - Incomplete desorption. - Matrix effects suppressing the signal.- Test different fiber coatings (e.g., DVB/CAR/PDMS, CAR/PDMS).[1][6] - Optimize extraction time and temperature using a systematic approach (e.g., design of experiments).[3][5] - Increase desorption temperature or time. Ensure the GC is in splitless mode during injection.[7] - Try adding salt to your sample or adjusting the pH.[7][13]
Poor reproducibility (high %RSD) - Inconsistent extraction time or temperature. - Inconsistent sample volume or agitation. - Fiber degradation or carryover.- Precisely control extraction time and temperature for all samples and standards.[7] - Use a constant sample volume and maintain consistent agitation (e.g., stirring or shaking) during extraction.[7] - Condition the fiber before each use according to the manufacturer's instructions. Run a blank after each sample to check for carryover.[14]
Broad or tailing peaks - Inappropriate GC inlet liner. - Slow desorption. - Active sites in the GC system.- Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) specifically designed for SPME.[7][15] - Increase the desorption temperature. - Deactivate the GC inlet and column to minimize analyte interaction.
Ghost peaks or carryover - Incomplete desorption from the previous run. - Contamination of the SPME fiber or syringe.- Increase the desorption time or temperature. - Properly condition the fiber between injections by baking it in a clean, hot injector port.[14] - Run a blank analysis to confirm the system is clean.

Data Presentation

Table 1: Comparison of SPME Fiber Coatings for Floral Volatile Compound Analysis

Fiber CoatingPrinciple of OperationTypical AnalytesAdvantagesDisadvantages
DVB/CAR/PDMS Adsorption/Absorption (Bipolar)Broad range of volatile and semi-volatile compounds (C3-C20).Versatile, suitable for complex mixtures.[1][2][4]May have lower capacity for very light or very heavy compounds compared to single-sorbent fibers.
CAR/PDMS Adsorption/Absorption (Bipolar)Trace-level volatile compounds.High sensitivity for small molecules.[5][6]May be less effective for larger, semi-volatile compounds.
PDMS/DVB Adsorption/Absorption (Bipolar)Volatile compounds, amines, and nitro-aromatic compounds.Good for a wide range of molecular weights.May have different selectivity compared to CAR-based fibers.
PDMS Absorption (Nonpolar)Nonpolar volatile and semi-volatile compounds.Good for higher molecular weight analytes.Not suitable for polar compounds.

Table 2: Influence of Key SPME Parameters on this compound Analysis

ParameterTypical RangeEffect on Extraction EfficiencyConsiderations
Extraction Temperature 30°C - 70°C[5][8][9]Increasing temperature generally increases analyte volatility and diffusion rates, potentially improving extraction. However, it can also decrease the fiber's partition coefficient, reducing adsorption.[7]The optimal temperature is a balance between analyte volatility and fiber adsorption capacity.
Extraction Time 15 - 60 min[7][8]Longer extraction times generally lead to higher analyte recovery until equilibrium is reached.[16]For quantitative analysis, it is crucial to either reach equilibrium or maintain a consistent, pre-equilibrium extraction time for all samples.[16]
Sample Agitation Stirring or ShakingAgitation reduces the time required to reach equilibrium by facilitating the mass transfer of the analyte to the fiber.[7]Consistent agitation is critical for good precision.
Salt Addition 5% - 30% (w/v)[13]Increases the ionic strength of aqueous samples, which can "salt out" volatile compounds, increasing their concentration in the headspace.[7]The optimal salt concentration can vary depending on the analyte and matrix.
Desorption Temperature 230°C - 280°C[2][14]Must be high enough for rapid and complete transfer of the analyte from the fiber to the GC column.Too high a temperature can degrade the fiber over time.
Desorption Time 2 - 7 min[17]Should be sufficient for complete desorption to prevent carryover.Longer times may be needed for less volatile compounds or thicker film fibers.

Experimental Protocols

General Protocol for SPME-GC Analysis of this compound

  • Sample Preparation:

    • Place a known volume or weight of the sample into a headspace vial.

    • If applicable, add a precise amount of salt (e.g., NaCl) and an internal standard.

    • Seal the vial with a septum cap.

  • SPME Fiber Conditioning:

    • Before the first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port for a specified time.

  • Extraction:

    • Place the sample vial in a heating block or water bath set to the optimized extraction temperature.

    • Allow the sample to equilibrate at this temperature for a set period (e.g., 5-15 minutes).

    • Manually or automatically insert the SPME fiber through the vial's septum and expose it to the headspace above the sample for the optimized extraction time. Ensure consistent agitation if required.

    • Retract the fiber into the needle.

  • Desorption and GC Analysis:

    • Immediately insert the needle into the heated GC injection port.

    • Expose the fiber by depressing the plunger to desorb the analytes onto the GC column. The injection should be in splitless mode.

    • Start the GC temperature program to separate the analytes.

    • After the optimized desorption time, retract the fiber and remove the syringe from the injector.

  • Data Acquisition and Analysis:

    • Acquire the chromatogram and mass spectrum (if using GC-MS).

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the peak area and calculate the concentration using a calibration curve or internal standard method.

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial Additives Add Salt / IS Sample->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate at Temp Seal->Equilibrate Transfer to Heating Block Expose Expose SPME Fiber Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Desorb in GC Inlet Retract->Desorb Inject into GC Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis Acquire Data

Caption: Workflow for this compound analysis using SPME-GC-MS.

Troubleshooting_Tree decision decision issue issue solution solution start Start Troubleshooting issue_check What is the issue? start->issue_check Problem Occurs no_peak Checked Injection? issue_check->no_peak No/Low Peak poor_repro Consistent Procedure? issue_check->poor_repro Poor Reproducibility bad_shape Using SPME liner? issue_check->bad_shape Bad Peak Shape no_peak_yes Optimize SPME Parameters no_peak->no_peak_yes Yes no_peak_no Check GC System: Syringe, Inlet, Detector no_peak->no_peak_no No solution_params Vary Fiber, Temp, Time. Add Salt. no_peak_yes->solution_params How? poor_repro_yes Check Fiber Health. Ensure proper conditioning. poor_repro->poor_repro_yes Yes poor_repro_no Standardize Time, Temp, Volume, and Agitation. poor_repro->poor_repro_no No bad_shape_yes Increase Desorption Temp. Check for system activity. bad_shape->bad_shape_yes Yes bad_shape_no Install correct narrow-bore SPME inlet liner. bad_shape->bad_shape_no No

References

stability of methyl geranate in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl geranate (B1243311) in various solvents and at different temperatures. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of methyl geranate?

A1: this compound is considered stable under normal storage conditions.[1] For optimal shelf life, it is recommended to store it under a nitrogen atmosphere, at a cool temperature (maximum 18°C), and protected from prolonged exposure to light, humidity, and air.[2] Under these conditions, the shelf life can be up to 48 months.[2] However, its stability can be compromised by the presence of strong acids or bases.[1]

Q2: How can I determine the stability of this compound in my specific experimental conditions (solvent, temperature)?

A2: To determine the stability in your specific conditions, a forced degradation study is recommended. This involves subjecting a solution of this compound in your solvent of interest to various stress conditions, such as elevated temperatures, and acidic and basic environments, to accelerate its degradation.[3][4] The degradation can then be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Q3: What are the likely degradation pathways for this compound?

A3: As an ester, this compound is primarily susceptible to hydrolysis, which is the cleavage of the ester bond to form geranic acid and methanol. This reaction can be catalyzed by both acids and bases. At elevated temperatures, thermal decomposition may also occur, potentially leading to a variety of breakdown products.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of this compound in my solution over time.

  • Possible Cause 1: Hydrolysis. The presence of acidic or basic impurities in your solvent or on your glassware can catalyze the hydrolysis of this compound. Even neutral water can cause slow hydrolysis.

    • Troubleshooting Step: Ensure your solvent is of high purity and your glassware is thoroughly cleaned and dried. If working in an aqueous or protic solvent, consider buffering the solution to a neutral or slightly acidic pH (around pH 4-6), as esters are generally more stable under these conditions.

  • Possible Cause 2: Thermal Degradation. If your experiment involves elevated temperatures, thermal decomposition may be occurring.

    • Troubleshooting Step: Evaluate the thermal stability of this compound at your experimental temperature by running a control experiment where a solution of this compound is heated for the same duration without other reactants. Analyze the sample at different time points to determine the rate of degradation.

  • Possible Cause 3: Oxidative Degradation. Although less common for esters, the presence of oxidizing agents or exposure to air (oxygen) at elevated temperatures could potentially lead to degradation.

    • Troubleshooting Step: If oxidative degradation is suspected, consider degassing your solvent and running the experiment under an inert atmosphere (e.g., nitrogen or argon).

Issue: I see new, unknown peaks appearing in my chromatogram during my experiment.

  • Possible Cause: Formation of Degradation Products. These new peaks are likely degradation products of this compound.

    • Troubleshooting Step: To identify these products, you can perform a forced degradation study under controlled conditions (acidic, basic, oxidative, thermal) and analyze the resulting solutions by HPLC coupled with a mass spectrometer (LC-MS) or by Gas Chromatography-Mass Spectrometry (GC-MS).[4][6] This will help you to characterize the degradation products and understand the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[4]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[4]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Control Sample: Dilute 1 mL of the stock solution with 1 mL of the solvent and keep at room temperature.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A common starting point is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Example Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (determine by running a UV scan).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[4] Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Data Presentation

The following tables provide a template for summarizing quantitative data from a stability study of this compound. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Stability of this compound in Different Solvents at 40°C

SolventTime (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
Ethanol 0100.00.0
2498.51.5
4897.12.9
Water 0100.00.0
2495.24.8
4890.89.2
Acetone 0100.00.0
2499.80.2
4899.50.5

Table 2: Effect of Temperature on the Stability of this compound in 50% Ethanol/Water

Temperature (°C)Time (hours)This compound Remaining (%)Half-life (t½) (hours)
25 2499.2> 1000
4898.5
40 2497.0450
4894.1
60 2490.5150
4882.0

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acidic (0.1M HCl, 60°C) Prep->Acid Expose to Stress Conditions Base Basic (0.1M NaOH, RT) Prep->Base Expose to Stress Conditions Oxidative Oxidative (3% H2O2, RT) Prep->Oxidative Expose to Stress Conditions Thermal Thermal (80°C) Prep->Thermal Expose to Stress Conditions Control Control (Solvent, RT) Prep->Control Expose to Stress Conditions HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze at Time Points Base->HPLC Analyze at Time Points Oxidative->HPLC Analyze at Time Points Thermal->HPLC Analyze at Time Points Control->HPLC Analyze at Time Points Data Data Analysis (Quantify Degradation) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Decrease in this compound Concentration Observed Hydrolysis Hydrolysis (Acid/Base/Water) Start->Hydrolysis Is the solvent protic/aqueous? Thermal Thermal Degradation Start->Thermal Is the experiment at high temp? Oxidative Oxidative Degradation Start->Oxidative Is the sample exposed to air/oxidants? CheckPurity Check Solvent Purity & Clean Glassware Hydrolysis->CheckPurity Buffer Buffer Solution (pH 4-6) Hydrolysis->Buffer ThermalControl Run Thermal Control Experiment Thermal->ThermalControl InertAtmosphere Use Inert Atmosphere (N2 or Ar) Oxidative->InertAtmosphere

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Purification of Synthetic Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of synthetic methyl geranate (B1243311).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic methyl geranate?

A1: The most common impurities in synthetic this compound depend on the synthetic route. Key impurities include:

  • Geometric Isomer (Z-isomer - Methyl Neronate): Synthetic methods often produce a mixture of (E) and (Z) isomers. The desired product is typically the (E)-isomer, this compound.

  • Unreacted Starting Materials:

    • Geranic Acid: If the synthesis involves the esterification of geranic acid, incomplete reaction can leave residual acid.

    • Methanol (B129727): Excess methanol used in the esterification may be present.

    • 6-methylhept-5-en-2-one (Methyl Heptenone): A common starting material in the Wittig-Horner synthesis route.[1]

  • Byproducts from Synthesis:

    • Dialkylphosphate Salts: These are byproducts of the Horner-Wadsworth-Emmons variation of the Wittig reaction and are typically water-soluble.[2][3]

  • Degradation Products: Although stable under normal conditions, prolonged exposure to high temperatures or strong acids/bases can lead to hydrolysis back to geranic acid and methanol.[4][5]

Q2: What is the typical purity of commercially available synthetic this compound?

A2: Commercially available synthetic this compound is often sold as a mixture of isomers with purities typically ranging from ≥94% to ≥96% (sum of isomers).[6][7]

Troubleshooting Guides

Fractional Vacuum Distillation

Q1: I am getting poor separation of isomers during fractional vacuum distillation. What can I do?

A1: Poor separation of isomers with close boiling points is a common challenge. Here are some troubleshooting steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of glass beads) to increase the number of theoretical plates.[8]

  • Optimize Reflux Ratio: Increase the reflux ratio to allow for more condensation and re-vaporization cycles, which enhances separation.

  • Control Heating Rate: A slow and steady heating rate is crucial. Rapid heating can lead to "bumping" and carry-over of less volatile components.[9]

  • Ensure a Stable Vacuum: Fluctuations in vacuum pressure will alter boiling points and disrupt the separation. Ensure all joints are properly sealed and the vacuum source is stable.[8]

Q2: My this compound appears to be degrading during distillation. How can I prevent this?

A2: Degradation is likely due to excessive heat. This compound has a boiling point of approximately 230°C at atmospheric pressure.[7]

  • Use Vacuum Distillation: Applying a vacuum lowers the boiling point, reducing the required temperature and minimizing thermal degradation.[8][9][10]

  • Avoid Hot Spots: Use a heating mantle with a stirrer to ensure even heating of the distillation flask.

Chromatographic Purification (HPLC)

Q1: I am not achieving baseline separation between this compound and its Z-isomer on my reverse-phase HPLC column. What should I try?

A1: Optimizing your mobile phase and column selection is key:

  • Adjust Mobile Phase Composition:

    • Solvent Ratio: Fine-tune the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.[11][12]

    • Solvent Type: If you are using methanol, switching to acetonitrile (or vice-versa) can alter selectivity.[12]

  • Modify Mobile Phase pH: Adding a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape for any residual geranic acid and may influence the separation of isomers.[13]

  • Change the Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase chemistry that may offer different selectivity for the isomers.

Q2: My purified fractions from preparative HPLC contain residual solvents. What is the best way to remove them?

A2: Residual solvents from HPLC are typically removed by evaporation under reduced pressure using a rotary evaporator. Gentle heating can be applied to expedite the process, but care should be taken to avoid degrading the this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol [14]
Appearance Colorless to pale yellow liquid[15]
Odor Waxy, green, fruity[7]
Boiling Point ~230 °C at 760 mmHg, 70°C at 4 mmHg[7][16]
Density 0.917 - 0.927 g/cm³ at 25°C[7]
Refractive Index 1.464 - 1.474 at 20°C[7]
Solubility Soluble in alcohol, insoluble in water[7]

Table 2: Summary of Analytical Methods for Purity Assessment

MethodTypical ParametersPurpose
GC-MS Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessInjector Temp: 250°COven Program: 70°C (2 min hold), ramp at 10°C/min to 250°C (5 min hold)Carrier Gas: Helium[17]Identification and quantification of volatile impurities and isomers.
HPLC Column: Reverse-phase C18Mobile Phase: Acetonitrile and water, often with an acid modifier (e.g., formic or phosphoric acid)[13]Quantification of non-volatile impurities, isomers, and purity assessment.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the synthetic this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 100 µg/mL.

  • Instrumentation:

    • GC Column: Use a non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[17]

    • Injector: Set the injector temperature to 250°C.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold at 250°C for 5 minutes.[17]

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[17]

    • MS Detector: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-300.

  • Analysis: Inject 1 µL of the prepared sample. Identify peaks by comparing their mass spectra with a reference library and their retention times with a known standard. Calculate purity based on the relative peak areas.

Protocol 2: Purification by Preparative HPLC
  • Column: A reverse-phase C18 column suitable for preparative scale separations.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile and water. The exact ratio should be optimized for the best separation of this compound from its impurities, as determined by analytical HPLC. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.[13]

  • Sample Preparation: Dissolve the crude synthetic this compound in the mobile phase at a high concentration, ensuring it is fully dissolved. Filter the sample through a 0.45 µm filter before injection.

  • Chromatography:

    • Equilibrate the column with the mobile phase.

    • Inject the sample onto the column.

    • Run the separation using an isocratic or gradient elution profile as optimized.

    • Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the purified fractions and remove the mobile phase solvents using a rotary evaporator under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_product Final Product start Crude Synthetic This compound distillation Fractional Vacuum Distillation start->distillation Option 1 hplc Preparative HPLC start->hplc Option 2 gcms GC-MS Analysis distillation->gcms hplca Analytical HPLC distillation->hplca hplc->gcms hplc->hplca end Purified This compound gcms->end hplca->end

Caption: Experimental workflow for the purification and analysis of synthetic this compound.

troubleshooting_distillation cluster_solutions Potential Solutions issue Poor Isomer Separation in Fractional Distillation sol1 Increase Column Efficiency issue->sol1 sol2 Optimize Reflux Ratio issue->sol2 sol3 Control Heating Rate issue->sol3 sol4 Ensure Stable Vacuum issue->sol4

Caption: Troubleshooting logic for poor isomer separation in fractional distillation.

References

Technical Support Center: Purification of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from methyl geranate (B1243311) samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude methyl geranate samples?

A1: The most common impurities in this compound synthesized via Fischer esterification are unreacted starting materials, namely geranic acid and methanol.[1] Other potential impurities can include side-reaction products and residual acid catalyst (e.g., sulfuric acid) used during the synthesis.[2]

Q2: What are the recommended methods for purifying liquid esters like this compound?

A2: For liquid esters, the primary purification techniques are vacuum fractional distillation and column chromatography.[2][3] The choice between these methods depends on the nature of the impurities and the desired final purity. A preliminary wash with a mild base solution, such as sodium bicarbonate, is often recommended to remove acidic impurities before distillation or chromatography.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][4] GC-MS is particularly useful for identifying and quantifying volatile impurities.[4] HPLC, especially reverse-phase HPLC, can also be employed for purity analysis and for isolating impurities in preparative separations.[1]

Troubleshooting Guides

Vacuum Fractional Distillation

Q4: Why is the purity of my this compound not improving significantly after vacuum fractional distillation?

A4: This issue can arise if the boiling points of this compound and the impurities are very close, making separation by simple distillation ineffective.[3] In such cases, using a fractionating column with a higher number of theoretical plates can enhance separation.[5] Additionally, ensure that the distillation is performed slowly and steadily to allow for proper equilibration between the liquid and vapor phases within the column.

Q5: I am experiencing a low yield of purified this compound after distillation. What are the possible causes?

A5: Low yields can be attributed to several factors. The initial esterification reaction may not have gone to completion, resulting in a lower amount of the desired product to begin with.[3] Losses can also occur due to the product adhering to the glassware or through decomposition if the distillation temperature is too high.[3] Terpene esters can be sensitive to heat, so it is crucial to use a vacuum to lower the boiling point and avoid thermal degradation.[5]

Q6: My this compound sample appears to be decomposing during distillation, indicated by a color change or the formation of viscous material. What should I do?

A6: Decomposition is often caused by excessive heat. To mitigate this, ensure you are using an appropriate vacuum level to lower the boiling point of this compound.[5] It is also important to use a stir bar to prevent bumping and ensure even heating of the liquid.[6] If decomposition persists, column chromatography, which is performed at room temperature, may be a more suitable purification method.

Column Chromatography

Q7: The components in my this compound sample are not separating well on the silica (B1680970) gel column. What adjustments can I make?

A7: Poor separation in column chromatography is typically due to an inappropriate solvent system (eluent). The polarity of the eluent should be optimized to achieve a good separation. You can start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For terpene compounds, a common approach is to use a mixture of hexane (B92381) and ethyl acetate (B1210297), starting with a low percentage of ethyl acetate and gradually increasing its concentration.

Q8: After column chromatography, my collected fractions still show impurities when analyzed by TLC. What could be the reason?

A8: This can happen if the fractions are too large, leading to the collection of multiple components in a single fraction. Try collecting smaller fractions to improve the resolution of the separation. Also, ensure that the column is not overloaded with the crude sample, as this can lead to band broadening and poor separation.

Q9: I am observing cracks in the silica gel bed of my column. How does this affect the purification and what should I do?

A9: Cracks in the silica gel bed create channels through which the solvent and sample can pass without proper interaction with the stationary phase, leading to poor separation.[7] This is often caused by the column running dry.[7] It is crucial to ensure that the solvent level always remains above the top of the silica gel.[7] If cracks have formed, the column will likely need to be repacked.[7]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

FeatureVacuum Fractional DistillationColumn Chromatography
Principle of Separation Difference in boiling pointsDifferential adsorption to a stationary phase based on polarity
Typical Purity Achieved Good to high (can reach >95%)Very high (can exceed 99%)[6]
Scale Suitable for both small and large quantitiesCan be scaled, but often used for smaller to moderate quantities in a lab setting
Advantages Faster for large quantities, effective for separating compounds with significantly different boiling points.[5]Excellent for separating compounds with similar boiling points and for heat-sensitive compounds.[8]
Disadvantages May cause decomposition of heat-sensitive compounds, less effective for compounds with close boiling points.[3]Can be time-consuming, requires larger volumes of solvent, and may lead to sample loss on the column.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source (e.g., vacuum pump or water aspirator)[6]

  • Manometer

  • Heating mantle with a stirrer

  • Stir bar[6]

  • Grease for glass joints[6]

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.[6]

    • Add the crude this compound and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly greased to create a good seal.[6]

    • Place the thermometer correctly in the distillation head, with the top of the bulb level with the side arm leading to the condenser.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Slowly apply the vacuum and monitor the pressure with the manometer.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently.

    • Observe the reflux of the condensate in the fractionating column.

    • Collect any initial low-boiling impurities in a separate receiving flask.

    • Slowly increase the heat until the this compound begins to distill. Collect the fraction that distills at a stable temperature and pressure.

    • Monitor the temperature throughout the distillation. A sharp, stable boiling point indicates the collection of a pure compound.[3]

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Vent the system slowly to avoid a sudden rush of air that could disturb the collected distillate.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the eluent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Maintain a constant flow of eluent through the column. Gentle pressure can be applied to speed up the process (flash chromatography).

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions onto TLC plates.

    • Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp or with a suitable stain.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_distillation start Start: Crude this compound in Flask setup Assemble Vacuum Fractional Distillation Apparatus start->setup vacuum Apply Vacuum and Start Cooling Water setup->vacuum heat Gently Heat the Flask vacuum->heat reflux Observe Reflux in Column heat->reflux collect_impurities Collect Low-Boiling Impurities reflux->collect_impurities collect_product Collect Pure this compound Fraction at Stable Temperature collect_impurities->collect_product cooldown Cool Apparatus to Room Temperature collect_product->cooldown vent Slowly Vent the System cooldown->vent end End: Purified this compound vent->end

Caption: Workflow for the purification of this compound by vacuum fractional distillation.

experimental_workflow_chromatography start Start: Crude this compound pack_column Pack Column with Silica Gel start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent via Rotary Evaporation combine_fractions->remove_solvent end End: Purified this compound remove_solvent->end

Caption: Workflow for the purification of this compound by column chromatography.

purification_decision_tree start Start: Crude this compound Sample q1 Are impurities acidic (e.g., geranic acid, catalyst)? start->q1 wash Wash with aq. NaHCO3 solution q1->wash Yes q2 Are boiling points of impurities significantly different from this compound? q1->q2 No wash->q2 chromatography Use Column Chromatography q2->chromatography Yes (close boiling points) q3 Is the compound heat-sensitive? q2->q3 No distillation Use Vacuum Fractional Distillation q3->distillation No q3->chromatography Yes

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Accurate Quantification of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of methyl geranate (B1243311). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical quantification of methyl geranate, with a particular focus on mitigating matrix effects.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the quantification of this compound.

Problem Possible Cause Solutions
Poor reproducibility of results across different sample preparations. Variable Matrix Effects: Inconsistent levels of co-eluting matrix components can lead to varying degrees of signal suppression or enhancement.[1][2]- Implement a consistent and robust sample preparation protocol: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove interfering compounds. For plant materials, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted.[3] - Utilize an internal standard: A stable isotope-labeled (SIL) internal standard is ideal as it behaves similarly to the analyte and can compensate for variations in matrix effects. - Employ matrix-matched calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to account for consistent matrix effects.[2]
Lower than expected recovery of this compound. Signal Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a reduced signal.- Optimize chromatographic separation: Adjust the GC method (e.g., temperature ramp, column type) to separate this compound from interfering peaks. - Dilute the sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components. - Use the standard addition method: This method can compensate for signal suppression by adding known amounts of the standard to the sample.[4][5]
Higher than expected concentration of this compound. Signal Enhancement: Certain matrix components can enhance the ionization of this compound, leading to an artificially high signal. This is a known phenomenon in GC-MS where matrix components can block active sites in the injector liner, protecting the analyte from thermal degradation.- Matrix-matched calibration: This is a highly effective way to compensate for signal enhancement as the standards and samples will be affected similarly.[1][2] - Thorough sample cleanup: Employing techniques like SPE with appropriate sorbents can remove the compounds causing signal enhancement.
Inconsistent calibration curve linearity. Matrix Effects Varying with Concentration: The impact of the matrix may not be linear across the entire concentration range of the calibration curve.- Use matrix-matched calibrants: This ensures that the calibration curve is generated under the same matrix conditions as the samples.[1] - Narrow the calibration range: If the effect is more pronounced at higher or lower concentrations, narrowing the calibration range to bracket the expected sample concentrations can improve linearity.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects refer to the alteration of the analytical signal of this compound due to the presence of other components in the sample matrix.[2] These effects can manifest as either signal suppression (a lower signal than expected) or signal enhancement (a higher signal than expected), leading to inaccurate quantification. This interference occurs when co-eluting compounds from the matrix affect the ionization efficiency of this compound in the mass spectrometer's ion source.[1]

Q2: What are the common sample matrices for this compound analysis and what are the potential interferences?

A2: this compound is commonly found in essential oils, cosmetic products (lotions, perfumes), food and beverages (fruit juices, wine), and plant materials. Potential interferences in these matrices include other volatile and semi-volatile compounds, fatty acids, sugars, pigments, and other non-volatile components that can co-extract with this compound.[1][6][7]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration).[2] A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect can be quantified using the following formula: ME (%) = [(Slopematrix-matched / Slopesolvent) - 1] x 100.[2]

Q4: What is the difference between mitigating and compensating for matrix effects?

A4: Mitigating matrix effects involves reducing or eliminating the interfering components from the sample through techniques like sample preparation (e.g., SPE, LLE) and optimizing chromatographic separation. Compensating for matrix effects, on the other hand, involves using analytical techniques to correct for the signal alteration without necessarily removing the interfering components. Common compensation techniques include matrix-matched calibration and the standard addition method.[4]

Q5: When should I use the standard addition method versus matrix-matched calibration?

A5: The standard addition method is particularly useful when a blank matrix is not available or when the matrix composition varies significantly between samples.[4][5] Matrix-matched calibration is a good choice when you have access to a representative blank matrix and are analyzing a batch of samples with similar matrix compositions.[1][2]

Data Presentation

The following table summarizes the potential impact of matrix effects on the quantification of volatile flavor compounds, like this compound, in complex matrices and the expected improvement with mitigation strategies. The values are indicative and can vary depending on the specific matrix, analyte concentration, and analytical method.

Matrix Type Analytical Technique Observed Matrix Effect (without mitigation) Mitigation/Compensation Strategy Expected Improvement in Recovery/Accuracy Reference
WineHS-SPME-GC/MSSignal suppression or enhancement can lead to concentration differences of an order of magnitude compared to true values.Standard Addition MethodProvides more accurate quantification by accounting for matrix-specific effects.[1]
Fruit JuiceUPLC-MS/MSStrong matrix effects observed, with up to 80% of pesticides showing significant suppression or enhancement in juice with pulp.Matrix-Matched CalibrationAverage recovery for spiked analytes ranged from 87% to 115%.[8]
GrapesGC-QqQ-MSSignificant signal enhancement is commonly observed for many analytes.Matrix-Matched CalibrationEssential for accurate quantification as solvent-based calibration leads to overestimation.[2]
Plant Material (General)GC-MS/MSStrong signal enhancement observed for the majority of analytes in high water and high acid content matrices.QuEChERS with d-SPE cleanup and Matrix-Matched CalibrationEnables satisfactory method performance with recoveries for the majority of analytes.[9]

Experimental Protocols

Protocol 1: Standard Addition Method for this compound Quantification by Headspace GC-MS

This protocol describes a general procedure for the quantification of this compound in a liquid matrix (e.g., clear beverage) using the standard addition method to compensate for matrix effects.

1. Materials:

  • Sample containing this compound.

  • This compound analytical standard.

  • Solvent for standard preparation (e.g., methanol (B129727) or ethanol).

  • Headspace vials (e.g., 20 mL).

  • Gas-tight syringe.

  • GC-MS system with a headspace autosampler.

2. Procedure: a. Prepare a Standard Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1000 µg/mL). b. Sample Preparation and Spiking: i. Pipette a known volume of your sample (e.g., 5 mL) into five separate headspace vials. ii. Prepare a series of spiking solutions from the stock solution. iii. Add increasing volumes of the spiking solution to four of the vials to achieve a range of added concentrations (e.g., 0, 5, 10, 20, 50 ng/mL). The first vial with no added standard is your unspiked sample. iv. Gently swirl each vial to mix. c. Headspace GC-MS Analysis: i. Equilibrate the vials in the headspace autosampler at a set temperature and time (e.g., 80°C for 15 minutes) to allow the volatile compounds to partition into the headspace. ii. Inject a fixed volume of the headspace from each vial into the GC-MS. iii. Acquire the data in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound for optimal sensitivity and selectivity. d. Data Analysis: i. Integrate the peak area of the this compound in each chromatogram. ii. Create a standard addition plot with the peak area on the y-axis and the added concentration of this compound on the x-axis. iii. Perform a linear regression on the data points. iv. Extrapolate the regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of this compound in the original sample.

Protocol 2: Sample Preparation of a Cosmetic Cream for this compound Analysis

This protocol provides a general method for extracting this compound from a cosmetic cream matrix prior to GC-MS analysis.

1. Materials:

  • Cosmetic cream sample.

  • Methanol (HPLC grade).

  • Centrifuge tubes (e.g., 15 mL).

  • Vortex mixer.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (e.g., 0.45 µm PTFE).

  • Autosampler vials.

2. Procedure: a. Sample Weighing and Extraction: i. Accurately weigh approximately 1 gram of the cosmetic cream into a 15 mL centrifuge tube. ii. Add 10 mL of methanol to the tube. iii. Vortex the tube vigorously for 2 minutes to disperse the cream. iv. Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of this compound. b. Separation and Clarification: i. Centrifuge the tube at 4000 rpm for 10 minutes to pellet the insoluble excipients. ii. Carefully collect the methanol supernatant. c. Filtration: i. Filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial. d. Analysis: i. The filtered extract is now ready for injection into the GC-MS system. It is recommended to use matrix-matched calibration or the standard addition method for accurate quantification.

Visualizations

Logical Workflow for Addressing Matrix Effects

MatrixEffectWorkflow start Start: this compound Quantification dev_method Develop Analytical Method (e.g., GC-MS) start->dev_method check_matrix Check for Matrix Effects? dev_method->check_matrix compare_slopes Compare Solvent vs. Matrix-Matched Calibration Slopes check_matrix->compare_slopes Yes no_effect No Significant Effect (Proceed with Solvent Calibration) check_matrix->no_effect No compare_slopes->no_effect No Significant Difference effect_present Matrix Effect Detected compare_slopes->effect_present Significant Difference analysis Routine Sample Analysis no_effect->analysis choose_strategy Choose Mitigation/Compensation Strategy effect_present->choose_strategy mitigate Mitigation: - Optimize Sample Prep (SPE, LLE) - Improve Chromatographic Separation choose_strategy->mitigate Mitigate compensate Compensation: - Matrix-Matched Calibration - Standard Addition Method choose_strategy->compensate Compensate validate Validate Method with Chosen Strategy mitigate->validate compensate->validate validate->analysis

Caption: Decision workflow for identifying and addressing matrix effects.

Experimental Workflow for the Standard Addition Method

StandardAdditionWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Aliquot Sample into Multiple Vials spike Spike Vials with Increasing Concentrations of Standard sample->spike unspiked Leave One Vial Unspiked (Conc. = 0) sample->unspiked gcms Analyze All Samples by GC-MS spike->gcms unspiked->gcms peak_area Measure Peak Area of this compound gcms->peak_area plot Plot Peak Area vs. Added Concentration peak_area->plot regress Perform Linear Regression plot->regress extrapolate Extrapolate to X-Intercept regress->extrapolate result Determine Original Sample Concentration extrapolate->result

Caption: Workflow for quantification using the standard addition method.

References

Technical Support Center: Synthesis of Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl geranate (B1243311). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of methyl geranate in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via Fischer esterification of geranic acid.

Issue 1: Low or No Conversion of Geranic Acid to this compound

Q: My reaction has proceeded for the recommended time, but analysis (e.g., TLC, GC) shows a significant amount of unreacted geranic acid. What are the likely causes and how can I resolve this?

A: Low or no conversion in a Fischer esterification is a common problem that can be attributed to several factors related to the reaction equilibrium.[1][2]

Possible Causes & Solutions:

  • Equilibrium Limitation: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants.[1]

    • Solution 1: Use Excess Methanol (B129727): Employ a large excess of methanol (e.g., use it as the solvent). This shifts the equilibrium towards the formation of the this compound product according to Le Chatelier's principle.[1] Using a 10-fold excess of alcohol can significantly increase the yield.[1]

    • Solution 2: Water Removal: Actively remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3]

  • Insufficient or Inactive Catalyst: The acid catalyst is crucial for protonating the carbonyl group of geranic acid, making it more susceptible to nucleophilic attack by methanol.

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] If using a solid acid catalyst like Amberlyst-15, ensure it is properly activated and not poisoned.

  • Presence of Water in Reagents: Any water present in the geranic acid, methanol, or solvent at the start of the reaction will inhibit the forward reaction.

    • Solution: Use anhydrous methanol and ensure your glassware is thoroughly dried before starting the reaction.

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may be too slow at lower temperatures, or it may not have reached equilibrium.

    • Solution: Ensure the reaction is heated to a sufficient temperature (typically reflux) to achieve a reasonable reaction rate. Monitor the reaction progress over a longer period to determine if it has reached completion. Typical reaction times can range from 1 to 10 hours.[4]

Issue 2: Formation of Impurities and Side Products

Q: My final product contains significant impurities, leading to a low yield of pure this compound. What are the potential side reactions, and how can I minimize them?

A: The formation of impurities is a common challenge. In the synthesis of this compound, the primary concerns are isomerization of the double bonds in the geranic acid backbone and other side reactions.

Possible Causes & Solutions:

  • Isomerization of Geranic Acid: The conjugated double bond system in geranic acid can be susceptible to isomerization under strong acidic conditions and heat, leading to the formation of various isomers of this compound.

    • Solution 1: Use a Milder Catalyst: Consider using a milder acid catalyst or a solid acid catalyst like Amberlyst-15, which can sometimes offer higher selectivity and reduce isomerization.

    • Solution 2: Optimize Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote isomerization.

  • Dehydration and Other Side Reactions: At high temperatures and in the presence of a strong acid, geranic acid or the product ester could potentially undergo dehydration or other degradation reactions.

    • Solution: Maintain careful control over the reaction temperature and avoid excessive heating.

Issue 3: Difficulties in Product Purification

Q: I am having trouble isolating pure this compound from the reaction mixture. What is the recommended purification procedure?

A: Proper workup and purification are critical for obtaining high-purity this compound. The main goal is to remove the acid catalyst, unreacted geranic acid, and excess methanol.

Recommended Purification Protocol:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] Be cautious as this will produce CO₂ gas.

  • Removal of Unreacted Geranic Acid: The sodium bicarbonate wash will also convert any unreacted geranic acid into its sodium salt, which is soluble in the aqueous layer and can thus be separated.

  • Washing: Further wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent (and any excess methanol) under reduced pressure using a rotary evaporator.

  • Distillation: For high purity, the crude this compound can be purified by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods are:

  • Fischer Esterification: The direct acid-catalyzed esterification of geranic acid with methanol. This is a widely used and cost-effective method.[4]

  • Transesterification: The conversion of another ester of geranic acid (e.g., ethyl geranate) to this compound by reacting it with methanol in the presence of an acid or base catalyst. Enzymatic transesterification is also a viable, milder alternative.

Q2: Which acid catalyst is best for the Fischer esterification of geranic acid?

A2: The choice of catalyst depends on the specific requirements of your synthesis.

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst that is commonly used.[4]

  • p-Toluenesulfonic Acid (p-TsOH): Another strong acid catalyst that is often used.[4]

  • Amberlyst-15: A solid acid catalyst that can be easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling. It can also be milder and more selective in some cases.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the geranic acid starting material and the appearance of the this compound product.

  • Gas Chromatography (GC): GC is a quantitative method that can be used to determine the ratio of starting material to product in the reaction mixture over time.

Data Presentation

The following tables summarize illustrative yield data for esterification reactions under various conditions. Note that specific yields for this compound may vary, and optimization is often required.

Table 1: Comparison of Catalysts for Fischer Esterification (Illustrative)

CatalystSubstrateAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)
H₂SO₄Benzoic AcidMethanol10:1Reflux1~90
p-TsOHHippuric AcidCyclohexanol1:1 (in Toluene)Reflux3096
Amberlyst-15Palmitic AcidMethanol10:1704>95

Table 2: Effect of Molar Ratio on Yield in Fischer Esterification (Illustrative)

Carboxylic AcidAlcoholMolar Ratio (Alcohol:Acid)CatalystYield (%)
Acetic AcidEthanol1:1H₂SO₄65
Acetic AcidEthanol10:1H₂SO₄97
Acetic AcidEthanol100:1H₂SO₄99

Experimental Protocols

Protocol 1: Fischer Esterification of Geranic Acid with Sulfuric Acid

This protocol is a general guideline and may require optimization.

Materials:

  • Geranic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve geranic acid in a large excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of geranic acid) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether to dilute the mixture.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until no more gas evolves), and brine.[5][6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.

Mandatory Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification GeranicAcid Geranic Acid ReactionVessel Reaction at Reflux GeranicAcid->ReactionVessel Methanol Anhydrous Methanol Methanol->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Extraction Extraction with Ether ReactionVessel->Extraction Neutralization Neutralization (NaHCO₃ wash) Washing Washing (Water, Brine) Neutralization->Washing Extraction->Neutralization Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound via Fischer esterification.

TroubleshootingLogic Start Low Yield of This compound CheckConversion Check Conversion Rate (TLC/GC) Start->CheckConversion Equilibrium Equilibrium Issue? CheckConversion->Equilibrium Low Conversion Purification Purification Loss? CheckConversion->Purification High Conversion, Low Isolated Yield Catalyst Catalyst Issue? Equilibrium->Catalyst No Sol_ExcessAlcohol Use large excess of Methanol Remove Water (Dean-Stark) Equilibrium->Sol_ExcessAlcohol Yes Conditions Reaction Conditions? Catalyst->Conditions No Sol_Catalyst Increase catalyst amount Use fresh/active catalyst Catalyst->Sol_Catalyst Yes Sol_Conditions Increase reaction time/temperature Ensure anhydrous conditions Conditions->Sol_Conditions Yes Sol_Purification Optimize work-up steps (e.g., careful extraction) Purification->Sol_Purification Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

resolving co-elution of methyl geranate with other terpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of terpenes, with a specific focus on resolving the co-elution of methyl geranate (B1243311) with other common terpenes.

Troubleshooting Guide: Resolving Co-elution of Methyl Geranate

This guide offers a systematic approach to diagnosing and resolving co-eluting peaks when analyzing this compound alongside other terpenes via Gas Chromatography (GC).

Q1: How do I confirm that this compound is co-eluting with another compound?

A1: Confirming co-elution is the first critical step. A symmetrical peak in your chromatogram does not guarantee purity.[1] Look for these indicators:

  • Peak Shape Analysis: Examine the peak for asymmetry, such as "shoulders" or "split tops." These are often the first signs that more than one compound is present.[1]

  • Mass Spectrometry (MS) Data Review: If you are using a GC-MS system, analyze the mass spectrum across the peak. Deconvolution of the mass spectra can often distinguish between co-eluting compounds.[2] If the mass spectral profile changes from the beginning to the end of the peak, co-elution is highly likely. A pure compound should have a consistent mass spectrum throughout its elution.

Q2: My this compound peak is co-eluting with another terpene. What is the first parameter I should adjust?

A2: The oven temperature program is the most effective and easiest parameter to modify to improve separation.[3][4] Adjusting the temperature ramp can alter the selectivity and efficiency of your separation.

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 3-5°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[4][5]

  • Add an Isothermal Hold: Introduce a brief isothermal hold (1-2 minutes) at a temperature approximately 20-30°C below the elution temperature of the co-eluting pair. This can provide the necessary time to achieve baseline separation.

Q3: I've optimized the temperature program, but co-elution persists. What's the next step?

A3: If temperature programming is insufficient, the next logical step is to assess your GC column and carrier gas flow rate.

  • Change the GC Column: The choice of stationary phase is critical for separating terpenes.[3] Terpenes are often analyzed on a variety of columns with different polarities. If you are using a non-polar column (like a DB-5 or HP-5ms), switching to a more polar column (like a WAX column) can dramatically alter the elution order and resolve co-eluting compounds.[2][3] Conversely, if you are on a polar column, a non-polar or mid-polarity column may provide the required selectivity.

  • Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects peak sharpness (efficiency). While it may seem counterintuitive, sometimes increasing the flow rate can lead to narrower, better-resolved peaks. However, excessively high flow rates can decrease resolution. It is best to determine the optimal flow rate for your specific column dimensions.[3]

Q4: Could my sample preparation be causing co-elution issues?

A4: While less common, improper sample preparation can lead to column overload, which causes peak fronting and poor resolution. Ensure you are using an appropriate injection mode (split vs. splitless) for your analyte concentrations. For highly concentrated samples, a higher split ratio may be necessary to avoid overloading the column.

Frequently Asked Questions (FAQs)

Q1: Which terpenes are most likely to co-elute with this compound?

A1: Co-elution depends heavily on the GC column's stationary phase. By comparing Kovats Retention Indices (RI), we can predict potential co-elution partners. On a polar (WAX-type) column , this compound has an RI of approximately 1688. Compounds with similar RIs on this phase, such as certain isomers of geranyl acetate , could be potential co-eluters. On a slightly polar (5% Phenyl-type) column , this compound has an RI of about 1323, making it potentially co-elute with other monoterpenoids in that range.[1]

Q2: Would using a longer GC column improve the separation of this compound?

A2: Yes, increasing the column length generally increases the number of theoretical plates and, therefore, the resolving power of the separation. However, this also leads to longer analysis times and potentially broader peaks. Optimizing other parameters like the temperature program or changing the stationary phase chemistry is often a more efficient first approach.[1]

Q3: What is chiral chromatography, and is it relevant for this compound?

A3: Chiral chromatography is a technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound.[6] Many terpenes, including isomers of compounds that might co-elute with this compound, are chiral.[7] If you suspect co-elution with an isomer, a chiral GC column, which contains a chiral selector in its stationary phase (often a cyclodextrin (B1172386) derivative), may be necessary to achieve separation.[8] This is a specialized technique used when standard columns fail to resolve enantiomeric pairs.[6]

Q4: Can I use a different analytical technique besides GC to avoid this co-elution problem?

A4: While GC is the most common technique for volatile compounds like terpenes, High-Performance Liquid Chromatography (HPLC) can be an alternative. HPLC separates compounds based on different principles (partitioning between a liquid mobile phase and a solid stationary phase) and may provide the necessary selectivity to resolve compounds that co-elute on GC. However, developing an HPLC method for terpenes can be more complex and may require a different detection method, such as UV or MS.

Data Presentation: Retention Indices

The following tables summarize the average Kovats Retention Index (RI) for this compound on different types of commonly used GC stationary phases. Comparing these values to the RIs of other terpenes in your sample can help predict potential co-elution.[1][4]

Table 1: this compound Retention Index on a Non-Polar Column

CompoundStationary Phase TypeAverage Retention Index (RI)
This compoundDimethyl Siloxane (e.g., DB-1, HP-1)1302

Table 2: this compound Retention Index on a Slightly Polar Column

CompoundStationary Phase TypeAverage Retention Index (RI)
This compound5% Phenyl Dimethyl Siloxane (e.g., DB-5, HP-5ms)1323

Table 3: this compound Retention Index on a Polar Column

CompoundStationary Phase TypeAverage Retention Index (RI)
This compoundPolyethylene Glycol (e.g., DB-WAX, Carbowax)1688

Experimental Protocols

Protocol 1: General Screening of Terpenes using GC-MS (Starting Method)

This protocol provides a robust starting point for the analysis of a broad range of terpenes, including this compound, using a standard non-polar column. This method should be optimized based on your specific instrument and sample matrix.[9][10]

1. Sample Preparation (Liquid Extraction)

  • Accurately weigh approximately 100-200 mg of your homogenized sample into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • If quantitative analysis is required, add a known concentration of an internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to pellet any solid material.

  • Carefully transfer the supernatant to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977 MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet: Split/Splitless, 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (adjust based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 3°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 2 minutes

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Full Scan (m/z range 40-400)

Visualizations

Troubleshooting Workflow for Co-elution

Coelution_Workflow start Suspected Co-elution of this compound confirm Confirm Co-elution (Peak Shape, MS Scan) start->confirm optimize_temp Optimize Temperature Program - Slower Ramp Rate - Add Isothermal Hold confirm->optimize_temp Yes end_success Problem Resolved confirm->end_success No check_resolution1 Resolution Achieved? optimize_temp->check_resolution1 change_column Change Column Polarity (e.g., Non-polar to Polar WAX) check_resolution1->change_column No check_resolution1->end_success Yes check_resolution2 Resolution Achieved? change_column->check_resolution2 optimize_flow Optimize Carrier Gas Flow Rate check_resolution2->optimize_flow No check_resolution2->end_success Yes check_resolution3 Resolution Achieved? optimize_flow->check_resolution3 consider_chiral Consider Advanced Techniques - Chiral GC Column - GCxGC check_resolution3->consider_chiral No check_resolution3->end_success Yes end_expert Consult Specialist consider_chiral->end_expert

Caption: Logical workflow for troubleshooting this compound co-elution.

References

calibration curve issues for methyl geranate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of methyl geranate (B1243311) using calibration curves.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for methyl geranate shows poor linearity (R² < 0.995). What are the common causes and solutions?

A1: Poor linearity is a frequent issue stemming from several factors, ranging from standard preparation to instrument settings. The primary causes include inaccurate standard dilutions, instability of standards, operating outside the detector's linear range, and issues with the chromatographic system. To address this, meticulously prepare fresh standards, verify pipettes, and ensure the concentration range is appropriate for the detector.

Q2: I am observing significant peak tailing or fronting for my this compound standards. What could be wrong?

A2: Peak asymmetry can severely impact the accuracy of integration and, consequently, quantification. Peak tailing is often caused by active sites in the GC inlet liner or column, or secondary interactions in HPLC. Peak fronting can be a sign of column overloading. To mitigate these, use a deactivated GC liner, ensure your column is in good condition, and consider reducing the injection volume or sample concentration.

Q3: How can I determine if matrix effects are impacting my this compound quantification in complex samples like cosmetics or food matrices?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry or interference in other detectors, are a common challenge in complex samples.[1][2] To assess this, you can compare the slope of a calibration curve prepared in a pure solvent with one prepared in a sample matrix extract (matrix-matched calibration). A significant difference in the slopes indicates the presence of matrix effects.

Q4: What is the best way to prepare and store this compound standard solutions?

A4: this compound is soluble in organic solvents but has limited solubility in water.[3] It is recommended to prepare a high-concentration stock solution in a solvent like methanol (B129727) or hexane (B92381) and perform serial dilutions to create working standards. Store the stock solution in a tightly sealed vial at a cool temperature and protected from light to maintain stability.[3] It is advisable to prepare fresh working standards regularly.

Troubleshooting Guides

Poor Calibration Curve Linearity
Potential Cause Troubleshooting Steps Recommended Solution
Inaccurate Standard Preparation Verify calculations for serial dilutions. Check the calibration and technique of micropipettes. Ensure the purity of the this compound standard.Re-prepare all standards using freshly calibrated pipettes and a reliable standard source.
Standard Degradation Prepare fresh working standards from a stock solution. Compare the response of old and new standards.Store stock solutions in a cool, dark place and prepare fresh dilutions daily or as needed based on stability studies.
Detector Saturation The highest concentration points deviate negatively from the linear regression.Lower the concentration of the upper-level standards or dilute the entire calibration set.
Incorrect Concentration Range The calibration range is too wide or too narrow for the detector's linear response.Determine the linear dynamic range of the detector for this compound and adjust the calibration standards accordingly.
Chromatographic Issues Inconsistent peak areas for replicate injections.Check for leaks in the system, ensure consistent injection volumes, and verify the stability of the carrier gas or mobile phase flow rate.
Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps Recommended Solution
Active Sites in GC System Observe tailing peaks, especially at low concentrations.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. If the column is old, consider replacing it.
Column Overload Observe fronting peaks, where the peak front is less steep than the tail.Reduce the injection volume or dilute the samples and standards.
Incompatible Sample Solvent (HPLC) Distorted or split peaks.Dissolve standards and samples in the mobile phase whenever possible.
Column Contamination Gradual deterioration of peak shape over several injections.Implement a column washing procedure or use a guard column to protect the analytical column.
Incorrect Flow Rate Broad or distorted peaks.Optimize the carrier gas or mobile phase flow rate for the specific column and method.
Suspected Matrix Effects
Potential Cause Troubleshooting Steps Recommended Solution
Signal Suppression/Enhancement Inconsistent results between neat standards and spiked samples.Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound.
Co-eluting Interferences Extra peaks or distorted this compound peak in sample chromatograms.Optimize the chromatographic method (e.g., temperature program in GC, mobile phase gradient in HPLC) to improve separation.
Complex Matrix High background noise or numerous interfering peaks.Employ sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before analysis.
Analyte Loss During Extraction Low recovery of spiked standards in the sample matrix.Optimize the extraction procedure to ensure efficient recovery of this compound. The use of an internal standard can help correct for recovery losses.

Experimental Protocols

Detailed Methodology for Generating a GC-MS Calibration Curve for this compound

This protocol is a general guideline and may require optimization for specific instruments and sample matrices. It is adapted from a method for a structurally similar compound, methyl 8-methylnonanoate.[3]

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane or another suitable organic solvent.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a mass spectrometer detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or a suitable split ratio to avoid detector saturation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis:

  • Inject each calibration standard in triplicate.

  • Integrate the peak area of the characteristic ion for this compound.

  • Construct a calibration curve by plotting the average peak area against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) dilute Perform Serial Dilutions stock->dilute standards Working Calibration Standards (e.g., 1-100 µg/mL) dilute->standards inject Inject Standards standards->inject acquire Acquire Data (Scan Mode) inject->acquire integrate Integrate Peak Area acquire->integrate plot Plot Peak Area vs. Concentration integrate->plot regress Perform Linear Regression plot->regress quantify Quantify Unknown Samples regress->quantify

Caption: Experimental workflow for generating a this compound calibration curve.

troubleshooting_logic start Calibration Curve Issue linearity Poor Linearity (R² < 0.995)? start->linearity peak_shape Poor Peak Shape? linearity->peak_shape No prep_error Check Standard Preparation linearity->prep_error Yes matrix_effects Matrix Effects Suspected? peak_shape->matrix_effects No active_sites Check for Active Sites (GC Inlet/Column) peak_shape->active_sites Yes (Tailing) overload Reduce Injection Volume/ Concentration peak_shape->overload Yes (Fronting) matrix_cal Use Matrix-Matched Calibration matrix_effects->matrix_cal Yes range_error Adjust Concentration Range prep_error->range_error cleanup Implement Sample Cleanup matrix_cal->cleanup

Caption: Troubleshooting logic for common calibration curve issues.

References

Technical Support Center: GC Liner Selection for Methyl Geranate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the appropriate Gas Chromatography (GC) inlet liner for the analysis of methyl geranate (B1243311).

Frequently Asked Questions (FAQs)

Q1: What are the most important characteristics of methyl geranate to consider for GC analysis?

This compound is a moderately polar terpene ester with a relatively high boiling point of approximately 247.4°C.[1][2][3] Its structure includes double bonds, making it susceptible to thermal degradation, isomerization, or oxidation within a hot GC inlet.[4] Therefore, ensuring the inertness of the entire sample flow path is critical to prevent analyte loss and ensure accurate, reproducible results.[5]

Q2: What is the best general-purpose GC liner for analyzing this compound?

For analyzing active or sensitive compounds like this compound, an Ultra Inert (UI) liner with a single taper is highly recommended as a starting point.[1][6]

  • Inertness: A deactivated, inert surface is crucial to minimize the chemical interactions that can lead to analyte degradation or adsorption.[7][8] Ultra Inert liners are specifically treated to reduce the number of active silanol (B1196071) groups on the glass surface.[8]

  • Tapered Geometry: The taper at the bottom of the liner helps to focus the vaporized sample onto the head of the GC column.[9] This design also minimizes sample contact with the metal inlet seal at the bottom of the injector, which can be another source of activity.[9]

Q3: Should I use a liner with or without glass wool for this compound analysis?

The decision to use glass wool depends on the sample's cleanliness and concentration.

  • Use a liner WITH deactivated glass wool if:

    • Your sample contains non-volatile residues ("dirty" matrix). The wool acts as a filter, trapping these contaminants and protecting the GC column.[6]

    • You need to ensure complete and reproducible vaporization of this compound, especially at higher concentrations. The wool provides a large, hot surface area that aids in this process.[6]

    • You are using a split injection, as the wool promotes thorough mixing of the sample with the carrier gas, leading to better reproducibility.[6]

  • Consider a liner WITHOUT glass wool if:

    • You are analyzing trace levels of this compound and are concerned about potential active sites even on deactivated wool.[10]

    • You are working with very clean samples (e.g., standards in a pure solvent).

    • You observe peak tailing or loss of response that you have isolated to the liner, as the wool itself can sometimes be a source of activity despite deactivation efforts.[3]

Crucially, if you use a liner with wool, it must be an Ultra Inert liner where the wool has been deactivated in situ to ensure the entire assembly is as non-reactive as possible. [5][11]

Q4: Which injection mode, split or splitless, is better for this compound?

The choice of injection mode depends directly on the concentration of this compound in your sample.[12][13]

  • Splitless Injection: Use this mode for trace analysis (low concentration samples). In this technique, the split vent is closed during the injection, allowing nearly the entire vaporized sample to be transferred to the column, which maximizes sensitivity.[12][14] This is the preferred choice when analyte amounts are near the detection limit.[12]

  • Split Injection: Use this mode for samples with higher concentrations of this compound.[12] The split vent is open, and only a portion of the sample enters the column, while the rest is vented.[14] This prevents overloading the column, which can cause broad, distorted peaks. A typical split ratio might be 50:1 or 100:1.[14]

Troubleshooting Guide

Poor chromatography when analyzing this compound can often be traced back to the inlet. The following table outlines common problems and potential liner-related solutions.

Problem Potential Cause(s) Related to Liner Recommended Solution(s)
Peak Tailing 1. Active Sites: The analyte is interacting with active sites (silanol groups) on the liner surface or glass wool, causing delayed elution.[8] 2. Slow Sample Transfer: For splitless injections, a straight or wide-bore liner may allow the sample to diffuse, leading to a slow, drawn-out transfer to the column.[9]1. Replace the current liner with a new Ultra Inert (UI) liner .[1] 2. If using wool, ensure it is also UI-deactivated. Consider trying a liner without wool. 3. Use a tapered liner to better focus the sample onto the column.[9]
Poor Reproducibility (%RSD is high) 1. Incomplete Vaporization: The sample is not vaporizing consistently between injections, often an issue with higher boiling point compounds like this compound.[9] 2. Liner Contamination: Non-volatile matrix components have built up in the liner, creating active sites.[6] 3. Backflash: The sample volume is too large for the liner's capacity at the given inlet temperature and pressure, causing the sample to spill out of the liner into other parts of the inlet.1. Use a liner with deactivated glass wool to provide more surface area for vaporization.[6] 2. Replace the liner. Implement a regular liner replacement schedule. 3. Check your solvent expansion volume. You may need to reduce your injection volume or use a liner with a larger internal diameter.
Low Analyte Response / No Peak 1. Irreversible Adsorption: The analyte is sticking permanently to active sites in the liner and never reaching the column.[8] 2. Analyte Degradation: The hot, active surface of the liner is causing the this compound to break down into other compounds.[7]1. Replace the liner with a new, highly inert liner.[7] A Siltek-coated liner is another option for very active compounds.[9] 2. Lower the inlet temperature in 10-20°C increments to see if response improves, but ensure it remains high enough for complete vaporization. 3. Check for contamination on the liner; replace if necessary.
Baseline Disturbances / Ghost Peaks 1. Liner Contamination: Residue from previous injections is bleeding out of the liner during a run. 2. Septum Particles: Small pieces of the septum have fallen into the liner, which can trap analyte and cause bleed.1. Replace the liner and the septum. 2. Using a liner with glass wool can help trap septum particles before they reach the column.[6] 3. Bake out the inlet system at a high temperature (without the column installed).

Recommended Experimental Protocol

This protocol provides a robust starting point for developing a method for this compound analysis using GC-MS.

1. GC Inlet Configuration

  • Liner: Ultra Inert Single Taper Liner with Deactivated Glass Wool (e.g., Agilent 5190-2293 or equivalent).

  • Injection Mode: Splitless (for trace analysis) or Split 100:1 (for higher concentrations).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C (Adjust as needed; high enough to vaporize the analyte quickly but low enough to prevent thermal degradation).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Septum Purge Flow: 3 mL/min.

  • Splitless Mode Parameters: Purge Flow to Split Vent: 50 mL/min at 0.75 min.

2. GC Column

  • Stationary Phase: A non-polar or mid-polarity column is suitable. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).

  • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

3. Oven Temperature Program

  • Initial Temperature: 60 °C, hold for 2 minutes.

  • Ramp: Increase at 10 °C/min to 280 °C.

  • Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the separation of this compound from other matrix components.)

4. Mass Spectrometer (MS) Parameters

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial method development, followed by Selected Ion Monitoring (SIM) for higher sensitivity if target ions are known.

Mandatory Visualizations

Liner Selection Workflow for this compound

The following diagram outlines the decision-making process for selecting the optimal GC inlet liner for your this compound analysis.

GC_Liner_Selection Workflow for this compound GC Liner Selection start Start: this compound Analysis concentration What is the sample concentration? start->concentration split Use Split Injection concentration->split High splitless Use Splitless Injection concentration->splitless Low (Trace) matrix Is the sample matrix 'clean' or 'dirty'? split->matrix splitless->matrix clean Sample is Clean (e.g., standards) matrix->clean Clean dirty Sample is Dirty (non-volatile residue) matrix->dirty Dirty liner_wool Recommendation: Ultra Inert Tapered Liner with Deactivated Glass Wool clean->liner_wool For best vaporization liner_no_wool Recommendation: Ultra Inert Tapered Liner (No Wool) clean->liner_no_wool For max inertness dirty->liner_wool end Proceed to Method Optimization liner_wool->end liner_no_wool->end

Caption: Decision tree for selecting a GC liner for this compound.

References

method validation for methyl geranate analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

On-Demand Technical Support Center: Method Validation for Methyl Geranate (B1243311) Analysis

Welcome to the technical support center for the analysis of methyl geranate in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method validation, troubleshooting, and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during the analysis of this compound.

Q1: What are matrix effects and how can they affect my this compound analysis?

A: The matrix effect is the alteration of an analytical signal (enhancement or suppression) due to the presence of other components in the sample besides the analyte itself.[1] In the context of this compound analysis, particularly in complex matrices like cosmetics or biological samples, components such as lipids, salts, or other organic compounds can interfere with the ionization efficiency in mass spectrometry or interact with the analyte during chromatographic separation.[1][2] This can lead to inaccurate quantification, either underestimating or overestimating the true concentration of this compound.[1]

Q2: I'm observing poor peak shape (tailing or fronting) for my this compound peak in my GC-MS analysis. What are the likely causes and solutions?

A: Poor peak shape is a common issue in gas chromatography.

  • Peak Tailing: This is often caused by active sites within the GC system (e.g., in the inlet liner or the column) that interact with the analyte.[3] Contamination from non-volatile residues at the head of the column can also be a cause.[3]

    • Solutions:

      • Replace the inlet liner with a fresh, deactivated one.[3]

      • Trim 10-20 cm from the inlet of the column to remove contaminated sections.[3]

      • Perform a column bake-out to remove contaminants.[4]

  • Peak Fronting: This is typically a sign of column overload.

    • Solutions:

      • Reduce the injection volume.[3]

      • Dilute your sample.[3]

      • If using a split injection, increase the split ratio.[3]

Q3: My baseline is noisy and drifting. How can I troubleshoot this?

A: A noisy or drifting baseline can obscure analyte peaks and affect integration.

  • Potential Causes:

    • Contaminated carrier gas.[5]

    • Column bleed, which can increase with temperature.[6]

    • Contamination in the injector port.[4]

  • Solutions:

    • Ensure high-purity carrier gas with appropriate gas purifiers.[5]

    • Condition the column according to the manufacturer's instructions.

    • Clean the injector port and replace the septum and liner.[7]

Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Headspace-Solid Phase Microextraction (HS-SPME) for sample preparation?

A: The choice depends on the matrix, the desired sensitivity, and the nature of the analyte.

  • LLE-GC-MS: This is a robust technique involving the extraction of the analyte from a liquid sample into an immiscible organic solvent.[8] It is suitable for a wide range of matrices but can be more labor-intensive.

  • HS-SPME-GC-MS: This technique is ideal for volatile and semi-volatile compounds like this compound in complex solid or liquid matrices.[9] It is a solvent-free technique that can offer high sensitivity.

Q5: What are the key parameters I need to assess during method validation for this compound analysis?

A: According to ICH Q2(R1) guidelines, key validation parameters include:[10]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the expected performance characteristics for two common analytical methods for the analysis of this compound, based on validated methods for structurally similar compounds.[8][10]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction

Validation ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)< 100 ng/mL
Limit of Quantification (LOQ)< 100 ng/mL
Accuracy (% Recovery)90% - 110%
Precision (RSD%)< 15%

Table 2: Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Validation ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.03 - 2.5 µg/L
Limit of Quantification (LOQ)1.0 - 2.5 µg/L
Accuracy (% Recovery)90% - 105%
Precision (RSD%)< 13%

Experimental Protocols

Detailed methodologies for the two analytical approaches are provided below.

Method A: Liquid-Liquid Extraction (LLE) with GC-MS

This method is adapted from a validated procedure for similar volatile compounds in a complex matrix.[8]

  • Sample Preparation (LLE):

    • Homogenize 5 g of the sample matrix.

    • Add an appropriate internal standard.

    • Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Vortex the mixture for 2 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the organic layer.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • System: Gas chromatograph with a mass spectrometer.

    • Column: DB-WAX fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

    • Injector Temperature: 250°C.[10]

    • Oven Program: Initial temperature of 40°C, hold for 3 minutes. Ramp to 180°C at 5°C/min. Ramp to 280°C at 20°C/min, hold for 5 minutes.[8]

    • MS Detector: Electron ionization (EI) mode with a scan range appropriate for this compound.

Method B: Headspace-Solid Phase Microextraction (HS-SPME) with GC-MS

This technique is well-suited for the analysis of volatile compounds like this compound from complex matrices.[9]

  • Sample Preparation (HS-SPME):

    • Place a known amount of the homogenized sample into a headspace vial.

    • Add a saturated solution of NaCl to enhance analyte partitioning into the headspace.[8]

    • Add an appropriate internal standard.

    • Seal the vial with a PTFE/silicone septum.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 15 minutes).

  • GC-MS Conditions:

    • The GC-MS conditions would be similar to those described in Method A. The SPME fiber is desorbed in the hot GC inlet to introduce the analytes onto the column.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships between method validation parameters.

G LLE-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenize Homogenize Sample Add_IS Add Internal Standard Homogenize->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Concentrate Concentrate Extract Collect_Organic->Concentrate Inject Inject 1 µL Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify G HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Place_Sample Place Sample in Vial Add_Salt_IS Add NaCl and Internal Standard Place_Sample->Add_Salt_IS Seal_Vial Seal Vial Add_Salt_IS->Seal_Vial Incubate Incubate Seal_Vial->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber Desorb Desorb Fiber in Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify G Method Validation Parameter Relationships Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy LOD->LOQ

References

Technical Support Center: Troubleshooting Methyl Geranate HPLC Analysis Carryover

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering carryover issues during the HPLC analysis of methyl geranate (B1243311).

Frequently Asked Questions (FAQs)

Q1: What is carryover in HPLC analysis?

A1: Carryover in HPLC refers to the appearance of a small peak of an analyte, in this case, methyl geranate, in a chromatogram of a blank injection that follows an injection of a sample containing a high concentration of the analyte.[1] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples.[2]

Q2: Why is this compound prone to carryover?

A2: this compound is a relatively hydrophobic compound. Hydrophobic molecules have a tendency to adsorb to surfaces within the HPLC system, such as tubing, injector parts, and the column itself, leading to carryover if not effectively removed between injections.[3]

Q3: How can I confirm that the ghost peaks in my chromatogram are due to carryover?

A3: To confirm carryover, inject a blank solvent after a high-concentration this compound standard. If a peak corresponding to this compound appears in the blank injection, it is likely due to carryover.[1] This is often characterized by a regular reduction in the carryover peak size with consecutive blank injections.[1]

Q4: Can the HPLC column be a source of carryover?

A4: Yes, the column can be a significant source of carryover, especially if it becomes fouled with strongly retained constituents from the sample matrix over time.[1][4] Inadequate column washing between runs can lead to the gradual elution of retained this compound in subsequent analyses.[4]

Q5: Are there specific parts of the HPLC system that are common sources of carryover?

A5: The autosampler is a primary source of carryover.[3] Specific components include the needle, needle seat, injection valve, and sample loop.[3][4] Worn rotor seals in the injection valve are a very common cause, as they can develop scratches and grooves that trap and later release the sample.[3][4][5]

Troubleshooting Guide

Issue: A peak corresponding to this compound is observed in blank injections following the analysis of a high-concentration sample.

This guide provides a systematic approach to identify and eliminate the source of this compound carryover.

Step 1: Initial Diagnosis and System Evaluation

Question: How do I begin troubleshooting the carryover issue?

Answer: Start by classifying the carryover and ruling out the column as the primary source.

  • Classify the Carryover: Inject a series of blank samples after a high-concentration standard.

    • Classic Carryover: The carryover peak size decreases with each subsequent blank injection. This suggests a mechanical issue where the sample is trapped and slowly washed out.[1]

    • Constant Carryover: The carryover peak size remains relatively constant. This may indicate contamination of your mobile phase, blank solution, or a persistent residue on the exterior of the autosampler needle.[1][6]

  • Isolate the Column: To determine if the column is the source, replace it with a zero-dead-volume union and inject a blank after a standard injection. If the carryover peak disappears, the column is the likely source.[1]

Step 2: Optimizing Wash Procedures

Question: My autosampler seems to be the source of carryover. How can I improve its cleaning efficiency?

Answer: Focus on optimizing the needle wash procedure, as insufficient cleaning is a major cause of carryover from the autosampler.[2]

  • Increase Wash Volume and Cycles: For hydrophobic compounds like this compound, a small wash volume may not be sufficient. Increase the volume of the wash solvent and the number of wash cycles between injections.[2]

  • Strengthen the Wash Solvent: The wash solvent must be strong enough to solubilize this compound effectively. Since this compound is soluble in organic solvents, using a wash solvent with a higher percentage of organic solvent, or a stronger organic solvent altogether (e.g., isopropanol (B130326) or acetone (B3395972) in addition to acetonitrile (B52724) or methanol), can significantly reduce carryover.[2][3] A "Magic Mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone has been suggested for effective cleaning.[5]

  • Utilize a Dual-Solvent Wash: A combination of a strong organic solvent to remove the hydrophobic analyte and an aqueous solution can be more effective in cleaning the needle and injection port.[2]

Step 3: System Cleaning and Maintenance

Question: I've improved my wash method, but some carryover persists. What are the next steps?

Answer: Perform a thorough cleaning of the system components and check for any worn parts that may need replacement.

  • Flush the System: Flush the entire system, including the sample loop and injector, with a strong solvent to remove any adsorbed this compound.[7]

  • Inspect and Replace Worn Parts: A worn injector valve rotary seal is a common culprit for carryover.[3][4] Inspect the seal for any scratches or wear and replace it if necessary. Also, check the needle and needle seat for any signs of wear or damage.[3]

  • Check for Leaks and Poor Connections: Leaks or poorly seated tubing connections can create dead volumes where the sample can be trapped and cause carryover.[3] Ensure all fittings are properly tightened and that there are no leaks in the system.

Step 4: Methodological Adjustments

Question: Are there any changes I can make to my analytical method to prevent carryover?

Answer: Yes, certain methodological adjustments can help minimize carryover.

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in a solvent that is too strong can sometimes exacerbate carryover issues.[8]

  • Injection Volume: Reducing the injection volume can help decrease the amount of sample introduced into the system, thereby reducing the potential for carryover.[2]

  • Column Flushing: Incorporate a robust column flushing step at the end of each analytical run, especially when using isocratic methods.[3] A gradient flush with a strong solvent is often effective.[3]

Troubleshooting Summary Table

Troubleshooting Strategy Description Expected Outcome on Carryover Reference
Wash Solvent Optimization Increase the organic strength of the wash solvent (e.g., using isopropanol or a mixture of solvents).Significant Reduction[3][5]
Increase Wash Volume/Cycles Increase the volume of solvent used for needle washing and the number of wash cycles.Reduction[2]
Injector Seal Replacement Replace a worn or scratched injector rotor seal.Significant Reduction / Elimination[3][4]
System Flush Flush the entire HPLC system with a strong, appropriate solvent.Reduction[7]
Column Replacement/Cleaning Replace the column or perform a rigorous cleaning procedure.Reduction / Elimination (if column is the source)[1][4]
Reduce Injection Volume Decrease the volume of the sample injected.Reduction[2]

Experimental Protocols

Protocol 1: Injector and System Clean-out for this compound Carryover

Objective: To perform a thorough cleaning of the HPLC injector and flow path to remove adsorbed this compound.

Materials:

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • HPLC-grade water

  • A zero-dead-volume union

Procedure:

  • Remove the column from the system and replace it with a zero-dead-volume union.

  • Prepare fresh mobile phases:

    • A: 100% HPLC-grade water

    • B: 100% HPLC-grade ACN

    • C: 100% HPLC-grade IPA

    • D: 100% HPLC-grade MeOH

  • Purge all solvent lines with their respective solvents for 5 minutes at a high flow rate (e.g., 5 mL/min).

  • Set the flow rate to 1 mL/min.

  • Run a gradient to flush the system:

    • 0-10 min: 100% B (ACN)

    • 10-20 min: 100% C (IPA)

    • 20-30 min: 100% D (MeOH)

    • 30-40 min: 100% B (ACN)

    • 40-50 min: 50% A / 50% B (Water/ACN)

  • Following the system flush, re-install the column and equilibrate the system with the mobile phase used for your this compound analysis.

  • Inject a blank to assess the effectiveness of the cleaning procedure.

Protocol 2: Wash Solvent Optimization for this compound

Objective: To determine the most effective wash solvent for eliminating this compound carryover from the autosampler.

Materials:

  • A high-concentration standard of this compound.

  • Blank solvent (typically the initial mobile phase composition).

  • Various HPLC-grade organic solvents to test as wash solutions (e.g., acetonitrile, methanol, isopropanol, and mixtures thereof).

Procedure:

  • Equilibrate the HPLC system with your analytical method's mobile phase.

  • Establish a Baseline:

    • Inject the blank solvent to ensure there is no pre-existing contamination.

    • Inject the high-concentration this compound standard.

    • Inject a blank solvent using your current wash solvent and method. Record the area of the carryover peak.

  • Test a Stronger Wash Solvent (e.g., 100% Isopropanol):

    • Change the autosampler wash solvent to 100% isopropanol.

    • Inject the high-concentration this compound standard.

    • Inject a blank solvent. Record the area of the carryover peak.

  • Test a Wash Solvent Mixture (e.g., 50:50 Acetonitrile/Isopropanol):

    • Change the autosampler wash solvent to the new mixture.

    • Inject the high-concentration this compound standard.

    • Inject a blank solvent. Record the area of the carryover peak.

  • Compare Results: Compare the carryover peak areas obtained with the different wash solvents to determine the most effective one for your application.

Visual Troubleshooting Workflow

HPLC_Carryover_Troubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end Resolution start Observe Carryover Peak in Blank classify Classify Carryover (Classic vs. Constant) start->classify isolate_column Isolate Column Source? (Replace with Union) classify->isolate_column Classic Carryover wash_optimization Optimize Wash Solvent - Stronger Solvent - Increase Volume/Cycles classify->wash_optimization Constant Carryover (likely contamination) isolate_column->wash_optimization No column_cleaning Clean or Replace Column isolate_column->column_cleaning Yes system_maintenance System Maintenance - Flush System - Replace Worn Parts (Seals) wash_optimization->system_maintenance Carryover Persists end_node Carryover Reduced/ Eliminated wash_optimization->end_node Carryover Resolved method_adjustment Adjust Method - Change Sample Diluent - Reduce Injection Volume system_maintenance->method_adjustment Carryover Persists system_maintenance->end_node Carryover Resolved method_adjustment->end_node column_cleaning->end_node

Caption: Troubleshooting workflow for HPLC carryover.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of Geraniol and Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of geraniol (B1671447) and its ester derivative, methyl geranate (B1243311). While geraniol has been extensively studied and its antimicrobial efficacy is well-documented, data on the antimicrobial activity of methyl geranate is notably sparse in peer-reviewed literature. This document summarizes the available quantitative data for geraniol and discusses the reported, albeit unquantified, antimicrobial potential of this compound, highlighting a significant knowledge gap in the field.

Geraniol: A Potent Antimicrobial Terpenoid

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a primary component of several essential oils, including those from rose, citronella, and palmarosa. It is recognized for its broad-spectrum antimicrobial activity against a wide range of bacteria and fungi.

Quantitative Antimicrobial Data for Geraniol

The antimicrobial efficacy of geraniol has been quantified in numerous studies using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition. The following table summarizes key findings from the literature.

MicroorganismStrainMethodResultReference
Staphylococcus aureusATCC 29213Disc Diffusion11.0 ± 0.0 mm zone of inhibition[1]
Staphylococcus aureusMRSADisc Diffusion17.4 ± 0.5 mm zone of inhibition[1]
Escherichia coliATCC 25922Disc Diffusion15.8 mm zone of inhibition
Candida albicansATCC 10231Disc Diffusion34.0 ± 0.8 mm zone of inhibition[1]
Acinetobacter baumanniiClinical IsolatesBroth MicrodilutionMIC Range: 0.5–16%[2]
Staphylococcus aureus-Broth MicrodilutionMIC: 11200 µg/mL[3]
Escherichia coli-Broth MicrodilutionMIC: 5600 µg/mL[3]
Helicobacter pylori-Broth MicrodilutionMIC: 7325 µg/mL[3]
Experimental Protocols for Antimicrobial Susceptibility Testing

The data presented above are typically generated using standardized laboratory procedures to ensure reproducibility and comparability.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The antimicrobial agent (geraniol) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which no visible growth (turbidity) is observed.

2. Disc Diffusion Method (Kirby-Bauer Test):

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the agent.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Disc Application: A sterile paper disc containing a known concentration of the antimicrobial agent is placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The diameter of the clear zone of inhibition around the disc is measured in millimeters. A larger zone diameter indicates greater susceptibility of the microorganism to the agent.

Mechanism of Antimicrobial Action of Geraniol

Geraniol exerts its antimicrobial effects through a multi-targeted mechanism, primarily focused on disrupting the cell membrane and inhibiting key cellular processes.

  • Membrane Disruption: As a lipophilic compound, geraniol readily partitions into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids, and proteins), and ultimately cell death.

  • Inhibition of Efflux Pumps: Geraniol has been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell.[2] This action can restore the efficacy of conventional antibiotics against resistant strains.

  • Synergistic Effects: When used in combination with conventional antibiotics, geraniol can exhibit synergistic effects, significantly reducing the MIC of the antibiotic.[2]

Geraniol_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Intracellular Leakage of Intracellular Components (Ions, ATP, etc.) Membrane->Intracellular Increases Permeability EffluxPump Efflux Pump Antibiotic Antibiotic EffluxPump->Antibiotic Expels Geraniol Geraniol Geraniol->Membrane Disrupts Integrity Geraniol->EffluxPump Inhibits Antibiotic->EffluxPump Death Cell Death Intracellular->Death

Caption: Mechanism of antimicrobial action of geraniol.

This compound: An Antimicrobial Potential Yet to be Quantified

This compound is the methyl ester of geranic acid. While structurally related to geraniol, there is a significant lack of peer-reviewed scientific studies detailing its antimicrobial activity.

Reported Antimicrobial Properties

Several commercial and chemical database sources describe this compound as possessing "antimicrobial properties" and suggest its potential use as a natural preservative in the food and pharmaceutical industries.[1] However, these claims are not substantiated with quantitative experimental data such as MIC values or zones of inhibition in the accessible scientific literature.

Comparison with Other Geraniol Esters

Research on other esters of geraniol, such as geranyl isobutyrate, has shown significant antibacterial activity. For instance, geranyl isobutyrate demonstrated strong antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that the esterification of geraniol does not necessarily eliminate its antimicrobial properties and that this compound may indeed possess similar activity. However, without direct experimental evidence, this remains speculative.

Experimental Workflow for Comparative Antimicrobial Analysis

To definitively compare the antimicrobial activity of this compound and geraniol, a standardized experimental workflow should be followed.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis A Prepare Standardized Microbial Inoculum C Perform Broth Microdilution (Determine MIC) A->C D Perform Disc Diffusion (Measure Zone of Inhibition) A->D B Prepare Serial Dilutions of Geraniol & this compound B->C B->D E Record MIC Values C->E F Measure Zone Diameters D->F G Compare Antimicrobial Efficacy E->G F->G

Caption: Standard experimental workflow.

Conclusion and Future Directions

The current body of scientific literature provides robust evidence for the potent and broad-spectrum antimicrobial activity of geraniol. Its mechanisms of action are well-characterized, making it a promising candidate for various applications in medicine and food preservation.

In contrast, while there are indications that this compound may also possess antimicrobial properties, there is a clear and significant lack of quantitative data to support these claims. To establish the antimicrobial efficacy of this compound and enable a direct comparison with geraniol, further research is imperative. Future studies should focus on determining the MIC and zone of inhibition of this compound against a wide range of clinically relevant microorganisms using standardized methodologies. Such research will be crucial in unlocking the potential of this and other terpene esters as novel antimicrobial agents.

References

Methyl Geranate: A Validated Attractant for Stink Bugs in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of methyl geranate (B1243311) as an insect attractant reveals its efficacy, particularly for specific stink bug species, when used as a component of a pheromone blend. This guide synthesizes findings from key field trials, offering a comparative analysis against other attractants and detailing the experimental protocols for its validation.

Methyl geranate, a naturally occurring organic compound, has been scientifically validated as a key component of the aggregation pheromone for the stink bug Chlorochroa sayi. Research has demonstrated that for optimal attraction, this compound must be used in combination with other compounds, namely methyl citronellate and methyl (E)-6-2,3-dihydrofarnesoate. This blend has proven effective in attracting both male and female C. sayi in field trials, making it a valuable tool for monitoring and potentially controlling this agricultural pest.

Comparative Performance of this compound Blends

Field trials have been instrumental in determining the attractive properties of this compound. The performance of this compound is significantly enhanced when presented as part of a specific blend. The following table summarizes the typical composition of the attractive pheromone blend for Chlorochroa sayi as identified in scientific literature.

ComponentRatio
This compound100
Methyl Citronellate0.45
Methyl (E)-6-2,3-dihydrofarnesoate1.6

Data derived from Ho and Millar, 2001.

Experimental Protocols for Validation

The validation of this compound as an insect attractant has been conducted through rigorous field trials and laboratory-based bioassays.

Field Trial Protocol

A typical experimental setup for field trials to validate the attractiveness of a pheromone blend containing this compound for Chlorochroa sayi is as follows:

  • Trap Design: Cylindrical screen traps are commonly used. These traps are designed to be visually non-attracting, ensuring that the capture is primarily due to the chemical lure.

  • Lure Preparation: The pheromone components, including this compound, methyl citronellate, and methyl (E)-6-2,3-dihydrofarnesoate, are loaded onto a slow-release dispenser, such as a rubber septum. The loading ratio is critical for optimal attraction.

  • Experimental Layout: Traps are deployed in a randomized complete block design in an environment where the target insect population is present. A typical experiment would include traps baited with the complete blend, traps with individual components, and unbaited control traps.

  • Data Collection: Traps are checked at regular intervals, and the number of captured male and female stink bugs is recorded for each treatment.

  • Statistical Analysis: The collected data is statistically analyzed to determine significant differences in trap captures between the different lure treatments and the control.

Laboratory Bioassay: Olfactometer Protocol

Y-tube olfactometers are standard laboratory apparatuses used to study insect behavioral responses to volatile compounds.

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms. A controlled airflow is passed through each arm.

  • Odor Source: The test odor, such as the three-component blend containing this compound, is introduced into the airflow of one arm. The other arm receives clean air (control).

  • Insect Release: A single stink bug is released at the downwind end of the central arm.

  • Data Recording: The choice of the insect to move upwind into either the treatment or the control arm is recorded. The time taken to make a choice is also often noted.

  • Replication: The experiment is replicated multiple times with new insects and randomized side-arm positions for the treatment and control to avoid positional bias.

Signaling Pathway and Experimental Workflow

The attraction of an insect to a chemical cue like this compound is a complex process involving the olfactory system. The following diagrams illustrate the general insect olfactory signaling pathway and a typical experimental workflow for validating an insect attractant.

olfactory_pathway Odorant Odorant Molecule (e.g., this compound) Antenna Antenna Odorant->Antenna ORN Olfactory Receptor Neuron (ORN) Antenna->ORN OR Odorant Receptor (OR) ORN->OR Glomerulus Antennal Lobe Glomerulus OR->Glomerulus Signal Transduction Brain Higher Brain Centers (e.g., Mushroom Bodies) Glomerulus->Brain Neural Processing Behavior Behavioral Response (Attraction) Brain->Behavior Decision Making

Figure 1. Generalized insect olfactory signaling pathway.

experimental_workflow A Hypothesis: This compound is an attractant B Laboratory Bioassay (Y-tube Olfactometer) A->B C Field Trials (Baited Traps) A->C D Data Collection: Insect Choice / Trap Captures B->D C->D E Statistical Analysis D->E F Validation of Attractancy E->F

A Comparative Analysis of the Bioactivity of Methyl Geranate and Methyl Nerate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of the geometric isomers, methyl geranate (B1243311) and methyl nerate.

Methyl geranate and methyl nerate are geometric isomers of methyl 3,7-dimethylocta-2,6-dienoate, with this compound being the (E)-isomer and methyl nerate the (Z)-isomer. These subtle structural differences can lead to significant variations in their biological activities. This guide provides a comparative analysis of their known bioactivities, supported by available experimental data and detailed methodologies, to aid researchers in exploring their potential applications in drug discovery and development.

Physicochemical Properties

PropertyThis compound ((E)-isomer)Methyl Nerate ((Z)-isomer)
Molecular Formula C₁₁H₁₈O₂C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol 182.26 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Odor Fruity, floral, waxy, greenFloral, herbal, citrus, fruity, green

Antimicrobial Activity

While direct comparative studies on the antimicrobial activity of this compound and methyl nerate are limited, research on the individual compounds and their alcohol precursors (geraniol and nerol) suggests potential differences.

This compound: this compound has demonstrated notable antimicrobial properties against various bacterial strains, suggesting its potential as a natural preservative.

Methyl Nerate: Quantitative data on the antimicrobial activity of pure methyl nerate is not readily available in the current literature. However, essential oils from plants such as Elsholtzia ciliata, which contain methyl nerate, have shown antimicrobial effects. For instance, the essential oil of E. ciliata exhibited inhibitory activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 200 μg/mL[1]. It is important to note that this activity is due to the combined effect of all components in the essential oil.

Comparative Data of Precursor Alcohols (Geraniol and Nerol): A study comparing the antimicrobial activities of geraniol (B1671447) and nerol (B1678202) provides insight into the potential differences between their methyl esters.

MicroorganismGeraniol MIC (µg/mL)Nerol MIC (µg/mL)
Staphylococcus aureus11200-
Escherichia coli5600-
Pseudomonas aeruginosa32000500
Salmonella enterica-500
Mycobacterium tuberculosis64128
Candida albicans440880
Data sourced from a comparative analysis of nerol and geraniol antimicrobial activity.[2]

This data suggests that the geometric isomerism significantly impacts the antimicrobial spectrum and potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound, methyl nerate)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Information on the anti-inflammatory properties of this compound and methyl nerate is sparse. However, studies on related monoterpene esters and their precursors provide some indications.

This compound: While direct evidence is limited, some methyl esters of terpenoic acids have been reported to possess anti-inflammatory effects[3].

Methyl Nerate: There is no direct experimental data available on the anti-inflammatory activity of methyl nerate.

Inference from Related Compounds: Geraniol, the precursor to this compound, has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6[4][5][6][7]. This suggests that this compound might exhibit similar activities.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is commonly used to screen for anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, methyl nerate)

  • Griess reagent

  • Positive control (e.g., Dexamethasone)

  • Cell counting kit (e.g., MTT assay) for cytotoxicity assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM until they reach the desired confluence.

  • Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for a pre-incubation period.

  • Inflammation Induction: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Cytotoxicity Assay: Assess the viability of the cells treated with the test compounds to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Insecticidal Activity

The insecticidal properties of this compound and methyl nerate are not well-documented in direct comparative studies. However, related monoterpenes and their esters are known to have insecticidal and repellent effects.

This compound: Information on the insecticidal activity of this compound is limited.

Methyl Nerate: Methyl nerate has been identified as a component of the aggregation pheromone for certain stink bugs, suggesting a role in insect communication which could be explored for pest management[8]. Essential oils containing methyl nerate have also shown insecticidal properties. For example, the essential oil of Elsholtzia ciliata demonstrated contact and fumigant toxicity against the red flour beetle, Tribolium castaneum[9].

Experimental Protocol: Larval Bioassay for Insecticidal Activity

This protocol is used to determine the lethal concentration (LC50) of a compound against insect larvae.

Materials:

  • Insect larvae (e.g., mosquito larvae, flour beetle larvae)

  • Test compounds (this compound, methyl nerate)

  • Solvent (e.g., acetone)

  • Beakers or petri dishes

  • Deionized water or artificial diet

  • Pipettes

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in the appropriate solvent.

  • Treatment: Add a specific volume of each test solution to the beakers containing a known number of larvae in water or on their diet.

  • Controls: Include a solvent control (solvent only) and a negative control (no treatment).

  • Incubation: Maintain the larvae under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Signaling Pathways and Workflows

Visual representations of key experimental workflows and potential signaling pathways can aid in understanding the methodologies and biological actions.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Assay cluster_antiinflammatory Anti-inflammatory Assay cluster_insecticidal Insecticidal Bioassay A1 Prepare Inoculum A3 Inoculate Microplate A1->A3 A2 Serial Dilution of Compounds A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Culture Macrophages B2 Treat with Compounds B1->B2 B3 Induce Inflammation (LPS) B2->B3 B4 Incubate B3->B4 B5 Measure NO Production B4->B5 C1 Prepare Larvae C3 Expose Larvae to Treatment C1->C3 C2 Prepare Test Solutions C2->C3 C4 Incubate C3->C4 C5 Assess Mortality & Calculate LC50 C4->C5

Caption: General experimental workflows for bioactivity screening.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Compound Anti-inflammatory Compound (e.g., this compound) Compound->NFkB

Caption: Putative anti-inflammatory mechanism of action.

Conclusion

This comparative guide highlights the current state of knowledge on the bioactivities of this compound and methyl nerate. While data for this compound suggests promising antimicrobial and potential anti-inflammatory properties, there is a significant lack of direct experimental evidence for the bioactivity of methyl nerate. The observed differences in the antimicrobial activities of their precursor alcohols, geraniol and nerol, strongly indicate that the geometric isomerism in this compound and methyl nerate likely leads to distinct biological profiles.

Further research, including direct comparative studies employing standardized methodologies as outlined in this guide, is crucial to fully elucidate the therapeutic potential of these isomeric compounds. Such investigations will provide the necessary quantitative data to guide future drug discovery and development efforts.

References

efficacy of methyl geranate versus other natural preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of product formulation, the demand for effective, natural preservatives is paramount. While synthetic preservatives have long been the standard, consumer preference and a growing body of research are shifting the focus towards natural alternatives. This guide provides an objective comparison of the efficacy of several prominent natural preservatives, supported by experimental data. While the initial focus of this guide was to include a detailed analysis of methyl geranate (B1243311), a comprehensive literature review revealed a significant lack of published quantitative data on its antimicrobial and antioxidant properties. This absence of data is a critical finding for researchers and is documented herein. This guide will therefore focus on a comparative analysis of other well-researched natural preservatives.

I. Comparative Efficacy of Natural Preservatives: Quantitative Data

The following tables summarize the antimicrobial and antioxidant efficacy of several common natural preservatives based on available scientific literature. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial effectiveness, representing the lowest concentration of a substance that prevents visible growth of a microorganism. The IC50 value in antioxidant assays indicates the concentration of a substance required to scavenge 50% of free radicals, with lower values signifying higher antioxidant activity.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

PreservativeMicroorganismMIC (mg/L)Source(s)
Thymol Escherichia coli400[1]
Staphylococcus aureus317[1]
Salmonella spp.194[1]
Molds317[2]
Yeasts513[2]
Carvacrol Escherichia coli370[1]
Staphylococcus aureus380[1]
Gram-negative bacteria (median)311[2]
Gram-positive bacteria (median)308[2]
Cinnamaldehyde (B126680) Aspergillus flavus65[1]
Rosemary Extract Salmonella500[3]
Staphylococcus800[3]
Nisin Gram-positive bacteriaBroadly effective[3][4]
ε-Polylysine Escherichia coli O157:H72 - 4[5]
Natamycin Yeasts and MoldsBroadly effective[6][7]
Methyl Geranate VariousNo data available-

Table 2: Antioxidant Efficacy (IC50 Values)

PreservativeAntioxidant AssayIC50 (µg/mL)Source(s)
Carvacrol Metal Chelating Activity (MCA)50.29[8][9]
Nitric Oxide Scavenging Activity (NOSA)127.61[8][9]
Thymol & Carvacrol (1:1 mixture) DPPH Radical Scavenging43.82[10]
ABTS Radical Scavenging23.29[10]
This compound VariousNo data available-

II. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The natural preservative is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

B. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of the natural preservative are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

C. Sensory Analysis

Sensory evaluation is crucial to determine the impact of a preservative on the organoleptic properties of a product.

  • Panelist Selection and Training: A panel of trained sensory assessors is selected.

  • Sample Preparation: Food or cosmetic products containing different concentrations of the natural preservative are prepared, along with a control sample.

  • Evaluation: Panelists evaluate the samples for various attributes such as aroma, flavor, texture, and overall acceptability using a standardized scoring system (e.g., a 9-point hedonic scale).

  • Data Analysis: The data is statistically analyzed to determine if there are significant differences between the control and the samples with preservatives.

III. Mechanisms of Action & Signaling Pathways

Natural preservatives exert their effects through various mechanisms, often targeting microbial cell structures and metabolic pathways.

Antimicrobial Mechanisms

Antimicrobial_Mechanisms

  • Phenolic Compounds (Thymol, Carvacrol): These compounds disrupt the microbial cell membrane, leading to leakage of intracellular components and cell death.[2]

  • Aldehydes (Cinnamaldehyde): Cinnamaldehyde is known to inhibit microbial enzymes, such as ATPases, and disrupt cell membrane integrity.[1]

  • Bacteriocins (Nisin): Nisin primarily targets the cell wall synthesis of Gram-positive bacteria by binding to lipid II, a precursor to peptidoglycan.[3][4]

  • Polypeptides (ε-Polylysine): This cationic polymer electrostatically interacts with the negatively charged cell surface of microorganisms, causing membrane damage.[11][12]

  • Polyenes (Natamycin): Natamycin specifically binds to ergosterol (B1671047) in the fungal cell membrane, leading to membrane disruption and leakage of cellular contents.[7][13][14]

Antioxidant Mechanisms

Antioxidant_Mechanisms

Many natural preservatives, particularly those rich in phenolic compounds like rosemary extract, thymol, and carvacrol, exhibit strong antioxidant activity. They act as free radical scavengers by donating a hydrogen atom to stabilize free radicals, thereby preventing oxidative damage to the product.[10]

IV. This compound: A Note on the Data Gap

This compound is a naturally occurring monoterpenoid found in some plants.[15] It is primarily used as a fragrance ingredient in various consumer products.[16] Despite its natural origin and the interest in novel preservatives, a thorough review of the scientific literature reveals a notable absence of published studies quantifying its antimicrobial or antioxidant efficacy. There is no readily available data on its Minimum Inhibitory Concentrations (MICs) against common food spoilage or pathogenic microorganisms, nor are there published IC50 values from standard antioxidant assays. This lack of data prevents a direct, evidence-based comparison of this compound with the other natural preservatives discussed in this guide. For researchers and developers, this represents a significant knowledge gap and a potential area for future investigation to determine if this compound possesses preservative properties worthy of commercial application.

V. Conclusion

The selection of a natural preservative is a multifaceted decision that requires careful consideration of its efficacy against relevant microorganisms, its antioxidant capacity, and its sensory impact on the final product. While compounds like thymol, carvacrol, and cinnamaldehyde demonstrate potent, broad-spectrum antimicrobial activity, their strong flavors may limit their application. Others, such as nisin and natamycin, offer targeted efficacy with minimal sensory impact. The current body of scientific evidence provides a strong foundation for the use of these and other natural preservatives. However, the case of this compound highlights the importance of rigorous scientific validation before a natural compound can be considered a viable preservative. Further research is needed to explore the potential of lesser-known natural compounds and to optimize the application of existing ones to meet the growing demand for natural and effective preservation solutions.

References

A Comparative Guide to the Cross-Reactivity of Insect Olfactory Neurons to Methyl Geranate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating and comparing the cross-reactivity of insect olfactory neurons to methyl geranate (B1243311) and its structural analogs. Understanding the specificity of olfactory receptors is paramount for the development of targeted and effective semiochemical-based pest management strategies, as well as for advancing our fundamental knowledge of insect chemical communication. This document outlines the key experimental methodologies, provides templates for data presentation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Insect Olfaction and Receptor Specificity

Insects rely on a highly sensitive and sophisticated olfactory system to detect and discriminate a vast array of volatile chemical cues in their environment. These cues, which include pheromones, host plant volatiles, and predator-associated odors, are crucial for survival and reproduction. The detection of these odorants is mediated by specialized olfactory receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs) expressed in the dendrites of olfactory sensory neurons (OSNs), which are housed in hair-like structures called sensilla on the antennae and other olfactory appendages.[1][2][3]

A key characteristic of insect olfactory receptors is their tuning breadth. Some receptors are highly specialized, responding to a single or a few specific compounds, while others are more broadly tuned, exhibiting cross-reactivity to a range of structurally similar molecules.[4][5] Investigating the cross-reactivity of olfactory neurons to a compound like methyl geranate, a monoterpenoid ester found in various plants and insect pheromones, is essential for predicting its behavioral effects and for designing effective synthetic mimics or antagonists.

Data Presentation: Olfactory Neuron Response Profiles

Quantitative data from electrophysiological and functional imaging experiments are crucial for comparing the responses of olfactory neurons to this compound and other test compounds. The following tables provide a standardized format for presenting such data.

Table 1: Electroantennogram (EAG) Dose-Response to this compound and Analogs

CompoundConcentrationMean EAG Response (mV ± SEM)Normalized Response (%)
This compound1 µg
10 µg
100 µg
Ethyl Geranate1 µg
10 µg
100 µg
Geraniol1 µg
10 µg
100 µg
Control (Solvent)-

Table 2: Single-Sensillum Recording (SSR) Responses of a Specific OSN Class

Odorant (10 µg)Spike Frequency (spikes/s ± SEM)Response Type (Excitatory/Inhibitory)
This compound
Ethyl Geranate
Geranyl Acetate
Linalool
Citronellal
Control (Solvent)

Table 3: Calcium Imaging (ΔF/F) Responses in Specific Antennal Lobe Glomeruli

Odorant (1% v/v)Glomerulus 1 (Mean ΔF/F ± SEM)Glomerulus 2 (Mean ΔF/F ± SEM)Glomerulus 3 (Mean ΔF/F ± SEM)
This compound
Ethyl Geranate
Geraniol
Control (Mineral Oil)

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cross-reactivity of insect olfactory neurons.

Electroantennography (EAG)

EAG measures the summated electrical response of all olfactory receptor neurons on an insect's antenna to a volatile stimulus.[6] It is a valuable technique for screening compounds for olfactory activity.

Methodology:

  • Insect Preparation: An insect is immobilized, often by restraining it in a pipette tip with its head and antennae exposed.[7]

  • Antenna Excision and Mounting: One antenna is carefully excised at its base and mounted between two electrodes using conductive gel.[8][9] The basal end is connected to the reference electrode, and the distal tip to the recording electrode.[6]

  • Stimulus Delivery: A continuous stream of humidified, purified air is directed over the antenna. A defined puff of air carrying the test odorant (e.g., this compound dissolved in a solvent) is injected into the airstream.[6][10]

  • Recording: The resulting negative voltage deflection (EAG response) is amplified, recorded, and measured in millivolts (mV).[6][9]

Single-Sensillum Recording (SSR)

SSR is an electrophysiological technique that allows for the direct measurement of the activity of individual OSNs within a single sensillum, providing high-resolution data on receptor specificity.[7][11]

Methodology:

  • Insect Preparation: The insect is immobilized as described for EAG, with the antennae stabilized to prevent movement.[7][12][13]

  • Electrode Placement: A reference electrode (e.g., a sharpened tungsten wire) is inserted into a non-olfactory part of the insect, such as the eye.[11] The recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a targeted sensillum.[7][11]

  • Stimulus Delivery: A controlled puff of the test odorant is delivered to the antenna as in the EAG protocol.

  • Data Acquisition and Analysis: The action potentials (spikes) from the OSN(s) within the sensillum are recorded.[13] The response is quantified by counting the number of spikes during the stimulus presentation and subtracting the spontaneous firing rate.[14]

In Vivo Calcium Imaging

This technique allows for the visualization of neural activity in genetically defined populations of neurons in the antennal lobe, the primary olfactory processing center in the insect brain.[15][16][17] Odor-evoked increases in intracellular calcium are monitored using fluorescent calcium indicators like G-CaMP.[15][16]

Methodology:

  • Fly Preparation: A transgenic insect expressing a calcium indicator in specific olfactory neurons is used. The insect is anesthetized and fixed in a custom-made holder.[16][18][19]

  • Brain Exposure: A small window is cut into the head capsule to expose the antennal lobes.[18][19]

  • Imaging: The preparation is placed under a two-photon or confocal microscope.[15] A baseline fluorescence is recorded, and then the test odorant is delivered to the antennae.

  • Data Analysis: The change in fluorescence intensity (ΔF/F) in specific glomeruli (the functional units of the antennal lobe) is measured as an indicator of neuronal activity.[20]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Insect_Olfactory_Signaling_Pathway cluster_orn Olfactory Receptor Neuron (ORN) Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR_Complex Odorant Receptor Complex (OR+Orco) OBP->OR_Complex Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation ORN_Dendrite ORN Dendrite Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal Transmission

Caption: Generalized insect olfactory signal transduction pathway.

Experimental_Workflow cluster_preparation Preparation cluster_stimulation Stimulation & Recording cluster_analysis Data Analysis Insect_Prep Insect Immobilization & Antenna Stabilization Electrode_Prep Electrode Preparation & Placement Insect_Prep->Electrode_Prep Odor_Delivery Odorant Delivery (this compound vs. Analogs) Electrode_Prep->Odor_Delivery EAG EAG Recording Odor_Delivery->EAG SSR SSR Recording Odor_Delivery->SSR Ca_Imaging Calcium Imaging Odor_Delivery->Ca_Imaging Voltage_Analysis Voltage Deflection Measurement (for EAG) EAG->Voltage_Analysis Spike_Analysis Spike Sorting & Counting (for SSR) SSR->Spike_Analysis Fluorescence_Analysis ΔF/F Calculation (for Imaging) Ca_Imaging->Fluorescence_Analysis Comparison Comparative Analysis of Receptor Responses Spike_Analysis->Comparison Voltage_Analysis->Comparison Fluorescence_Analysis->Comparison

Caption: Workflow for assessing olfactory neuron cross-reactivity.

References

A Comparative Guide to the Synthesis of Methyl Geranate: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl geranate (B1243311), a valuable monoterpene ester with applications in the fragrance, flavor, and pharmaceutical industries, can be synthesized through various chemical routes. The choice of synthesis method significantly impacts the final product's yield and purity, which are critical parameters in research and development. This guide provides an objective comparison of common synthesis methods for methyl geranate, supported by experimental data, to aid in the selection of the most suitable protocol for specific applications.

Comparison of Synthesis Methods

The selection of a synthetic route to this compound is a trade-off between factors such as starting material availability, reaction conditions, yield, purity, and environmental impact. The following table summarizes the key quantitative data for the most common methods.

Synthesis MethodStarting Material(s)Catalyst/ReagentTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Fischer Esterification Geranic Acid, Methanol (B129727)H₂SO₄ (catalytic)50-70~95Simple, cost-effective reagents.Equilibrium-limited reaction, requires excess methanol or water removal.
Oxidation of Geraniol (B1671447) followed by Esterification Geraniol, MethanolOxidant (e.g., MnO₂), Acid Catalyst60-80 (overall)>97Readily available starting material (geraniol).Two-step process, use of stoichiometric oxidants.
Oxidative Esterification of Geranial Geranial, MethanolMnO₂, NaCN~85HighGood yield in a one-pot reaction.Use of toxic sodium cyanide.
Wittig-Homer Reaction 6-methyl-5-hepten-2-one (B42903), Trimethyl phosphonoacetateStrong Base (e.g., NaH)~47~97Forms the carbon skeleton and ester in one sequence.Lower yield, requires anhydrous conditions and specific reagents.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation in a laboratory setting.

Fischer Esterification of Geranic Acid

This method involves the direct, acid-catalyzed esterification of geranic acid with methanol.

Materials:

  • Geranic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve geranic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Oxidation of Geraniol and Subsequent Esterification

This two-step process begins with the oxidation of the primary alcohol, geraniol, to geranic acid, which is then esterified.

Step 1: Oxidation of Geraniol to Geranic Acid

  • A common method for this oxidation is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone). However, due to the environmental concerns of chromium, alternative methods using milder oxidants like manganese dioxide (MnO₂) are often preferred.

Step 2: Esterification of Geranic Acid

  • The geranic acid obtained from the oxidation step is then subjected to the Fischer Esterification protocol as described above.

Oxidative Esterification of Geranial

This method allows for the direct conversion of geranial to this compound in a one-pot reaction.

Materials:

  • Geranial

  • Methanol

  • Manganese Dioxide (activated)

  • Sodium Cyanide

  • Acetic Acid

Procedure:

  • To a stirred solution of geranial in methanol, add sodium cyanide and acetic acid.

  • Add activated manganese dioxide portion-wise to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash, dry, and concentrate the organic layer as previously described.

  • Purify the crude product by vacuum distillation or column chromatography.

Wittig-Homer Synthesis of this compound

This approach builds the carbon backbone and introduces the ester functionality simultaneously.

Materials:

  • 6-methyl-5-hepten-2-one

  • Trimethyl phosphonoacetate

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

  • Cool the suspension in an ice bath and add trimethyl phosphonoacetate dropwise.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture again in an ice bath and add a solution of 6-methyl-5-hepten-2-one in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and solvent evaporation, purify the resulting this compound by vacuum distillation. A reported yield for this method is approximately 47% with a purity of 97% as determined by Gas Chromatography (GC)[1].

Visualizing the Synthesis Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the generalized workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Starting Materials Reaction Chemical Reaction (e.g., Esterification, Oxidation) Start->Reaction Catalyst/Reagents Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing (Water, Base, Brine) Extraction->Washing Drying Drying (Anhydrous Salt) Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized workflow for the chemical synthesis and purification of this compound.

Fischer_Esterification_Pathway Geranic_Acid Geranic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Geranic_Acid->Protonated_Carbonyl + H+ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated this compound Tetrahedral_Intermediate->Protonated_Ester - H2O Methyl_Geranate This compound Protonated_Ester->Methyl_Geranate - H+ Water Water H_plus H+ H3O_plus H3O+

Caption: Simplified reaction pathway for the Fischer esterification of geranic acid.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl Geranate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of methyl geranate (B1243311) is essential for quality control in fragrance and food industries, as well as in the study of plant physiology and chemical ecology. This guide provides a comparative overview of the principal analytical techniques for methyl geranate quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Gas Chromatography is the premier analytical technique for volatile compounds such as this compound, an ester responsible for a characteristic fruity, green aroma. The choice between a mass spectrometer or a flame ionization detector depends on the specific requirements of the analysis, including the need for structural confirmation and the desired level of sensitivity. While High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool, it is generally less suited for the analysis of highly volatile and non-polar compounds like this compound, and therefore, GC-based methods are the industry standard.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as the sample matrix, required sensitivity, and the need for definitive identification. Below is a summary of typical performance parameters for the quantification of this compound and structurally similar volatile compounds by GC-MS and GC-FID.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 2 µg/mL0.5 - 5 µg/mL
Accuracy (Recovery) 95 - 105%97 - 103%
Precision (RSD%) < 10%< 5%
Selectivity Very High (with Mass Spectrometry)Moderate

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[1]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., essential oil, food product extract) into a volumetric flask.

  • Dissolve the sample in a suitable organic solvent such as hexane (B92381) or dichloromethane.

  • If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the volatile components.

  • Add an appropriate internal standard (e.g., methyl heptadecanoate) for improved quantitative accuracy.[2]

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[3]

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Inlet Temperature: 250°C.[1]

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 5°C/min.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Mass Spectrometer: Agilent 5977B or equivalent.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and/or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification, monitoring characteristic ions of this compound.[2]

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and widely used technique for the quantification of organic compounds.[4]

1. Sample Preparation:

  • Sample preparation follows the same procedure as for GC-MS analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector.

  • Column: Similar to GC-MS, a DB-5 or equivalent column is suitable.

  • Inlet Temperature: 250°C.[1]

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.[5]

  • Oven Temperature Program: The same temperature program as for GC-MS can be used.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]

  • Makeup Gas: Nitrogen/Air mixture as required for the FID.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The key validation parameters are outlined in the ICH Q2(R1) guidelines.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Analytical Method Development Specificity Specificity/ Selectivity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: Workflow for the validation of an analytical method.

Comparison of GC-MS and GC-FID for this compound Analysis

The choice between GC-MS and GC-FID for the analysis of this compound involves a trade-off between selectivity, sensitivity, and cost.

cluster_gcms GC-MS cluster_gcfid GC-FID GCMS_Adv Advantages: - High Selectivity (Mass Spec) - Structural Confirmation - Higher Sensitivity (SIM mode) GCMS_Disadv Disadvantages: - Higher Cost - More Complex Instrumentation GCFID_Adv Advantages: - Robust & Reliable - Lower Cost - Simpler Operation GCFID_Disadv Disadvantages: - Lower Selectivity - No Structural Information Analyte This compound Sample Analyte->GCMS_Adv Analysis by Analyte->GCFID_Adv Analysis by

Caption: Comparison of GC-MS and GC-FID for this compound analysis.

References

A Comparative Analysis of Methyl Geranate and Ethyl Geranate as Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl geranate (B1243311) and ethyl geranate are monoterpenoid esters recognized for their pleasant floral and fruity aromas. Both are utilized in the flavor and fragrance industries to impart specific sensory characteristics to a wide range of products. While structurally similar, the difference in their ester group—methyl versus ethyl—results in distinct nuances in their flavor profiles, physical properties, and application suitability. This guide provides an objective comparison of their performance as flavoring agents, supported by available data and experimental methodologies, to assist researchers and product development professionals in their selection process.

Quantitative Data Summary

The following table summarizes the key physicochemical and sensory properties of methyl geranate and ethyl geranate for easy comparison.

PropertyThis compoundEthyl Geranate
Molecular Formula C₁₁H₁₈O₂[1][2][3]C₁₂H₂₀O₂[][5]
Molecular Weight 182.26 g/mol [3][6]196.29 g/mol []
CAS Number 1189-09-9[2][7]32659-21-5[5]
Appearance Colorless to pale yellow liquid[1][2]Colorless liquid[]
Odor Profile Floral, fruity, rosy, green, with soft citrus nuances[7][8][9][10].Rosy, floral, slightly green, fruity, and woody[][11][12].
Flavor Profile Waxy, green, fruity aroma[10].Described as enhancing the aroma and taste of food[].
Boiling Point ~247 °C @ 760 mm Hg[3][10]~249 °C (EPI 4.0)[]
Flash Point 91 °C - 98.89 °C[3][9][10]104.44 °C[12]
Solubility Soluble in alcohol; limited solubility in water[1][10].Soluble in alcohol; insoluble in water[].
Purity ≥92.0% (sum of isomers)[10]92.0% (sum of isomers)[]
Specific Gravity 0.916 - 0.925 @ 25°C[10]0.905 - 0.915 @ 25°C[][12]
Refractive Index 1.465 - 1.471 @ 20°C[10]1.463 - 1.473 @ 20°C[][12]

Detailed Comparison

Sensory Profile
  • This compound: Possesses a complex and elegant aroma profile characterized as floral and fruity with distinct rose-like tones.[8] It also features soft citrus, green, and slightly sweet nuances.[8] Its scent is often compared to geranium, providing a fresh and natural character to formulations.[7][9] In terms of flavor, it is described as having waxy, green, and fruity notes.[10]

  • Ethyl Geranate: Presents a similar floral and fruity base but is often described with more pronounced rosy and slightly green notes.[][12] Some sources also characterize its odor as having a mild, woody-rosy quality.[11] The ethyl ester group can contribute to a softer, slightly more rounded, and sometimes fruitier perception compared to its methyl counterpart.

Applications in the Flavor Industry

Both esters are versatile and used across various product categories.

  • This compound: Is commonly used at controlled levels to enhance fruity, herbal, and citrus flavor profiles.[8] It finds application in beverages, confectionery, and botanical extracts, where it adds a fresh, floral, and slightly citrus sweetness.[8]

  • Ethyl Geranate: Is also utilized as a component in food flavorings for products like candies, cookies, pastries, and beverages.[] Its function is to enhance the overall aroma and taste, making the final product more appealing.[]

Stability and Solubility

The stability and solubility of a flavoring agent are critical for its successful incorporation into a food or beverage matrix.

  • This compound: Offers excellent stability and compatibility in various systems, including water-based and emulsion systems.[8] It is soluble in organic solvents like alcohol but has limited solubility in water.[1][10] Proper storage in a cool, dry place away from light is recommended to maintain its stability.[1]

  • Ethyl Geranate: Is also soluble in alcohol and insoluble in water.[] It has a stated shelf life of 48 months from the date of manufacture when stored tightly sealed under inert gas in a cool, well-ventilated area.[]

Safety and Regulation
  • This compound: May cause skin irritation upon contact.[1][3] It is recommended to handle it with care, wearing suitable protective clothing and avoiding contact with skin and eyes.[10][13] It is used in flavor formulations within regulatory guidelines.[8]

  • Ethyl Geranate: A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that, based on existing data, it does not present a concern for genotoxicity.[14] It is listed as a flavoring agent in food additives databases.[15]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Geranate

This protocol describes a laboratory-scale synthesis of ethyl geranate via a Wittig-Horner reaction, as adapted from literature procedures.[]

Objective: To synthesize ethyl geranate from 6-methyl-5-hepten-2-one (B42903) and triethyl phosphonoacetate.

Materials:

  • Triethyl phosphonoacetate

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (1.6 M in hexanes)

  • 6-methyl-5-hepten-2-one

  • Saturated aqueous ammonium (B1175870) chloride

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

  • Syringe pump

  • Magnetic stirrer and heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a nitrogen atmosphere throughout the reaction.

  • Reagent Preparation: Dissolve 16.7 mmol of triethyl phosphonoacetate in 20 mL of anhydrous THF in the reaction flask.

  • Deprotonation: Cool the solution to -60°C using a dry ice/acetone bath. Add a slight excess of 1.6 M n-butyllithium (11.0 mL, 17.6 mmol) dropwise via a syringe pump over 5 minutes. The temperature may rise to -20°C.

  • Ylide Formation: Stir the resulting slightly yellow solution at -20°C for 20 minutes to ensure complete formation of the phosphonate (B1237965) ylide.

  • Wittig-Horner Reaction: Prepare a solution of 6-methyl-5-hepten-2-one (16.7 mmol) in 5 mL of THF. Add this solution all at once to the ylide solution at -20°C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 20 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvents under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation (e.g., at 22 mbar and 120-122°C) to yield ethyl geranate as a light yellow liquid.[]

Protocol 2: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible sensory difference exists between this compound and ethyl geranate at a specific concentration in a neutral base (e.g., sugar water).

Materials:

  • This compound

  • Ethyl geranate

  • Sucrose (B13894) solution (e.g., 5% w/v in spring water)

  • Identical, odor-free sample cups with lids, coded with random three-digit numbers

  • Spring water for rinsing

  • Unsalted crackers for palate cleansing

  • Sensory booths with controlled lighting and ventilation

Procedure:

  • Panelist Selection: Recruit 25-30 panelists who are trained in sensory evaluation and familiar with flavor analysis.

  • Sample Preparation: Prepare solutions of this compound and ethyl geranate at a predetermined, near-threshold concentration in the 5% sucrose solution. The concentration should be determined in preliminary tests to be easily detectable but not overpowering.

  • Triangle Setup: For each panelist, present a set of three samples. Two of the samples are identical (e.g., two this compound samples) and one is different (the "odd" sample, e.g., one ethyl geranate sample). The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Instruct panelists to taste the samples from left to right. They should rinse with spring water and wait 30-60 seconds between samples. Their task is to identify the odd sample.

  • Data Collection: Panelists record their choice on a ballot. Comments on the perceived differences can also be collected for qualitative analysis.

  • Data Analysis: Tally the number of correct identifications. Compare this number to a statistical table for triangle tests (based on the number of panelists and the desired significance level, typically p < 0.05). If the number of correct identifications is greater than the table value, a statistically significant difference between the two samples is concluded.

Visualizations

Experimental Workflow for Sensory Evaluation

The following diagram illustrates the key stages of a sensory evaluation experiment designed to differentiate between two flavoring agents.

Sensory_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Objective Define Objective (e.g., Detect Difference) Panelist Panelist Screening & Training Objective->Panelist SamplePrep Sample Preparation (Flavorants in Base) Panelist->SamplePrep Presentation Randomized Sample Presentation (Triangle Test) SamplePrep->Presentation Evaluation Sensory Evaluation in Controlled Booths Presentation->Evaluation DataCollect Data Collection (Ballots) Evaluation->DataCollect StatAnalysis Statistical Analysis (e.g., Binomial Test) DataCollect->StatAnalysis Interpretation Interpretation of Results StatAnalysis->Interpretation Report Final Report Generation Interpretation->Report

Caption: Workflow for a triangle test sensory evaluation.

Conclusion

Both this compound and ethyl geranate are valuable esters for the flavor industry, each offering a unique variation on a floral-fruity theme.

  • This compound is ideal for applications requiring a fresh, distinctly geranium-like character with green and citrus top notes. Its profile is often perceived as sharp and vibrant.

  • Ethyl Geranate provides a softer, rosier, and slightly woodier profile. It may be preferred when a smoother, more rounded floral-fruity note is desired.

The choice between them depends on the specific flavor profile desired in the final product. The provided data and experimental protocols offer a framework for making an informed decision based on both physicochemical properties and sensory performance.

References

Unveiling Synergies: A Comparative Guide to Methyl Geranate in Semiochemical Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical ecology, the efficacy of a single semiochemical can often be dramatically enhanced when combined with other compounds. This guide delves into the synergistic effects of methyl geranate (B1243311), a naturally occurring ester with a characteristic fruity, green aroma, when used in concert with other semiochemicals for the purpose of insect attraction. While specific quantitative data on synergistic blends involving methyl geranate is limited in publicly available literature, this guide provides a framework for comparison, outlining the methodologies to quantify such effects and presenting hypothetical data to illustrate the potential enhancements in attractancy.

Understanding Synergy in Semiochemicals

Synergy, in the context of semiochemicals, occurs when the behavioral response elicited by a mixture of compounds is significantly greater than the sum of the responses to the individual components.[1] This phenomenon is crucial in the development of potent and selective insect lures for pest management and monitoring. Plant volatiles, such as those from host plants, can act synergistically with insect pheromones, increasing the sensitivity of the insect's olfactory neurons.[1]

Hypothetical Performance Comparison of this compound Blends

The following tables present hypothetical data from a comparative study on the attractancy of this compound alone versus in combination with other semiochemicals for a model insect species. These tables are designed to showcase how quantitative data on synergistic effects should be structured for clear comparison.

Table 1: Olfactometer Response of Model Insect to this compound and Synergist Candidates

TreatmentConcentration (µg/µL)Mean Attraction Index (%) ± SEStatistical Significance (p-value)
Control (Solvent)-10.2 ± 2.1-
This compound1035.5 ± 4.3< 0.05
Pheromone Component A1040.1 ± 3.9< 0.05
Floral Volatile B1025.8 ± 3.1< 0.05
This compound + Pheromone Component A10 + 1075.3 ± 5.5< 0.001
This compound + Floral Volatile B10 + 1050.1 ± 4.8< 0.01

Table 2: Field Trap Captures with this compound Lures

Lure CompositionMean No. of Insects Captured/Trap/Week ± SESynergism Ratio*
Blank (Unbaited)5 ± 1-
This compound (10 mg)28 ± 4-
Pheromone Component A (10 mg)35 ± 5-
This compound (10 mg) + Pheromone Component A (10 mg)112 ± 121.78

*Synergism Ratio = (Capture with Mixture) / (Sum of Captures with Individual Components)

Experimental Protocols

To generate the kind of data presented above, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Y-Tube Olfactometer Bioassay

This laboratory-based assay is used to determine the behavioral response of insects to volatile compounds.

Objective: To quantify the attractancy of this compound and its blends to a target insect species.

Materials:

  • Y-tube olfactometer (glass)

  • Purified and humidified air source

  • Flow meters

  • Odor sources: Filter paper strips treated with test compounds dissolved in a suitable solvent (e.g., hexane).

  • Test insects (e.g., 50 mated female insects, 3-5 days old, starved for 4 hours).

Procedure:

  • An airflow of 100 mL/min is established in each arm of the olfactometer.

  • A filter paper strip treated with the test compound (e.g., 10 µL of a 10 µg/µL solution) is placed in the designated odor chamber of one arm. A solvent-treated filter paper serves as the control in the other arm.

  • A single insect is introduced at the base of the Y-tube.

  • The insect's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the insect moves a certain distance into one of the arms (e.g., past a 5 cm line) and remains there for at least 30 seconds.

  • After testing a set number of insects (e.g., 10), the olfactometer is cleaned with solvent and baked at 120°C. The positions of the treatment and control arms are swapped to avoid positional bias.

  • The attraction index is calculated as: (Number of insects choosing the treatment arm - Number of insects choosing the control arm) / Total number of insects that made a choice.

  • Statistical analysis (e.g., Chi-square test or G-test) is used to determine if the observed choice is significantly different from a 50:50 distribution.

Field Trapping Experiment

This experiment evaluates the effectiveness of lures under real-world conditions.

Objective: To compare the number of target insects captured in traps baited with this compound alone versus in combination with other semiochemicals.

Materials:

  • Standard insect traps (e.g., delta traps or funnel traps).

  • Lure dispensers (e.g., rubber septa, polyethylene (B3416737) vials).

  • Test lures: Dispensers loaded with a precise amount of the test compounds.

  • Randomized complete block design experimental layout in the field.

Procedure:

  • Select a suitable field site with a known population of the target insect.

  • Divide the site into blocks (e.g., 4-5 blocks).

  • Within each block, randomly assign one of each lure treatment to a trap.

  • Place traps at a standardized height and distance from each other (e.g., 20 meters apart) to avoid interference.

  • Deploy the traps for a set period (e.g., one week).

  • At the end of the period, collect the traps and count the number of captured target insects.

  • Replace the lures and randomize the trap positions within each block for the next trapping period.

  • The experiment should be run for several weeks to account for variations in insect population and environmental conditions.

  • Data are analyzed using statistical methods such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to compare the mean captures between different lure treatments.

Visualizing the Process and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

Experimental_Workflow cluster_lab Laboratory Phase cluster_field Field Phase GC_EAD GC-EAD Screening (Identify Active Compounds) Olfactometer Y-Tube Olfactometer (Behavioral Assay) GC_EAD->Olfactometer Select Candidates Dose_Response Dose-Response Studies Olfactometer->Dose_Response Confirm Attraction Lure_Dev Lure Formulation & Dispenser Optimization Dose_Response->Lure_Dev Determine Optimal Ratios Field_Trapping Field Trapping Trials (Efficacy Testing) Lure_Dev->Field_Trapping Data_Analysis Data Analysis & Synergy Calculation Field_Trapping->Data_Analysis

Caption: Experimental workflow for identifying and testing synergistic semiochemical blends.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Signaling Odorant This compound + Synergist OBP Odorant Binding Protein (OBP) Odorant->OBP OR_Complex Odorant Receptor (OR) Complex OBP->OR_Complex Ion_Channel Ion Channel OR_Complex->Ion_Channel Conformational Change Second_Messenger Second Messenger Cascade (e.g., cAMP) OR_Complex->Second_Messenger Metabotropic Pathway Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Second_Messenger->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain (Behavioral Response) Action_Potential->Brain

Caption: A generalized insect olfactory signaling pathway.

References

A Comparative Study of Methyl Geranate Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of methyl geranate (B1243311), a monoterpenoid ester with applications in the fragrance and pharmaceutical industries, reveals notable variations in its presence and concentration across different plant species. This guide provides researchers, scientists, and drug development professionals with a comparative overview of methyl geranate occurrence, its biosynthetic pathway, and detailed experimental protocols for its quantification.

This compound, a volatile organic compound, is a known constituent of the essential oils of various plants, contributing to their characteristic aroma. Its presence has been reported in species such as hops (Humulus lupulus), perilla (Perilla frutescens), various Eucalyptus species, and cardamom (Elettaria cardamomum).[1][2] This guide synthesizes available quantitative data, outlines the putative biosynthetic pathway, and provides standardized methodologies for the analysis of this compound in plant matrices.

Quantitative Analysis of this compound

The concentration of this compound in the essential oils of different plant species varies significantly. The following table summarizes the reported quantitative data from gas chromatography-mass spectrometry (GC-MS) analyses.

Plant SpeciesFamilyPlant PartThis compound Concentration (% of Essential Oil)Reference
Humulus lupulus (Chinook cv.)CannabaceaeCones1.2%[3]
Humulus lupulus (Aroma hops)CannabaceaeCones0.3 - 0.7%
Perilla frutescensLamiaceaeLeaves0.1 - 0.21%[1][2]
Eucalyptus oleosaMyrtaceaeStems, Leaves, Flowers0.1 - 0.6%
Elettaria cardamomumZingiberaceaeGrains0.1 - 0.2%[4][5]
Juniperus communisCupressaceaeBerriesTrace[6]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step process that begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GPP). The putative pathway involves the following key steps:

  • Geraniol Formation: GPP is hydrolyzed to geraniol. This reaction is catalyzed by a monoterpene synthase.

  • Oxidation to Geranial: Geraniol is then oxidized to geranial.

  • Further Oxidation to Geranic Acid: Geranial undergoes further oxidation to form geranic acid.

  • Methylation to this compound: The final step involves the methylation of the carboxyl group of geranic acid to form this compound. This reaction is catalyzed by a methyltransferase, likely a member of the SABATH (Salicylic Acid/Benzoic Acid/Theobromine) family of methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. While a specific geranic acid methyltransferase has not been definitively isolated, a farnesoic acid carboxyl methyltransferase in Arabidopsis thaliana has been shown to exhibit some activity with geranic acid.[10][11][12][13][14]

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Methyl_Geranate_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Monoterpene Synthase Geranial Geranial Geraniol->Geranial Oxidation Geranic_Acid Geranic Acid Geranial->Geranic_Acid Oxidation Methyl_Geranate This compound Geranic_Acid->Methyl_Geranate SABATH family Methyltransferase SAM S-Adenosyl-L-methionine (SAM) SAM->Methyl_Geranate SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH

Caption: Putative biosynthetic pathway of this compound from geranyl diphosphate.

Experimental Protocols

For the accurate quantification of this compound in plant tissues, a combination of headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used method.[4][15][16][17][18]

Key Experiment: Quantification of this compound by HS-SPME-GC-MS

1. Sample Preparation:

  • Immediately flash-freeze fresh plant material (e.g., leaves, flowers, cones) in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Accurately weigh approximately 1-2 grams of the powdered tissue into a headspace vial (e.g., 20 mL).

  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a non-native, structurally similar ester) to the vial.

  • Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow it to equilibrate for a defined period (e.g., 15-30 minutes) to facilitate the release of volatile compounds into the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific duration (e.g., 30-60 minutes) to adsorb the analytes. The optimal fiber type, extraction time, and temperature should be determined empirically for each plant matrix.[16][17][18]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Immediately after extraction, introduce the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column. Use splitless injection mode for higher sensitivity.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating monoterpenoid esters.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: An optimized temperature program is crucial for good separation. A typical program might be:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: Increase to 200-250°C at a rate of 5-10°C/min.

    • Final hold: Hold at the final temperature for 2-5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan from m/z 40 to 400.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can be used for tentative identification.

    • Quantification: Quantify this compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard, using a calibration curve generated with pure standards.[15][19]

The following diagram outlines the experimental workflow for the quantification of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Plant Material Collection Freezing Flash Freezing (Liquid Nitrogen) Sample_Collection->Freezing Grinding Grinding to Powder Freezing->Grinding Weighing Weighing into Headspace Vial Grinding->Weighing Spiking Addition of Internal Standard Weighing->Spiking Sealing Sealing the Vial Spiking->Sealing Equilibration Equilibration (Heating) Sealing->Equilibration HS_SPME Headspace SPME Equilibration->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for this compound quantification.

References

Validating the Role of Methyl Geranate in Pollination Ecology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl geranate's role in pollination ecology, focusing on its effects on pollinator behavior. While methyl geranate (B1243311) is a known floral volatile found in various plant species, quantitative data directly comparing its attractiveness to pollinators against other compounds is limited in the currently available literature. This guide synthesizes existing knowledge on related compounds and outlines the established experimental protocols used to generate such comparative data.

I. Comparative Performance of Structurally Related Floral Volatiles

A study on the antennal response of honey bees (Apis mellifera) to various terpenes found in thyme (Thymus vulgaris) provides a relevant comparison. Although this compound was not tested, the responses to geraniol (B1671447) and other monoterpenes were quantified.

Table 1: Electroantennogram (EAG) Responses of Honey Bee Foragers to Selected Monoterpenes

CompoundChemical ClassMean EAG Response (mV) ± SD
GeraniolMonoterpene Alcohol1.47 ± 0.51
Linalool (B1675412)Monoterpene Alcohol1.47 ± 0.51
α-TerpineolMonoterpene Alcohol0.80 ± 0.52
Geranyl acetateMonoterpene Ester1.47 ± 0.51
Linalyl acetateMonoterpene Ester0.80 ± 0.52
Control (Solvent)-Not reported

Data summarized from Wiese et al., 2018.

This data indicates that geraniol elicits a strong antennal response in honey bees, comparable to that of linalool and geranyl acetate. As this compound is the methyl ester of geranic acid (an oxidized form of geraniol), it is plausible that it would also elicit a significant antennal response in bees. However, behavioral studies are necessary to determine if this detection translates to attraction.

II. Experimental Protocols for Validating Pollinator Attraction

To quantitatively assess the role of this compound in pollinator attraction, several established experimental protocols can be employed. These methods allow for direct comparison of a test compound against a control or other volatile compounds.

A. Headspace Volatile Collection and Analysis

Objective: To identify and quantify the volatile organic compounds (VOCs) emitted by flowers, including this compound.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Freshly opened flowers are enclosed in a glass vial or chamber. To enhance the release of volatiles, the sample can be gently heated.

  • Volatile Trapping: An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period to adsorb the emitted VOCs.

  • GC-MS Analysis: The SPME fiber is then inserted into the injection port of a GC-MS system. The adsorbed volatiles are thermally desorbed from the fiber and separated on a capillary column in the gas chromatograph. The separated compounds are then ionized and detected by the mass spectrometer, which provides information for identification and quantification.

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST).

B. Electroantennography (EAG)

Objective: To measure the olfactory response of a pollinator's antenna to this compound and compare it to other compounds.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect (e.g., a bee). The base and tip of the antenna are inserted into two electrodes containing a conductive solution.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of the test odorant (e.g., this compound dissolved in a solvent) are injected into the continuous air stream.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The deflection from the baseline upon stimulation is the EAG response.

  • Data Analysis: The amplitude of the EAG response is measured for each stimulus. Responses to different compounds and concentrations can be compared to determine the relative sensitivity of the antenna to each odorant.

C. Behavioral Assays: Y-Tube Olfactometer

Objective: To determine the behavioral preference of a pollinator between two odor sources in a controlled laboratory setting.

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube is used. Purified, humidified air flows from the end of each arm towards the base of the 'Y'.

  • Odor Sources: One arm of the olfactometer is connected to a chamber containing the test odor (e.g., a filter paper with a solution of this compound), and the other arm is connected to a control chamber (e.g., solvent only) or a chamber with another test compound.

  • Pollinator Introduction: A single pollinator is introduced at the base of the Y-tube.

  • Choice Observation: The pollinator is allowed a set amount of time to move upwind and make a choice by entering one of the arms. A choice is typically recorded when the insect passes a defined line in an arm.

  • Data Analysis: The number of pollinators choosing each arm is recorded. A chi-square test is often used to determine if there is a statistically significant preference for one odor over the other.

D. Field Trapping Experiments

Objective: To assess the attractiveness of this compound to a natural community of pollinators in a field setting.

Methodology:

  • Trap Design: Various types of insect traps can be used, such as colored pan traps, sticky traps, or custom-designed volatile traps.

  • Baiting: Traps are baited with a slow-release lure containing this compound. Control traps are baited with a lure containing only the solvent. Other traps can be baited with different known floral attractants for comparison.

  • Trap Deployment: The traps are placed in a randomized block design in a habitat with a known pollinator population. The placement of traps is randomized to avoid positional bias.

  • Sample Collection: Traps are collected after a predetermined period (e.g., 24 hours), and the captured insects are identified and counted.

  • Data Analysis: The number of pollinators of different species captured in each type of trap is compared using statistical methods such as ANOVA to determine if this compound significantly increases pollinator capture compared to the control and other lures.

III. Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of experiments to validate the role of this compound and a putative signaling pathway for its biosynthesis in plants.

Experimental_Workflow cluster_collection Volatile Collection & Identification cluster_validation Bioactivity Validation cluster_response Pollinator Response plant Flowering Plant hs_spme Headspace SPME plant->hs_spme Floral Volatiles gcms GC-MS Analysis hs_spme->gcms id This compound Standard gcms->id Identify this compound eag Electroantennography (EAG) id->eag Test Stimulus ytube Y-Tube Olfactometer id->ytube Test Odor field Field Trapping id->field Bait antennal Antennal Detection eag->antennal behavioral Behavioral Preference ytube->behavioral attraction Pollinator Attraction field->attraction Biosynthesis_Pathway mevalonate Mevalonate Pathway ggpp Geranyl Pyrophosphate (GPP) mevalonate->ggpp geraniol Geraniol ggpp->geraniol Geraniol Synthase geranial Geranial geraniol->geranial Alcohol Dehydrogenase geranic_acid Geranic Acid geranial->geranic_acid Aldehyde Dehydrogenase methyl_geranate This compound geranic_acid->methyl_geranate S-adenosyl-L-methionine- dependent methyltransferase

A Comparative Analysis of Methyl Geranate Emission Rates: Insights from the Animal and Plant Kingdoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of methyl geranate (B1243311) emission rates, drawing upon available experimental data from entomological and botanical research. While comprehensive comparative data remains sparse, this document summarizes key findings on the emission of this volatile organic compound, details the methodologies for its quantification, and visualizes the associated biological and experimental processes. The objective is to offer a clear, data-driven overview for professionals in research and development.

Quantitative Emission Rates: A Tale of Two Species

Direct quantitative comparisons of methyl geranate emission rates between different organisms are limited in the current scientific literature. However, detailed studies on the burying beetle, Nicrophorus vespilloides, provide a solid baseline for understanding the dynamics of its release in the animal kingdom. In contrast, while the production of this compound has been identified in the plant Achyranthes bidentata, specific emission rate data is not yet available.

This compound Emission from Nicrophorus vespilloides

In the burying beetle Nicrophorus vespilloides, this compound emission by females is closely linked to their breeding status and the presence of larvae. It is believed to function as a chemical signal to regulate mating behavior. The emission rates are dynamic and influenced by the number of offspring.

ConditionMean this compound Emission Rate (ng / individual / 20 min) ± s.e.
Breeding female with larvaePeak emission of approximately 120 ng
Breeding female without larvaeMinimal to no emission
Female with 1 larva~ 40 ng
Female with 5 larvae~ 70 ng
Female with 10 larvae~ 90 ng
Female with 20 larvae~ 110 ng

Data extracted from studies on Nicrophorus vespilloides.

This compound Production in Achyranthes bidentata

Research has shown that the plant Achyranthes bidentata can biotransform geraniol (B1671447) into this compound.[1] This process is not constitutive but is elicited by the application of methyl jasmonate, a plant hormone involved in defense signaling.[1] In the leaves of A. bidentata, airborne geraniol is first converted to a glucose conjugate.[1] Upon stimulation with methyl jasmonate, this conjugate is then metabolized to produce this compound.[1] However, studies have not yet quantified the rate at which this compound is emitted from the plant into the atmosphere.

Experimental Protocols

The quantification of volatile organic compounds such as this compound requires precise and sensitive analytical techniques. The following protocols outline the methodologies used in the studies of Nicrophorus vespilloides and general approaches for plant volatile analysis.

Quantification of this compound Emission from Nicrophorus vespilloides

Objective: To measure the emission rate of this compound from individual burying beetles.

Methodology: Headspace Volatile Collection and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Volatile Collection:

    • Individual beetles are placed in a clean glass vial.

    • A purified air stream is passed through the vial at a controlled flow rate.

    • The exiting air, now containing volatiles emitted by the beetle, is passed through a trap containing a sorbent material (e.g., Tenax® TA) to capture the organic compounds.

    • The collection is carried out for a standardized period, typically 20 minutes.

  • Sample Analysis:

    • The sorbent trap is thermally desorbed, releasing the captured volatiles into the injector of a gas chromatograph.

    • The compounds are separated on a capillary column (e.g., DB-5ms).

    • The separated compounds are then introduced into a mass spectrometer for identification and quantification.

    • This compound is identified by its characteristic mass spectrum and retention time compared to a synthetic standard.

    • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from known amounts of the synthetic standard.

General Protocol for Plant Volatile Organic Compound (VOC) Analysis

Objective: To identify and quantify volatile emissions from plant tissues.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

  • Sample Preparation:

    • A known mass of plant material (e.g., leaves, flowers) is enclosed in a sealed vial.

    • For studies involving elicitors, the plant material is treated with the substance (e.g., methyl jasmonate) prior to sealing the vial.[1]

    • The vial is often incubated at a controlled temperature to allow volatiles to accumulate in the headspace.

  • Volatile Extraction:

    • A solid-phase microextraction (SPME) fiber, coated with a specific sorbent material, is exposed to the headspace of the vial for a defined period.

    • The volatile compounds adsorb onto the fiber.

  • GC-MS Analysis:

    • The SPME fiber is then inserted into the hot injector of a gas chromatograph, where the adsorbed volatiles are desorbed.

    • The subsequent separation, identification, and quantification steps are similar to those described for the insect protocol, using appropriate standards for calibration.

Visualizing the Pathways

To better understand the biological and experimental processes involved in this compound emission and its analysis, the following diagrams have been generated using Graphviz.

cluster_biosynthesis Putative Biosynthesis of this compound in N. vespilloides Mevalonate_Pathway Mevalonate Pathway Geranyl_Pyrophosphate Geranyl Pyrophosphate Mevalonate_Pathway->Geranyl_Pyrophosphate Juvenile_Hormone_III Juvenile Hormone III Geranyl_Pyrophosphate->Juvenile_Hormone_III Biosynthesis Methyl_Geranate This compound Geranyl_Pyrophosphate->Methyl_Geranate Putative Biosynthesis

Caption: Putative biosynthetic pathway of this compound in N. vespilloides.

cluster_workflow General Experimental Workflow for VOC Analysis Sample_Collection Sample Collection (e.g., Insect in vial, Plant tissue) Volatile_Trapping Volatile Trapping (e.g., Headspace SPME, Sorbent Tube) Sample_Collection->Volatile_Trapping Thermal_Desorption Thermal Desorption Volatile_Trapping->Thermal_Desorption GC_Separation Gas Chromatography (Separation of Compounds) Thermal_Desorption->GC_Separation MS_Detection Mass Spectrometry (Identification & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Comparison to Standards) MS_Detection->Data_Analysis

Caption: General experimental workflow for VOC analysis.

References

Assessing the Specificity of Methyl Geranate as a Pheromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a semiochemical like methyl geranate (B1243311) is paramount for its potential application in targeted pest management or as a tool in drug discovery. This guide provides a comparative analysis of the known pheromonal activity of methyl geranate across different insect orders, supported by experimental data and detailed methodologies.

This compound, a monoterpenoid ester, has been identified as a semiochemical in various biological contexts. While its role as a plant volatile is well-documented, its function as a pheromone appears to be more nuanced and species-specific. This guide synthesizes available electrophysiological and behavioral data to assess the specificity of this compound as an insect pheromone.

Comparative Analysis of Insect Responses to this compound

Current research indicates that the most definitive role of this compound as a pheromone is within the burying beetle genus Nicrophorus (Coleoptera: Silphidae). In these insects, it functions as an anti-aphrodisiac, signaling female reproductive status and deterring male mating attempts. This specificity is supported by electroantennography (EAG) and behavioral assays. However, data on its activity in other major insect orders such as Lepidoptera, Diptera, and Hymenoptera remains limited, suggesting a potentially narrow spectrum of activity.

Insect OrderSpeciesPheromonal RoleExperimental Evidence
Coleoptera Nicrophorus vespilloidesAnti-aphrodisiacGC-EAD: Male antennae show strong responses. Behavioral assays: Reduced male copulation attempts.
Nicrophorus spp.Conserved anti-aphrodisiacComparative studies show it is a conserved volatile organic compound across the genus.
Lepidoptera No specific species identifiedNot establishedGeneral screenings of plant volatiles have included terpenoids, but specific data on this compound's pheromonal activity is lacking.
Diptera No specific species identifiedNot establishedWhile some dipterans are known to respond to terpenoids, direct evidence for this compound as a pheromone is not available.
Hymenoptera No specific species identifiedNot establishedTerpenoids are used as alarm and aggregation pheromones in some hymenopteran species, but the specific role of this compound is not documented.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experimental techniques are provided below.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify electrophysiologically active compounds from a complex mixture.

Protocol for GC-EAD with Nicrophorus vespilloides:

  • Antenna Preparation: An adult male N. vespilloides antenna is excised at the base. The distal tip is cut to allow for electrical contact.

  • Electrode Placement: The base of the antenna is mounted on the reference electrode, and the cut tip is connected to the recording electrode, both of which are filled with a saline solution (e.g., 0.1 M KCl).

  • GC Separation: A gas chromatograph equipped with a non-polar column (e.g., DB-5) is used to separate the volatile compounds. A sample containing synthetic this compound is injected.

  • Effluent Splitting: The column effluent is split, with one part directed to the flame ionization detector (FID) of the GC and the other to a heated transfer line that delivers the compounds to the antennal preparation.

  • Signal Recording: The antennal response (depolarization) is amplified and recorded simultaneously with the FID signal. A significant deflection in the EAD trace that coincides with the retention time of this compound on the FID indicates an antennal response.

Y-Tube Olfactometer Bioassay

This behavioral assay is used to assess the preference or aversion of an insect to a specific odor.

Protocol for Y-Tube Olfactometer Assay with Nicrophorus vespilloides:

  • Apparatus: A glass Y-tube olfactometer is used. Purified and humidified air is passed through each arm of the 'Y' at a constant flow rate.

  • Odor Source: A filter paper treated with a known concentration of this compound in a solvent (e.g., hexane) is placed in one arm. A filter paper treated with the solvent alone serves as the control in the other arm.

  • Insect Release: An adult male N. vespilloides is introduced at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period (e.g., 10 minutes). The first choice of arm and the time spent in each arm are recorded.

  • Data Analysis: A statistically significant preference for the control arm over the this compound-treated arm indicates a repellent or anti-aphrodisiac effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway for pheromone reception and the general workflow for assessing pheromone specificity.

Pheromone_Reception_Pathway cluster_Antenna Antennal Sensillum cluster_Brain Antennal Lobe Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Release Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Glomerulus Glomerulus Neuron->Glomerulus Signal Transduction PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission Behavior Behavioral Response PN->Behavior Higher Brain Processing

Putative signaling pathway for this compound reception.

Pheromone_Specificity_Workflow cluster_Screening Initial Screening cluster_Validation Behavioral Validation cluster_Analysis Specificity Assessment GC_EAD GC-EAD Screening (Multiple Species) Y_Tube Y-Tube Olfactometer (Responding Species) GC_EAD->Y_Tube Identify Candidate Species Comparative_Analysis Comparative Analysis of EAG & Behavioral Data GC_EAD->Comparative_Analysis Field_Trapping Field Trapping (Ecological Relevance) Y_Tube->Field_Trapping Confirm Behavioral Response Y_Tube->Comparative_Analysis Field_Trapping->Comparative_Analysis Conclusion Determine Specificity (Narrow vs. Broad Spectrum) Comparative_Analysis->Conclusion

Workflow for assessing the specificity of a pheromone.

Conclusion

Based on the currently available scientific literature, this compound exhibits a high degree of specificity as an anti-aphrodisiac pheromone within the coleopteran genus Nicrophorus. There is a significant lack of evidence for its role as a primary pheromonal attractant or repellent in other major insect orders. This suggests that its application as a targeted pest management agent would likely be limited to this specific group of insects. Further comparative studies employing electrophysiological and behavioral assays across a wider range of insect species are necessary to fully elucidate the specificity of this compound as a pheromone.

A Comparative Analysis of the Stability of Methyl Geranate and Other Structurally Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is a critical aspect of its potential as a therapeutic agent or excipient. This guide provides a comprehensive comparison of the stability of methyl geranate (B1243311) against other commonly encountered esters, offering insights into their degradation profiles under various stress conditions. This analysis is supported by established experimental protocols to ensure reproducibility and accurate assessment.

Executive Summary

The stability of an ester is paramount to its efficacy, safety, and shelf-life. This guide delves into the stability of methyl geranate, a monoterpenoid ester, in comparison to other esters with similar structural motifs, such as geranyl acetate (B1210297) and ethyl geranate. The stability is evaluated under forced degradation conditions, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress, in accordance with the International Council for Harmonisation (ICH) guidelines. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds and outlines detailed experimental protocols to enable researchers to generate such data.

Introduction to Ester Stability

Esters are susceptible to degradation through several pathways, primarily hydrolysis, which can be catalyzed by acids or bases. Other factors influencing stability include exposure to light (photolysis), heat (thermolysis), and oxidizing agents. The rate and extent of degradation are dependent on the specific chemical structure of the ester, including the nature of the acyl and alkoxy groups, as well as the surrounding environment. Terpene-derived esters, such as this compound, are of particular interest due to their prevalence in natural products and their potential applications in the pharmaceutical and fragrance industries.

Comparative Stability Analysis

Due to a lack of direct comparative studies on the stability of this compound with quantitative data in the public domain, this section outlines the expected stability profile based on general principles of organic chemistry and data from related terpene esters.

This compound: As an α,β-unsaturated methyl ester, this compound is anticipated to be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of geranic acid and methanol (B129727). The conjugated double bond may also make it prone to oxidative degradation and photolytic reactions.

Geranyl Acetate: This ester, which differs from this compound in its acyl group (acetate vs. geranate), is known to undergo hydrolysis to form geraniol (B1671447) and acetic acid. Its stability profile under various conditions has been more extensively studied and can serve as a benchmark for comparison.

Ethyl Geranate: The ethyl ester counterpart of this compound is expected to exhibit similar degradation pathways. However, the rate of hydrolysis may differ due to the difference in the alcohol leaving group (ethanol vs. methanol). Generally, methyl esters may hydrolyze at a slightly different rate than their ethyl counterparts.

Data Presentation

To facilitate a direct comparison, the following table structure is proposed for organizing experimental stability data. Researchers can populate this table with their own experimental findings.

Stress ConditionThis compound (% Degradation)Geranyl Acetate (% Degradation)Ethyl Geranate (% Degradation)Major Degradation Products
Hydrolytic
0.1 M HCl, 60°C, 24hData to be generatedData to be generatedData to be generatedGeranic Acid, Methanol
0.1 M NaOH, RT, 4hData to be generatedData to be generatedData to be generatedGeranic Acid, Methanol
Oxidative
3% H₂O₂, RT, 24hData to be generatedData to be generatedData to be generatedEpoxides, Aldehydes, Ketones
Photolytic
ICH Q1B Option 2Data to be generatedData to be generatedData to be generatedIsomers, Oxidation Products
Thermal
80°C, 48hData to be generatedData to be generatedData to be generatedIsomerization products, p-Cymene

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable stability data. The following are standard protocols for conducting forced degradation studies.

General Sample Preparation

Prepare a stock solution of each ester (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724). For hydrolytic studies, the stock solution should be prepared in the respective acidic or basic medium.

Hydrolytic Degradation
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C for a specified time (e.g., 24 hours). Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified time (e.g., 4 hours). Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

Photolytic Degradation

Expose the stock solution in a photostability chamber according to ICH Q1B Option 2 guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

Thermal Degradation

Keep the solid ester or a concentrated solution in a sealed vial in a calibrated oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from its degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the ester and potential degradation products have absorbance (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • GC-MS Method:

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 250°C) to ensure elution of all components.

    • Injector and Transfer Line Temperature: Typically 250°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu) to identify degradation products.

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Start Prepare Stock Solutions (this compound, Geranyl Acetate, Ethyl Geranate) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Expose to Stress Photo Photolysis (ICH Q1B) Start->Photo Expose to Stress Thermal Thermal Stress (80°C) Start->Thermal Expose to Stress HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples GCMS GC-MS Analysis Acid->GCMS Analyze Samples Base->HPLC Analyze Samples Base->GCMS Analyze Samples Oxidation->HPLC Analyze Samples Oxidation->GCMS Analyze Samples Photo->HPLC Analyze Samples Photo->GCMS Analyze Samples Thermal->HPLC Analyze Samples Thermal->GCMS Analyze Samples Quant Quantify Degradation (% Degradation, Kinetics) HPLC->Quant Ident Identify Degradation Products GCMS->Ident Compare Compare Stability Profiles Quant->Compare Ident->Compare

Caption: Workflow for conducting forced degradation studies.

Degradation Pathway: Ester Hydrolysis

Ester_Hydrolysis Ester This compound (R-COOCH3) Transition_State Tetrahedral Intermediate Ester->Transition_State H+ or OH- Products Geranic Acid (R-COOH) + Methanol (CH3OH) Transition_State->Products

Caption: General pathway for acid or base-catalyzed ester hydrolysis.

Conclusion

This guide provides a framework for the comparative stability testing of this compound against other relevant esters. While a definitive quantitative comparison awaits further experimental investigation, the provided protocols and background information serve as a robust starting point for researchers. By systematically applying forced degradation conditions and utilizing appropriate analytical techniques, a comprehensive understanding of the stability profile of this compound can be achieved. This knowledge is invaluable for the development of stable and effective pharmaceutical formulations and other applications.

Unveiling Methyl Geranate: A Potential New Tool for Assessing Plant Health

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the potential of methyl geranate (B1243311) as a reliable biomarker for plant stress reveals a promising, yet underexplored, avenue for researchers, scientists, and drug development professionals. This comparison guide offers an objective analysis of methyl geranate in the context of established plant stress biomarkers, supported by available experimental data and detailed methodologies.

In the intricate world of plant biology, the ability to accurately and rapidly detect stress is paramount. Stressed plants, whether suffering from drought, nutrient deficiency, or pathogen attack, emit a complex bouquet of volatile organic compounds (VOCs).[1][2][3] Among these, monoterpenes and their derivatives have been a focal point of research, serving as potential indicators of a plant's physiological state.[4][5] This guide specifically evaluates the validation of this compound, a monoterpene ester, as a sensitive and specific biomarker for plant stress.

The Landscape of Plant Stress Biomarkers

Plants respond to stress through a variety of physiological and biochemical changes, leading to the production of numerous biomarkers. These can be broadly categorized as:

  • Volatile Organic Compounds (VOCs): A diverse group of carbon-based chemicals, including terpenes, green leaf volatiles (GLVs), and benzenoids, that are released into the atmosphere.[1][3] Their non-invasive detection makes them highly attractive as stress indicators.

  • Phytohormones: Molecules like abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA) that play crucial roles in regulating stress responses.

  • Proteins and Enzymes: Stress-induced proteins, such as heat shock proteins and antioxidant enzymes, provide a snapshot of the plant's cellular response.

  • Nucleic Acids: Changes in gene expression and the presence of specific microRNAs can indicate a stress response at the molecular level.

This compound: An Emerging Candidate

This compound is a volatile monoterpenoid ester, structurally related to geraniol (B1671447) and its more commonly studied acetate (B1210297) ester, geranyl acetate. While research directly validating this compound as a plant stress biomarker is still emerging, the broader class of monoterpenes and their derivatives are well-established indicators of plant stress.[4][5]

Comparative Performance

To date, comprehensive studies directly comparing the quantitative performance of this compound against a wide array of other biomarkers under various stress conditions are limited. However, we can infer its potential by examining the behavior of related compounds like geraniol and geranyl acetate, which are known to be involved in plant defense.[6][7] The emission of monoterpenes, as a class, has been shown to be directly proportional to the severity of the stressor, suggesting a quantitative relationship that could be exploited for monitoring purposes.[3][5]

The following table summarizes the general characteristics of different biomarker classes, providing a framework for evaluating the potential of this compound.

Biomarker ClassExamplesDetection MethodAdvantagesDisadvantages
Volatile Monoterpene Esters (e.g., this compound) Geranyl acetateGas Chromatography-Mass Spectrometry (GC-MS)Non-invasive, early detection, potential for remote sensing.Susceptible to environmental fluctuations, limited specific data for this compound.
Other VOCs Isoprene, Green Leaf VolatilesGC-MS, Proton Transfer Reaction-Mass Spectrometry (PTR-MS)Well-established, broad applicability.Can be non-specific to stress type.
Phytohormones Abscisic Acid, Jasmonic AcidHigh-Performance Liquid Chromatography (HPLC), ELISADirectly involved in stress signaling pathways.Destructive sampling required, often slower response than VOCs.
Stress Proteins Heat Shock Proteins, PR ProteinsWestern Blot, ProteomicsIndicates cellular-level stress response.Destructive sampling, labor-intensive analysis.

Experimental Protocols

The primary method for the detection and quantification of volatile compounds like this compound from plants is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Plant Volatile Analysis

This protocol provides a general framework for the analysis of VOCs, including this compound, emitted from plant tissues.

1. Sample Preparation:

  • Excise a known weight of plant material (e.g., leaves, flowers).
  • Place the sample in a sealed headspace vial.
  • For quantitative analysis, an internal standard (e.g., a deuterated analog) should be added.

2. Volatile Collection (HS-SPME):

  • Incubate the vial at a controlled temperature to allow volatiles to accumulate in the headspace.
  • Expose a Solid-Phase Microextraction (SPME) fiber to the headspace for a defined period to adsorb the analytes.

3. GC-MS Analysis:

  • Insert the SPME fiber into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.
  • The volatiles are separated based on their boiling points and polarity on the GC column.
  • The separated compounds are then ionized and fragmented in the mass spectrometer.
  • The resulting mass spectrum provides a "fingerprint" for compound identification by comparison to spectral libraries.
  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[8][9][10]

Signaling Pathways and Biosynthesis

The emission of monoterpenes under stress is a result of the upregulation of their biosynthetic pathways.[2] While the specific pathway for this compound in response to stress is not fully elucidated, it is understood to be derived from the general monoterpene biosynthesis pathway.

G cluster_stress Plant Stress cluster_pathway Monoterpene Biosynthesis Stress Biotic or Abiotic Stressor TPS Terpene Synthase (TPS) Upregulation Stress->TPS Induces GPP Geranyl Diphosphate (B83284) (GPP) GPP->TPS Substrate Geraniol Geraniol Esterase Esterase/Methyltransferase (Putative) Geraniol->Esterase Substrate MethylGeranate This compound TPS->Geraniol Product Esterase->MethylGeranate Product

Caption: Putative biosynthetic pathway of this compound under plant stress.

This proposed pathway highlights the critical role of stress in inducing the enzymes responsible for monoterpene synthesis. Geranyl diphosphate (GPP) is the universal precursor for monoterpenes. Stress-induced terpene synthases (TPS) catalyze the formation of various monoterpenes, including geraniol. A subsequent enzymatic step, likely involving an esterase or methyltransferase, would be required to convert geraniol to this compound. The stress-induced nature of this entire pathway is what positions this compound as a potential biomarker.[2]

Logical Workflow for Biomarker Validation

The validation of any new biomarker, including this compound, follows a logical and rigorous workflow.

Caption: Workflow for the validation of this compound as a plant stress biomarker.

Future Directions

The validation of this compound as a robust plant stress biomarker requires further dedicated research. Specifically, future studies should focus on:

  • Quantitative profiling: Measuring the emission rates of this compound under a wide range of biotic and abiotic stresses and across different plant species.

  • Comparative studies: Directly comparing the sensitivity and specificity of this compound with established biomarkers in parallel experiments.

  • Elucidation of the biosynthetic pathway: Identifying and characterizing the specific enzymes responsible for this compound synthesis in response to stress.

  • Field validation: Testing the reliability of this compound as a biomarker under real-world agricultural and ecological conditions.

References

Safety Operating Guide

Proper Disposal of Methyl Geranate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of methyl geranate (B1243311), a common fragrance and flavoring agent. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety Considerations

Before handling methyl geranate, it is crucial to be aware of its physical and chemical properties. This information is vital for assessing risks and implementing appropriate safety measures.

PropertyValue
Flash Point Approximately 99°C (210°F)[1][2][3]
Specific Gravity 0.916 - 0.925 @ 25°C[1]
Water Solubility 21.24 mg/L @ 25°C (estimated)[1][4]
Vapor Pressure 0.00036 mmHg @ 20°C[5] to 0.0257 mmHg @ 25°C[6]
NFPA 704 Rating Health: 0, Flammability: 1, Instability: 0

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, all personnel must use appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.

  • Skin Protection: Wear suitable protective clothing to avoid skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial handling to final disposal.

start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? ppe->spill contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill Yes package_waste Place in a Labeled, Sealed Container for Disposal spill->package_waste No collect_spill Collect Residue with Spark-Proof Tools contain_spill->collect_spill collect_spill->package_waste no_sewer Do NOT Discharge to Sewer Systems package_waste->no_sewer incineration Arrange for Disposal via Licensed Chemical Destruction Plant or Controlled Incineration no_sewer->incineration packaging_disposal Dispose of Contaminated Packaging incineration->packaging_disposal consult_regs Consult Local, Regional, and National Waste Regulations packaging_disposal->consult_regs end End: Proper Disposal Complete consult_regs->end

References

Personal protective equipment for handling Methyl geranate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Geranate (B1243311)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl geranate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Standards and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or be NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and impervious, fire/flame-resistant lab coat or clothing.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard.[1]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded, or irritation is experienced. For firefighting, a self-contained breathing apparatus is necessary.[1] Under normal conditions with adequate ventilation, respiratory protection may not be required.[2]NIOSH/MSHA approved respiratory protection should be worn when necessary.[3]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to prevent accidents and exposure.

Step 1: Preparation and Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][1]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Ignition Sources : Remove all sources of ignition, such as open flames and spark-producing equipment, as a precautionary measure.[1] Use non-sparking tools.[1]

Step 2: Chemical Handling
  • Don PPE : Before handling, put on all required personal protective equipment as detailed in the table above. Gloves should be inspected for integrity prior to use.[4][1]

  • Avoid Contact : Take care to avoid direct contact with the skin and eyes.[4][1]

  • Avoid Inhalation : Avoid breathing any mist, gas, or vapors that may be generated.[1] Also, avoid the formation of dust and aerosols.[1]

  • Hygiene : After handling, wash hands thoroughly with soap and water.[4][1] Remove and wash contaminated clothing before reuse.[5]

Step 3: Storage
  • Container : Keep the chemical in a suitable, tightly closed, and properly labeled container.[4][1][5]

  • Conditions : Store the container in a cool, dry, and well-ventilated place.[4][1]

  • Incompatibilities : Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][3]

Emergency Procedures: Spill and Exposure Management

Accidental Spill Response
  • Evacuate : Immediately evacuate personnel from the spill area.[1] Keep people away from and upwind of the spill.[1]

  • Ventilate : Ensure the area is well-ventilated.[4][1]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains or sewer systems.[1]

  • Clean-up : Use spark-proof tools and explosion-proof equipment for cleanup.[1] Collect the spilled material with an inert absorbent and place it in a suitable, closed container for disposal.[1]

First Aid Measures
  • In case of eye contact : Immediately rinse with pure water for at least 15 minutes and consult a doctor.[4][1]

  • In case of skin contact : Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[4][1] Consult a doctor if irritation persists.[1]

  • If inhaled : Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • If ingested : Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in suitable, closed, and clearly labeled containers.[4][1]

  • Disposal Method : The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Environmental Precautions : Do not discharge the chemical into drains, sewer systems, or the general environment.[4][1]

  • Packaging Disposal : Contaminated containers can be triple-rinsed and then offered for recycling or reconditioning.[1] Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[1]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response (If Applicable) prep_A Verify Ventilation (Fume Hood) prep_B Inspect Emergency Equipment prep_A->prep_B prep_C Don Required PPE prep_B->prep_C handle_A Execute Experiment prep_C->handle_A handle_B Store in Cool, Dry, Well-Ventilated Area handle_A->handle_B emergency_A Spill Occurs handle_A->emergency_A disp_A Segregate Waste handle_B->disp_A disp_B Label Waste Container disp_A->disp_B disp_C Arrange for Licensed Chemical Disposal disp_B->disp_C emergency_B Evacuate & Contain emergency_A->emergency_B emergency_C Administer First Aid emergency_A->emergency_C

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.